hex-2-enedioic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-hex-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBSUGYTMJWPAX-HNQUOIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333155 | |
| Record name | (E)-hex-2-enedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | trans-2-Hexenedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013311 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4440-68-0 | |
| Record name | (E)-hex-2-enedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of hex-2-enedioic acid
An In-Depth Technical Guide to the Physicochemical Properties of Hex-2-enedioic Acid
This guide provides a comprehensive technical overview of the core . Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer insights into the causality behind experimental choices and the logic of analytical characterization.
Part 1: Molecular Identity and Structure
This compound is a six-carbon, unsaturated dicarboxylic acid, a class of molecules with significant utility in polymer synthesis and as potential metabolites in various biological systems.[1] Its structure, featuring two carboxylic acid functional groups and a carbon-carbon double bond, dictates its chemical behavior and physical properties. The position of the double bond at the C-2 position creates the potential for geometric isomerism, resulting in two distinct forms: (2E)-hex-2-enedioic acid (trans) and (2Z)-hex-2-enedioic acid (cis). The trans isomer is generally more stable and commonly encountered.
The presence of two acidic protons, a rigid double bond, and a flexible aliphatic chain makes a thorough understanding of its properties essential for its application.
Table 1: Chemical Identifiers for (2E)-Hex-2-enedioic Acid
| Identifier | Value | Source(s) |
| IUPAC Name | (2E)-hex-2-enedioic acid | [2] |
| Synonyms | trans-2-Hexenedioic acid, (E)-hex-2-enedioic acid, trans-2,3-dehydroadipic acid | [3] |
| CAS Number | 4440-68-0 | [2][3] |
| Molecular Formula | C₆H₈O₄ | [3][4] |
| Molecular Weight | 144.13 g/mol | [3][4] |
| InChI Key | HSBSUGYTMJWPAX-HNQUOIGGSA-N | [2] |
Part 2: Core Physicochemical Properties
The interplay between the polar carboxylic acid groups and the nonpolar hydrocarbon backbone defines the physicochemical profile of this compound. These properties are critical for predicting its behavior in various systems, from reaction vessels to biological matrices.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes | Source(s) |
| Physical Form | Solid | At standard temperature and pressure | [2] |
| Boiling Point | 387.6 ± 25.0 °C | Predicted at 760 mmHg | [3] |
| Density | 1.3 ± 0.1 g/cm³ | Predicted | [3] |
| Flash Point | 202.4 ± 19.7 °C | Predicted | [3] |
| LogP (Octanol/Water) | 0.26 | Predicted | [3] |
| pKa₁ | 3.96 ± 0.10 | Predicted for the related isomer, hex-3-enedioic acid | [5] |
| pKa₂ | ~5.4 | Estimated based on adipic acid | |
| Storage Temperature | Room Temperature | Store sealed in a dry environment | [6] |
Thermodynamic Profile
The high predicted boiling point is a direct consequence of extensive intermolecular hydrogen bonding facilitated by the two carboxylic acid moieties. Significant energy is required to overcome these interactions and transition the substance into the vapor phase. The melting point, while not definitively reported in the search results for the 2-ene isomer, is expected to be relatively high for a molecule of its size, also due to these strong intermolecular forces. For comparison, the saturated analogue, adipic acid, melts at 152 °C.[7]
Solubility and Partitioning Behavior
This compound's solubility is dichotomous. The polar carboxyl groups can engage in hydrogen bonding with water, conferring some aqueous solubility. However, the six-carbon backbone provides significant nonpolar character, limiting this solubility. Its solubility is expected to be pH-dependent; in basic solutions, deprotonation to the more polar carboxylate form will significantly enhance water solubility.
The predicted octanol-water partition coefficient (LogP) of 0.26 suggests the compound has a slight preference for the aqueous phase over an immiscible organic phase, though it is near the point of equal partitioning.[3] This value is critical in drug development for predicting membrane permeability and absorption characteristics.
Acidity and Ionization (pKa)
As a dicarboxylic acid, this compound possesses two distinct acid dissociation constants, pKa₁ and pKa₂.
-
pKa₁: The dissociation of the first proton is influenced by the electron-withdrawing effect of the adjacent double bond and the second carboxylic acid group, making it a stronger acid than a simple monocarboxylic acid. The predicted pKa for the related hex-3-enedioic acid is approximately 3.96.[5]
-
pKa₂: After the first proton is lost, the resulting carboxylate anion's negative charge destabilizes the loss of the second proton through electrostatic repulsion, making the second carboxyl group significantly less acidic. The pKa₂ of adipic acid is 5.4, which serves as a reasonable estimate.
Understanding these pKa values is fundamental for designing buffer systems, controlling reaction pH, and predicting the molecule's charge state in physiological environments.
Part 3: Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides a unique piece of structural information.
Workflow for Structural Elucidation and Verification
Caption: Standard workflow for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:
-
Two distinct vinylic protons (C2-H and C3-H) with characteristic chemical shifts (typically 5.5-7.5 ppm) and a large coupling constant (~15 Hz) confirming the trans geometry.
-
Methylene protons at C4 and C5, likely appearing as complex multiplets due to coupling with each other and the vinylic protons.
-
A very broad singlet at high chemical shift (>10 ppm) corresponding to the two acidic carboxylic acid protons, which may exchange with deuterium in solvents like D₂O.
-
-
¹³C NMR: The carbon spectrum provides confirmation of the carbon skeleton. Expected signals include:
-
Two signals for the carbonyl carbons of the carboxylic acids (>170 ppm).
-
Two signals for the sp² hybridized carbons of the double bond (~120-140 ppm).
-
Two signals for the sp³ hybridized methylene carbons.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is ideal for confirming the presence of key functional groups.[2] The spectrum of this compound would be characterized by:
-
A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.
-
A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretch.
-
A medium-intensity absorption around 1650 cm⁻¹ for the C=C stretch.
-
A C-O stretching band around 1200-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[2] In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 144. Common fragmentation pathways for dicarboxylic acids include the loss of H₂O (m/z = 126) and COOH (m/z = 99). For analysis by Gas Chromatography (GC-MS), derivatization to a more volatile form, such as a trimethylsilyl (TMS) ester, is typically required.[8]
Part 4: Experimental Methodologies
The trustworthiness of physicochemical data hinges on robust and well-controlled experimental protocols.
Protocol: Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration
This protocol determines the two pKa values by monitoring pH changes during titration with a strong base.
Causality: The gradual neutralization of the two distinct acidic protons by a strong base results in a titration curve with two inflection points. These points correspond to the equivalence points, and the half-equivalence points provide the pKa values, where the concentrations of the acid and its conjugate base are equal.
Methodology:
-
Reagent Preparation:
-
Accurately weigh ~100 mg of this compound and dissolve it in ~50 mL of deionized, CO₂-free water. Gentle heating may be required.
-
Prepare a 0.1 M NaOH solution and standardize it against a primary standard (e.g., potassium hydrogen phthalate - KHP).
-
-
Apparatus Setup:
-
Place the dissolved acid solution in a jacketed beaker with a magnetic stirrer.
-
Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).
-
Insert the calibrated pH electrode and a temperature probe into the solution.
-
Fill a 10 mL burette with the standardized 0.1 M NaOH solution.
-
-
Titration Procedure:
-
Record the initial pH of the acid solution.
-
Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH is approximately 11-12, ensuring data is collected well past the second equivalence point.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to find the two equivalence points (peaks).
-
The volume of NaOH at the halfway point to the first peak corresponds to pKa₁. The pH at this volume is pKa₁.
-
The volume of NaOH at the halfway point between the first and second peaks corresponds to pKa₂. The pH at this volume is pKa₂.
-
Caption: Workflow for the potentiometric titration of this compound.
Part 5: Safety and Handling
As a laboratory chemical, this compound requires appropriate handling to minimize risk.
-
GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).
-
Signal Word: Warning.
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
References
-
Chemsrc. (n.d.). (2E)-2-Hexenedioic acid | CAS#:4440-68-0. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 2-Hexenedioic acid. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). (E)-hex-2-enedioic acid. Retrieved January 15, 2026, from [Link]
-
Human Metabolome Database. (2023). Metabocard for trans-2-Hexenedioic acid (HMDB0013311). Retrieved January 15, 2026, from [Link]
-
European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). (n.d.). trans-2-hexenedioic acid (CHEBI:49296). Retrieved January 15, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Hexanedioic acid (CAS 124-04-9). Retrieved January 15, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Hexanedioic acid. In NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Sorbic acid. Retrieved January 15, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 2-Hexenedioic acid, TMS. In NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). US5354887A - Preparation of hexene-1,6-dioic acids.
Sources
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- 3. (2E)-2-Hexenedioic acid | CAS#:4440-68-0 | Chemsrc [chemsrc.com]
- 4. 2-Hexenedioic acid | C6H8O4 | CID 53440600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hex-3-enedioic acid | 29311-53-3 [chemicalbook.com]
- 6. (E)-Hex-2-enedioic acid | 2583-24-6 [sigmaaldrich.com]
- 7. Hexanedioic acid [webbook.nist.gov]
- 8. 2-Hexenedioic acid, TMS [webbook.nist.gov]
An In-depth Technical Guide to the Natural Occurrence and Sources of Hex-2-enedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hex-2-enedioic acid, a dicarboxylic acid and medium-chain fatty acid, is a molecule of increasing interest in the scientific community. Its presence in various biological systems, from plants to humans, and its association with a key inborn error of metabolism, make it a significant subject of study. This guide provides a comprehensive overview of the natural occurrence, metabolic pathways, and analytical methodologies related to this compound, offering valuable insights for researchers in metabolic disorders, natural product chemistry, and drug development.
Natural Occurrence and Dietary Sources
The known natural occurrences of this compound are currently limited, with the most well-documented source being the narrow-leafed lupin, Lupinus angustifolius. While its presence in other plant species has not been extensively reported, the established occurrence in Lupinus angustifolius suggests that other leguminous plants may also be potential sources. Further research into the metabolomes of various plant species is warranted to broaden our understanding of its distribution in the plant kingdom.
Given its identification as a human metabolite, it is plausible that this compound is present in trace amounts in various food sources, particularly those containing medium-chain fatty acids. However, specific data on its concentration in different foodstuffs are not yet widely available. The role of the gut microbiota in metabolizing dietary components into dicarboxylic acids is an active area of research, suggesting a potential indirect dietary contribution to the body's pool of this compound.[1][2][3][4]
| Source Category | Specific Source | Notes |
| Plants | Lupinus angustifolius (Narrow-leafed lupin) | Currently the only well-documented plant source. |
| Human Metabolism | Endogenous metabolite | Present in urine and blood as a product of fatty acid metabolism. |
| Potential Dietary Sources | Foods rich in medium-chain fatty acids | Requires further investigation for direct quantification. |
| Microbial Metabolism | Gut microbiota | Potential for production from dietary precursors. |
Metabolic Pathways
The metabolic pathways involving this compound are context-dependent, with a clear distinction between its formation in pathological conditions and its baseline metabolism in healthy individuals.
Biosynthesis in a Disease State: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
The most well-characterized pathway for the production of this compound is in the context of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive inborn error of metabolism. In individuals with MCAD deficiency, the beta-oxidation of medium-chain fatty acids is impaired. This leads to an accumulation of medium-chain fatty acyl-CoA esters, which are then shunted into an alternative pathway known as omega-oxidation .[5][6][7][8][9][10]
Omega-oxidation occurs primarily in the endoplasmic reticulum of the liver and kidneys and involves the following key steps:
-
Hydroxylation: The terminal methyl group (omega-carbon) of a medium-chain fatty acid is hydroxylated by a cytochrome P450-dependent monooxygenase (specifically from the CYP4A and CYP4F subfamilies).[5][7]
-
Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.[5][7]
-
Oxidation to a Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.[5][7]
In the case of this compound, the precursor is an unsaturated medium-chain fatty acid. The omega-oxidation of this precursor leads to the formation of this compound, which is then excreted in the urine.
Caption: Omega-oxidation pathway leading to the formation of this compound.
Baseline Metabolism and Degradation
In healthy individuals, the contribution of omega-oxidation to overall fatty acid metabolism is minor. The primary fate of dicarboxylic acids, including this compound, is degradation via beta-oxidation from both ends of the molecule. This process occurs in both mitochondria and peroxisomes.[11]
Mitochondrial beta-oxidation of dicarboxylic acids can proceed, with enzymes such as medium-chain acyl-CoA dehydrogenase (MCAD) itself showing activity towards dicarboxylyl-CoAs.[11] The end products of this degradation are acetyl-CoA and succinyl-CoA, which can then enter the citric acid cycle for energy production.
Potential Role of Gut Microbiota
The gut microbiome plays a crucial role in the metabolism of various dietary components, including fatty acids and plant-derived compounds. While direct evidence for the production of this compound by specific gut bacteria is still emerging, it is known that gut microbes can catabolize dicarboxylic acids.[1] Furthermore, the microbial fermentation of dietary fibers leads to the production of short-chain fatty acids, and it is plausible that other fatty acid derivatives, including dicarboxylic acids, could be generated from the microbial metabolism of more complex dietary lipids.
Clinical Significance: A Biomarker for MCAD Deficiency
The primary clinical significance of this compound lies in its role as a key biomarker for the diagnosis and monitoring of MCAD deficiency. Elevated levels of this compound in the urine are a characteristic finding in individuals with this disorder, particularly during periods of metabolic stress. Its detection, along with other medium-chain dicarboxylic acids and acylcarnitines, is a cornerstone of newborn screening programs for MCAD deficiency.
| Parameter | Description |
| Associated Disorder | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency |
| Biological Fluid | Urine |
| Metabolic Basis | Accumulation of medium-chain fatty acids due to impaired beta-oxidation, leading to increased omega-oxidation. |
| Clinical Utility | Diagnosis, monitoring of treatment efficacy, and newborn screening. |
Analytical Methodologies: Quantification by GC-MS
The gold standard for the quantification of this compound and other organic acids in biological fluids is gas chromatography-mass spectrometry (GC-MS). This technique offers high sensitivity and specificity, allowing for the reliable identification and quantification of a wide range of metabolites.
Experimental Protocol: Urinary Organic Acid Analysis by GC-MS
The following is a generalized, step-by-step protocol for the analysis of urinary organic acids, including this compound.
1. Sample Preparation:
-
Urine Collection: A random urine sample is collected in a sterile container.
-
Internal Standard Addition: A known amount of an internal standard (e.g., a stable isotope-labeled version of an organic acid not typically found in high concentrations in urine) is added to a specific volume of urine. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.
-
Extraction: The organic acids are extracted from the urine matrix. A common method is liquid-liquid extraction using a solvent such as ethyl acetate after acidification of the urine sample.
-
Drying: The organic extract is dried down, typically under a stream of nitrogen, to remove the solvent.
2. Derivatization:
-
Organic acids are not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to increase their volatility.
-
A two-step derivatization is commonly employed:
-
Oximation: The sample is first treated with a methoxyamine solution to protect keto groups.
-
Silylation: The sample is then treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the carboxylic acid and hydroxyl groups into their trimethylsilyl (TMS) esters and ethers.
-
3. GC-MS Analysis:
-
Injection: A small volume of the derivatized sample is injected into the GC.
-
Separation: The volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Ionization and Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting ions are then separated by their mass-to-charge ratio and detected.
4. Data Analysis:
-
The mass spectrum of each eluting peak is compared to a library of known spectra to identify the compounds.
-
The concentration of each organic acid, including this compound, is calculated by comparing the peak area of the analyte to the peak area of the internal standard.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Multi-omics mechanical analysis of gut microbiota, carboxylic acids, and cardiac gene expression interaction triggering diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 6. microbenotes.com [microbenotes.com]
- 7. Omega oxidation - Wikipedia [en.wikipedia.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Isomeric Forms of Hex-2-enedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
Hex-2-enedioic acid, a six-carbon unsaturated dicarboxylic acid, presents a fascinating case study in the profound impact of stereoisomerism on chemical behavior and material properties. The geometric constraints imposed by its single carbon-carbon double bond give rise to two distinct isomers: (E)-hex-2-enedioic acid and (Z)-hex-2-enedioic acid. While structurally similar, these isomers exhibit unique physicochemical properties that dictate their reactivity, supramolecular assembly, and, consequently, their utility in specialized applications ranging from polymer science to pharmaceutical formulations. This guide provides a comprehensive exploration of these isomers, offering a deep dive into their synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.
The Isomeric Landscape of this compound
This compound (C₆H₈O₄) possesses a simple yet elegant structure that belies its isomeric complexity. The presence of a double bond between the second and third carbon atoms restricts free rotation, leading to two distinct geometric isomers: (E) and (Z).
-
(E) -This compound (trans-isomer): In this configuration, the carboxyl groups at either end of the carbon chain are positioned on opposite sides of the double bond. This arrangement results in a more linear and sterically unhindered molecule.
-
(Z) -This compound (cis-isomer): Here, the carboxyl groups are situated on the same side of the double bond, leading to a more constrained, bent molecular geometry.
This seemingly subtle difference in spatial arrangement has significant consequences for the physical and chemical properties of each isomer.
Table 1: Physicochemical Properties of this compound Isomers
| Property | (E)-hex-2-enedioic acid | (Z)-hex-2-enedioic acid | Rationale for Differences |
| CAS Number | 4440-68-0[1] | 87080-01-1 | Unique identifiers for each distinct chemical substance. |
| Molecular Weight | 144.12 g/mol [1] | 144.12 g/mol | Isomers have the same molecular formula and thus the same molecular weight. |
| Physical State | Solid[1] | Expected to be a solid | Dicarboxylic acids are typically solids at room temperature. |
| Melting Point | Data not readily available in cited sources | Data not readily available in cited sources | The more symmetric (E)-isomer is expected to have a higher melting point due to more efficient crystal packing compared to the less symmetric (Z)-isomer. |
| Solubility | Data not readily available in cited sources | Data not readily available in cited sources | The (Z)-isomer may exhibit higher solubility in polar solvents due to its higher dipole moment. |
| pKa | Data not readily available in cited sources | Data not readily available in cited sources | The proximity of the carboxylic acid groups in the (Z)-isomer may influence the acidity of the second proton, potentially leading to a different pKa2 value compared to the (E)-isomer. |
Synthesis and Stereocontrol: Accessing the Isomers
The ability to selectively synthesize each isomer is paramount for harnessing their unique properties. The synthetic strategies often rely on stereoselective reactions that favor the formation of one isomer over the other.
Synthesis of (E)-hex-2-enedioic acid
A common route to the (E)-isomer involves the oxidation of a suitable precursor that already contains the trans-double bond. While specific protocols for this compound are not extensively detailed in the provided search results, general methods for the synthesis of α,β-unsaturated dicarboxylic acids can be adapted.
Synthesis of (Z)-hex-2-enedioic acid
The synthesis of the (Z)-isomer is often more challenging due to its lower thermodynamic stability compared to the (E)-isomer. Stereoselective hydrogenation of a corresponding alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst, is a well-established method for the synthesis of cis-alkenes and could be a viable route.[2]
Conceptual Protocol for (Z)-hex-2-enedioic acid Synthesis:
-
Starting Material: Hex-2-ynedioic acid.
-
Reaction: Catalytic hydrogenation.
-
Catalyst: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).
-
Solvent: An inert solvent such as hexane.
-
Procedure: The starting material is dissolved in the solvent, and the catalyst is added. The reaction mixture is then subjected to a hydrogen atmosphere until the triple bond is selectively reduced to a double bond.
-
Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product is then purified, typically by recrystallization, to yield the pure (Z)-hex-2-enedioic acid.
Analytical Characterization: Differentiating the Isomers
Unambiguous identification and differentiation of the (E) and (Z) isomers are critical for quality control and for understanding their behavior in various applications. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the stereochemistry of alkenes. The key distinguishing features in the ¹H NMR spectra of the this compound isomers are the chemical shifts of the vinylic protons and the magnitude of the coupling constant between them.
-
Coupling Constant (J): The coupling constant between the two vinylic protons (at C2 and C3) is significantly different for the two isomers. For the (E)-isomer, a larger coupling constant (typically in the range of 12-18 Hz) is expected, characteristic of a trans-relationship. Conversely, the (Z)-isomer will exhibit a smaller coupling constant (typically 6-12 Hz) for the cis-vinylic protons.
-
Chemical Shift: The chemical shifts of the vinylic protons and the adjacent methylene protons can also differ due to the different spatial environments in the two isomers.
In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms of the double bond and the carboxylic acid groups can also provide diagnostic information to distinguish between the two isomers.[3]
Table 2: Predicted Key NMR Spectral Features for this compound Isomers
| Isomer | Vinylic ¹H Chemical Shifts (Predicted) | Vinylic ¹H-¹H Coupling Constant (J) (Predicted) | Key ¹³C Chemical Shifts (Predicted) |
| (E)-hex-2-enedioic acid | Downfield shift | ~12-18 Hz | Distinct shifts for C2, C3, and carboxyl carbons. |
| (Z)-hex-2-enedioic acid | Upfield shift relative to (E)-isomer | ~6-12 Hz | Different chemical shifts for C2, C3, and carboxyl carbons compared to the (E)-isomer. |
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of the (E) and (Z) isomers of this compound. The separation is based on the differential interaction of the isomers with the stationary phase of the HPLC column.
Illustrative HPLC Separation Workflow:
Caption: A generalized workflow for the HPLC separation and analysis of this compound isomers.
Experimental Protocol: HPLC Separation of this compound Isomers
This protocol provides a starting point for developing a robust separation method. Optimization will likely be required based on the specific instrumentation and desired resolution.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water to suppress ionization) and an organic modifier (e.g., acetonitrile or methanol).
-
Elution: An isocratic or gradient elution can be employed. A gradient starting with a lower concentration of the organic modifier and gradually increasing it can be effective for separating compounds with different polarities.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxylic acid functionality.
-
Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.
-
Rationale: The choice of a reversed-phase column is based on the principle of separating compounds based on their hydrophobicity. The more polar (Z)-isomer is expected to elute earlier than the less polar (E)-isomer. The acidic mobile phase ensures that the carboxylic acid groups are protonated, leading to better peak shape and retention.[4][5]
Applications in Drug Development and Polymer Science
The distinct geometries of the this compound isomers can be leveraged to impart specific properties to materials and drug delivery systems.
Polymer Synthesis
Dicarboxylic acids are fundamental building blocks in the synthesis of polyesters and polyamides through polycondensation reactions.[6] The stereochemistry of the diacid monomer can significantly influence the properties of the resulting polymer.
-
Polymers from (E) -This compound: The linear and regular structure of the (E)-isomer is expected to lead to polyesters with a higher degree of crystallinity, resulting in materials with higher melting points, greater tensile strength, and reduced flexibility.
-
Polymers from (Z) -This compound: The kinked structure of the (Z)-isomer will disrupt chain packing, leading to more amorphous polymers. These materials are likely to have lower melting points, increased flexibility, and potentially different solubility profiles.
Illustrative Polycondensation Reaction:
Caption: General scheme for the synthesis of polyesters from this compound and a diol.
Drug Development and Delivery
The use of geometric isomers is a critical consideration in drug design and formulation, as different isomers can exhibit varied pharmacological activities and pharmacokinetic profiles.[7][8][9] Dicarboxylic acids can be used as linkers or building blocks in drug delivery systems.[10]
-
Prodrug Design: One of the isomers could be used as a linker in a prodrug, where the geometry of the linker could influence the rate of drug release.
-
Controlled Release Systems: The different packing abilities of the isomers could be exploited in the design of polymer-based drug delivery systems, where the crystallinity of the polymer matrix, controlled by the diacid isomer, dictates the drug diffusion and release rate. For instance, a more amorphous polymer derived from the (Z)-isomer might allow for a faster drug release compared to a more crystalline polymer from the (E)-isomer.[11]
Conclusion and Future Perspectives
The isomeric forms of this compound provide a compelling example of how subtle changes in molecular geometry can lead to significant differences in material properties. While the fundamental principles governing their behavior are well understood, further research is needed to fully elucidate the experimental properties of the individual isomers and to explore their full potential in advanced applications. The development of efficient and stereoselective synthetic routes to both the (E) and (Z) isomers will be crucial for unlocking their utility in the design of novel polymers with tailored properties and in the creation of sophisticated drug delivery systems. As the demand for functional materials and advanced therapeutics continues to grow, a deeper understanding of the isomeric landscape of molecules like this compound will undoubtedly pave the way for new scientific and technological advancements.
References
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Novotný, M., Hrabálek, A., Janůsová, B., Novotný, J., & Vávrová, K. (2009). Dicarboxylic acid esters as transdermal permeation enhancers: effects of chain number and geometric isomers. Bioorganic & Medicinal Chemistry Letters, 19(2), 344-347. [Link]
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The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10877230, (E)-hex-2-enedioic acid. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC separation profile of standards of mono and dicarboxylic acid naphthacyl esters. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Storbeck, R., & Ballauff, M. (n.d.). Synthesis and properties of polyesters based on 2,5-furandicarboxylic acid and 1,4:3,6-dianhydrohexitols. Retrieved from [Link]
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Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
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StudySmarter. (2023, October 14). Geometrical Isomerism: Meaning, Examples, Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Retrieved from [Link]
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AFINITICA. (n.d.). Stereoselective synthesis of hex-2-(E)-en-4-yn-1,6-dioates and E,Z-muconic acid diesters via organo-catalyzed self-coupling of propiolates. Retrieved from [Link]
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Patsnap. (2025, August 1). The Influence of Geometric Isomers on Drug Delivery Systems. Retrieved from [Link]
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Scribd. (n.d.). Experiment 2-Synthesis of Polyester. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000596 Trans-3-hexenedioic Acid at BMRB. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
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Techniques de l'Ingénieur. (2005, March 10). Geometric isomerism and drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000393). Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of hexene-1,6-dioic acids.
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SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]
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An-Najah Staff. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. Retrieved from [Link]
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Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71694435, (Z)-2-octylpent-2-enedioic acid. Retrieved from [Link]
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Spectroscopic Profile of (E)-Hex-2-enedioic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for (E)-hex-2-enedioic acid, a dicarboxylic acid of interest in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols for data acquisition.
Introduction to (E)-Hex-2-enedioic Acid
(E)-hex-2-enedioic acid, also known as trans-2-hexenedioic acid, is an unsaturated dicarboxylic acid with the molecular formula C₆H₈O₄ and a molecular weight of 144.12 g/mol .[1] Its structure, featuring a carbon-carbon double bond in conjugation with a carboxylic acid group, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its chemical behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For (E)-hex-2-enedioic acid, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for (E)-Hex-2-enedioic Acid
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H1 (COOH) | 10.0 - 13.0 | br s | - |
| H2 | ~7.0 | dt | J(H2-H3) ≈ 15 (trans), J(H2-H4) ≈ 4 |
| H3 | ~5.8 | dt | J(H3-H2) ≈ 15 (trans), J(H3-H4) ≈ 1.5 |
| H4 | ~2.5 | m | - |
| H5 | ~2.4 | m | - |
| H6 (COOH) | 10.0 - 13.0 | br s | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy
A ¹³C NMR spectrum for (E)-hex-2-enedioic acid is available in the PubChem database.[1] The spectrum displays six distinct signals, corresponding to the six carbon atoms in the molecule.
Table 2: ¹³C NMR Chemical Shifts for (E)-Hex-2-enedioic Acid
| Carbon | Chemical Shift (ppm) |
| C1 (COOH) | ~171 |
| C2 | ~122 |
| C3 | ~145 |
| C4 | ~33 |
| C5 | ~28 |
| C6 (COOH) | ~176 |
Source: Adapted from PubChem CID 10877230.[1]
The downfield shifts of C1 and C6 are characteristic of carboxylic acid carbons. The signals for the sp² hybridized carbons of the double bond (C2 and C3) appear in the vinylic region, while the sp³ hybridized methylene carbons (C4 and C5) are observed at upfield chemical shifts.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring NMR spectra of dicarboxylic acids like (E)-hex-2-enedioic acid is crucial for data reproducibility.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of (E)-hex-2-enedioic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., carboxylic acid protons).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (E)-hex-2-enedioic acid is characterized by absorptions corresponding to the carboxylic acid and alkene functional groups. An FTIR spectrum is available on PubChem, obtained using a KBr-Pellet technique.[1]
Table 3: Characteristic IR Absorption Bands for (E)-Hex-2-enedioic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |
| 1680-1710 | Strong | C=O stretch | Carboxylic Acid (dimer) |
| 1630-1680 | Medium | C=C stretch | Alkene |
| 1210-1320 | Strong | C-O stretch | Carboxylic Acid |
| 960-980 | Strong | C-H bend (out-of-plane) | Trans Alkene |
Source: Adapted from PubChem CID 10877230 and general IR correlation tables.
The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimers. The strong carbonyl absorption confirms the presence of the C=O group. The C=C stretching vibration and the strong out-of-plane C-H bending absorption are indicative of the trans-disubstituted alkene.
Experimental Protocol for Solid-State IR Spectroscopy
Step-by-Step Methodology (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of dry (E)-hex-2-enedioic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment.
-
Sample Scan: Record the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Predicted mass spectral data for (E)-hex-2-enedioic acid is available on PubChemLite.[2]
Table 4: Predicted m/z Peaks for (E)-Hex-2-enedioic Acid Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 145.04953 |
| [M+Na]⁺ | 167.03147 |
| [M-H]⁻ | 143.03497 |
| [M]⁺ | 144.04170 |
Source: PubChemLite CID 10877230.[2]
Under electron ionization (EI), (E)-hex-2-enedioic acid is expected to undergo fragmentation. The molecular ion peak (M⁺) at m/z 144 would likely be observed. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).
Conceptual Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for (E)-hex-2-enedioic acid under electron ionization.
Caption: Plausible EI-MS fragmentation of (E)-hex-2-enedioic acid.
Experimental Protocol for Electron Ionization Mass Spectrometry
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Synthesis of (E)-Hex-2-enedioic Acid
While a specific, detailed synthesis protocol for (E)-hex-2-enedioic acid was not found in the initial searches, a general approach can be inferred from the synthesis of related unsaturated dicarboxylic acids. One plausible route involves the oxidation of a suitable precursor, such as a diol or dialdehyde. Another approach could be through elimination reactions of a substituted adipic acid derivative.
Conceptual Synthesis Workflow
The following diagram outlines a conceptual workflow for the synthesis and purification of (E)-hex-2-enedioic acid.
Caption: Conceptual workflow for synthesis and characterization.
Conclusion
This technical guide provides a detailed overview of the spectroscopic data for (E)-hex-2-enedioic acid. While a complete set of experimentally verified data is not available in all cases, the combination of existing database spectra, predicted data, and established spectroscopic principles allows for a thorough characterization of this molecule. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectroscopic data for this and related compounds.
References
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PubChem. (E)-hex-2-enedioic acid. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (E)-hex-2-enedioic acid - Spectral Information. National Center for Biotechnology Information. Retrieved from: [Link]
-
Human Metabolome Database. Showing metabocard for trans-2-Hexenedioic acid (HMDB0013311). Retrieved from: [Link]
-
NIST Chemistry WebBook. Hexanedioic acid. National Institute of Standards and Technology. Retrieved from: [Link]
-
PubChemLite. (e)-hex-2-enedioic acid (C6H8O4). Retrieved from: [Link]
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Navigating the Physicochemical Landscape of Hex-2-enedioic Acid: A Technical Guide to Solubility and Stability
Foreword: Understanding the Critical Role of Physicochemical Properties in Drug Development
In the intricate journey of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. These characteristics, primarily solubility and stability, govern a compound's behavior from its initial synthesis and purification to its formulation, storage, and ultimately, its bioavailability and therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive grasp of these parameters for a molecule like hex-2-enedioic acid is not merely academic; it is a critical determinant of success. This technical guide provides an in-depth exploration of the solubility and stability of this compound, offering both foundational knowledge and practical, field-proven methodologies for its assessment. The protocols and insights presented herein are designed to be self-validating systems, grounded in established scientific principles to ensure technical accuracy and trustworthiness.
The Molecular Profile of this compound
This compound, a dicarboxylic acid with the chemical formula C6H8O4, possesses a unique structural architecture that dictates its physicochemical behavior. The presence of two carboxylic acid functional groups imparts significant polarity and the capacity for hydrogen bonding. The six-carbon backbone, which includes a carbon-carbon double bond in the second position, introduces a degree of hydrophobicity. This amphiphilic nature—possessing both hydrophilic and hydrophobic regions—results in a nuanced solubility profile across a spectrum of solvents.
Solubility Profile: A Semi-Quantitative and Predictive Analysis
Precise, experimentally determined solubility data for this compound in a wide array of solvents is not extensively documented in publicly available literature. However, by applying the foundational principle of "like dissolves like" and drawing parallels with structurally similar short-chain dicarboxylic acids, we can construct a highly predictive solubility profile. This approach provides a robust starting point for solvent selection in various applications, from reaction chemistry to formulation development.
The polarity of the solvent, its ability to act as a hydrogen bond donor or acceptor, and the overall intermolecular forces at play are the primary determinants of solubility for a polar molecule like this compound.
Table 1: Predicted Solubility of this compound in Common Solvents at Ambient Temperature
| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water | High | The two carboxylic acid groups can readily form hydrogen bonds with water molecules. The relatively short carbon chain does not confer excessive hydrophobicity. |
| Methanol | High | Methanol is a polar protic solvent capable of hydrogen bonding, making it an excellent solvent for polar dicarboxylic acids. | |
| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities facilitate the dissolution of this compound. | |
| Acetic Acid | High | Acetic acid is a polar protic solvent that can effectively solvate other carboxylic acids through strong hydrogen bonding interactions. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent with a strong hydrogen bond accepting character, enabling it to effectively solvate the carboxylic acid protons. |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent capable of solvating polar molecules like dicarboxylic acids. | |
| Acetone | Moderate | Acetone's polarity allows for some interaction with the carboxylic acid groups, but it is a weaker hydrogen bond acceptor than DMSO or DMF. | |
| Ethyl Acetate | Low to Moderate | Ethyl acetate has moderate polarity and is a weaker hydrogen bond acceptor, resulting in lower solubility compared to more polar aprotic solvents. | |
| Nonpolar | Toluene | Very Low | The nonpolar nature of toluene results in weak intermolecular interactions with the highly polar this compound. |
| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane has minimal interaction with the polar carboxylic acid functional groups. | |
| Diethyl Ether | Very Low | Although it possesses some polarity due to the ether oxygen, diethyl ether is a poor solvent for highly polar dicarboxylic acids. |
Experimental Protocol for Determining Intrinsic Solubility
For a definitive quantitative assessment, the intrinsic solubility of this compound should be determined experimentally. The following protocol outlines a robust method for this purpose.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvent of interest
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate maintained at a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved solute has reached its maximum.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration determined from the HPLC analysis and the dilution factor.
-
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated:
-
Oxidation of the Alkene: The carbon-carbon double bond is susceptible to oxidative cleavage, which could lead to the formation of shorter-chain aldehydes and carboxylic acids. [1]* Decarboxylation: Under thermal stress, dicarboxylic acids can undergo decarboxylation, leading to the loss of carbon dioxide and the formation of a shorter-chain monocarboxylic acid or other degradation products.
-
Isomerization: The trans configuration of the double bond in (2E)-hex-2-enedioic acid could potentially isomerize to the cis form under certain conditions, such as exposure to light.
Conclusion: A Roadmap for Successful Development
This technical guide has provided a comprehensive overview of the critical physicochemical properties of this compound—solubility and stability. While experimentally derived quantitative data remains the gold standard, the predictive solubility profile and the detailed protocols for forced degradation studies presented here offer a robust framework for researchers and drug development professionals. By systematically evaluating these properties, scientists can make informed decisions regarding solvent selection, formulation strategies, and storage conditions, ultimately paving the way for the successful development of new chemical entities. The methodologies outlined are designed to be adaptable and serve as a foundation for rigorous, data-driven scientific inquiry.
References
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Rao, K. S., & Reddy, P. G. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-13. Retrieved from [Link]
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Wanders, R. J., & Komen, J. C. (2007). Degradation of very long chain dicarboxylic polyunsaturated fatty acids in mouse hepatocytes, a peroxisomal process. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1771(9), 1146-1151. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
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Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
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Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
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Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. Retrieved from [Link]
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Eastern-European Journal of Enterprise Technologies. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Retrieved from [Link]
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MasterControl. (n.d.). ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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Pharma Growth Hub. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved from [Link]
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Xiang, J., Chen, J., & Yang, C. (2022). Recent Advances in Photoinduced Oxidative Cleavage of Alkenes. Accounts of Chemical Research, 55(15), 2139-2151. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure of (E)-hex-2-enedioic Acid: Current Knowledge and a Proposed Crystallographic Workflow
Executive Summary
(E)-hex-2-enedioic acid, a dicarboxylic acid with the molecular formula C₆H₈O₄, is a compound of interest in materials science and organic synthesis. A thorough understanding of its three-dimensional structure is fundamental to predicting its physicochemical properties and its potential applications in areas such as polymer synthesis and drug development. This technical guide provides a comprehensive overview of the known properties of (E)-hex-2-enedioic acid and addresses a critical gap in the current scientific literature: the absence of a publicly available, fully determined single-crystal X-ray diffraction structure.
In lieu of presenting a solved structure, this guide proposes a detailed, field-proven methodology for determining the crystal structure of (E)-hex-2-enedioic acid. By leveraging the published crystallographic data of the closely related molecule, (E)-hex-2-enoic acid, as a case study, we provide researchers and scientists with a robust, self-validating workflow for synthesis, crystallization, X-ray diffraction data collection, and structure refinement. This document serves as both a statement of current knowledge and a practical guide for future research endeavors aimed at elucidating the precise solid-state architecture of this molecule.
PART 1: Molecular Identity and Known Properties of (E)-hex-2-enedioic Acid
(E)-hex-2-enedioic acid is a six-carbon unsaturated dicarboxylic acid, also known by synonyms such as trans-2-hexenedioic acid.[1] Its structure consists of a four-carbon chain with a carboxylic acid group at each end and a double bond in the trans (E) configuration between carbons 2 and 3.[1]
While experimental crystallographic data is not available, a summary of its known and computed properties has been compiled from various chemical databases. This information is crucial for designing synthesis, purification, and crystallization experiments.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₄ | PubChem[1] |
| Molecular Weight | 144.12 g/mol | PubChem[1] |
| IUPAC Name | (E)-hex-2-enedioic acid | PubChem[1] |
| CAS Numbers | 4440-68-0, 2583-24-6 | PubChem[1] |
| Physical Description | Solid (Predicted/Reported) | PubChem[1] |
| InChIKey | HSBSUGYTMJWPAX-HNQUOIGGSA-N | PubChem[1] |
| Canonical SMILES | C(CC(=O)O)/C=C/C(=O)O | PubChem[1] |
PART 2: A Proposed Workflow for Crystal Structure Determination
The determination of a novel crystal structure is a systematic process that begins with pure compound synthesis and culminates in the refinement and validation of a crystallographic model. The following sections detail a proposed experimental and computational workflow for elucidating the structure of (E)-hex-2-enedioic acid.
2.1 Synthesis and Purification
The first pillar of any successful crystallographic study is the availability of high-purity material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor-quality diffraction data. A plausible synthesis route for hexenedioic acids involves the palladium-catalyzed reaction of a disubstituted butene with carbon monoxide and water.[2]
Proposed Protocol for Synthesis:
-
Reaction Setup: In a high-pressure reactor, combine 1,4-diacetoxybut-2-ene, a palladium-based catalyst (e.g., palladium chloride), and an inorganic halide promoter in a suitable solvent such as N-methylpyrrolidone.[2]
-
Carbonylation: Pressurize the reactor with carbon monoxide (e.g., 15-180 bar) and heat the reaction mixture (e.g., 80-130 °C) with stirring.[2] Introduce water to the reaction, maintaining a molar ratio of water to butene between 1 and 100.[2]
-
Workup and Isolation: Upon completion, cool the reactor and vent the CO. The desired diacid product can be recovered by extraction.
-
Purification: The crude product, likely a mixture of isomers, must be purified. Recrystallization is the preferred method. A solvent screen should be performed to identify a system that yields high-purity crystals of the (E)-isomer.
2.2 Crystallization
Growing single crystals of sufficient size and quality is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.
Experimental Protocol for Crystallization:
-
Solvent Selection: Dissolve the purified (E)-hex-2-enedioic acid in a variety of solvents (e.g., ethanol, ethyl acetate, water, acetone) at an elevated temperature to find a system with good solubility.
-
Slow Evaporation: Prepare a saturated or near-saturated solution at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Slow Cooling: Prepare a saturated solution at a higher temperature. Place the solution in an insulated container (e.g., a Dewar flask) to allow it to cool to room temperature over 24-48 hours.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is not very soluble, but which is miscible with the primary solvent). The vapor of the poor solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.
2.3 Single-Crystal X-ray Diffraction (SCXRD)
Once suitable crystals are obtained, their atomic structure can be determined by analyzing how they diffract X-rays. This process involves mounting a crystal, collecting diffraction data, and then computationally solving and refining the structure.
The following workflow is illustrated using the published data for (E)-hex-2-enoic acid (C₆H₁₀O₂)[3] as a practical example of the expected methodology and resulting data.
Sources
biosynthesis pathways leading to hex-2-enedioic acid
An In-depth Technical Guide to the Biosynthesis of Hex-2-enedioic Acid
Authored by a Senior Application Scientist
Foreword: This guide provides a comprehensive exploration of the biosynthetic pathways leading to this compound, a molecule of growing interest for advanced polymer synthesis. This compound serves as a valuable C6 dicarboxylic acid, and its bio-based production represents a significant step towards sustainable chemical manufacturing. This document is intended for researchers, chemists, and drug development professionals, offering a deep dive into the metabolic engineering strategies and biocatalytic processes required for its synthesis. We will dissect the core biosynthetic engine that produces its immediate precursor, cis,cis-muconic acid, and then detail the subsequent enzymatic conversion to the target molecule.
Part 1: The Foundational Precursor - Biosynthesis of cis,cis-Muconic Acid
The most mature and scientifically validated route to this compound is not a direct fermentation product from central metabolism. Instead, it is derived from the biocatalytic conversion of cis,cis-muconic acid (MA), a direct product of engineered microbial pathways.[1][2] MA is a valuable platform chemical in its own right, serving as a precursor to adipic acid for nylon production.[3][4] Therefore, understanding MA biosynthesis is fundamental.
These pathways are synthetic, meaning they are engineered into microbial hosts like Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida by introducing heterologous genes.[4] The core logic is to divert metabolic flux from the native shikimate pathway, which normally produces aromatic amino acids, towards the synthesis of MA.[4][5]
Tapping into the Shikimate Pathway
The shikimate pathway is the central metabolic route for the biosynthesis of aromatic compounds. It begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway.[6] Metabolic engineers have successfully redirected intermediates of this pathway to produce MA through a novel, three-step enzymatic cascade.
The most common engineered pathway proceeds as follows:
-
3-Dehydroshikimate (DHS) to Protocatechuic Acid (PCA): The first committed step involves the dehydration of DHS, a natural intermediate of the shikimate pathway. This reaction is catalyzed by a heterologously expressed 3-dehydroshikimate dehydratase (e.g., AroZ).[3]
-
Protocatechuic Acid (PCA) to Catechol: PCA is then decarboxylated to form catechol. This step is catalyzed by protocatechuic acid decarboxylase (e.g., AroY), an enzyme often sourced from organisms like Klebsiella pneumoniae.[3]
-
Catechol to cis,cis-Muconic Acid: Finally, the aromatic ring of catechol is cleaved via ortho-fission, yielding cis,cis-muconic acid. This oxygen-dependent reaction is catalyzed by catechol 1,2-dioxygenase (e.g., CatA).[3][6]
Alternative Engineered Routes
To optimize flux and overcome metabolic bottlenecks, several variations of the core pathway have been developed. These alternative routes tap into the shikimate pathway at different points, showcasing the modularity of this engineering approach.[7][8]
-
Chorismate-Derived Pathways: Some strategies divert chorismate, a later intermediate in the shikimate pathway. One such pathway converts chorismate to 4-hydroxybenzoic acid (PHB), which is then hydroxylated to form PCA, feeding into the main pathway described above.[7]
-
Phenol-Intermediate Pathways: Other routes have been engineered to proceed through phenol. For instance, tyrosine can be converted to phenol by tyrosine phenol-lyase, and the phenol is then hydroxylated to catechol, bypassing the PCA intermediate.[8]
The choice of pathway and host organism depends on factors such as precursor availability, tolerance to intermediates, and overall process efficiency.
Diagram 1: Engineered Biosynthetic Pathways to cis,cis-Muconic Acid
Below is a diagram illustrating the primary and alternative pathways for MA biosynthesis, branching from central carbon metabolism and the shikimate pathway.
Caption: Core and alternative engineered pathways for muconic acid production.
Quantitative Data on Muconic Acid Production
The following table summarizes representative production titers achieved in various engineered microbial hosts. This data highlights the progress in optimizing these pathways for industrial consideration.
| Host Organism | Key Genes Expressed | Precursor Pathway | Titer (g/L) | Reference |
| Escherichia coli | aroZ, aroY, catA | DHS-derived | ~0.39 - 3.1 | [8][9] |
| Escherichia coli | ubiC, pobA, aroY, catA | Chorismate-derived | ~0.17 | [7] |
| Saccharomyces cerevisiae | aroZ, aroY, catA | DHS-derived | ~0.14 - 9.3 | [4][10] |
| Pseudomonas putida | asbF, aroY, catA | DHS-derived | Not specified | [6] |
| Corynebacterium glutamicum | aroY, catA | DHS-derived | ~0.34 | [11] |
Part 2: The Conversion Step - From Muconic Acid to this compound
With a robust method for producing MA established, the final step is its selective reduction to this compound. This conversion involves the hydrogenation of one of the two conjugated double bonds in the muconic acid backbone. This transformation is primarily achieved via enzymatic catalysis.
Enzymatic Hydrogenation using Enoate Reductases
The key enzymes for this conversion are enoate reductases (ERs) , also known as enoate-CoA reductases. These enzymes belong to the family of oxidoreductases and typically utilize NADH or NADPH as a reductant to stereospecifically reduce the α,β-double bond of α,β-unsaturated carboxylates.[12]
The reaction is as follows: cis,cis-Muconic Acid + NADH + H⁺ → cis-2-Hexenedioic Acid + NAD⁺
This enzymatic step is highly advantageous as it can be performed under mild conditions and avoids the use of heavy metal catalysts often required in chemical hydrogenation, which can lead to over-reduction to adipic acid.[12] Enoate reductases from organisms such as Bacillus coagulans and Clostridium acetobutylicum have been shown to be effective for this transformation.[12]
Alternative Conversion Methods
While enzymatic conversion is preferred for its specificity, other methods have been explored:
-
Chemo-catalytic Hydrogenation: Controlled chemical hydrogenation can yield isomeric mixtures of hexenedioic acids, but requires careful catalyst selection and process control to prevent complete saturation to adipic acid.[1]
-
Electrochemical Hydrogenation: A novel and sustainable approach involves the electrochemical reduction of MA. This method can be tuned to favor the production of hexenedioic acid isomers, such as trans-3-hexenedioic acid, by controlling the applied potential and cathode material.[13][14]
Diagram 2: Two-Stage Production Workflow
The overall process is best visualized as a two-stage hybrid biological and biocatalytic system.
Caption: Workflow from renewable feedstock to this compound.
Part 3: Experimental Protocols for a Self-Validating System
To ensure scientific integrity, the protocols described below are designed as self-validating systems, explaining the causality behind experimental choices.
Protocol 1: Quantification of Muconic Acid from Culture Supernatant via HPLC
-
Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying organic acids like MA. The chromophore in MA (conjugated double bonds) allows for sensitive detection at a specific UV wavelength. An external standard curve is used for absolute quantification.
-
Methodology:
-
Sample Preparation:
-
Collect 1.0 mL of fermentation broth.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the cells. The supernatant contains the secreted MA.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the HPLC column.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-Aq) is used, which is suitable for separating polar organic acids.
-
Mobile Phase: An isocratic mobile phase of 0.1% formic acid in water is used. The acidic condition ensures that the carboxylic acid groups are protonated, leading to better peak shape and retention.
-
Flow Rate: 0.6 mL/min.
-
Detection: UV detector set to 260 nm, the absorbance maximum for cis,cis-muconic acid.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a standard curve using certified cis,cis-muconic acid standards (e.g., 0.01 g/L to 1.0 g/L).
-
Run the standards and samples on the HPLC.
-
Integrate the peak area corresponding to the retention time of the MA standard.
-
Calculate the concentration of MA in the samples by interpolating their peak areas against the standard curve.
-
-
Protocol 2: In Vitro Biocatalytic Assay of Enoate Reductase Activity
-
Rationale: This assay measures the activity of an enoate reductase by monitoring the consumption of its co-substrate, NADH. NADH absorbs light at 340 nm, while its oxidized form, NAD⁺, does not. The decrease in absorbance at 340 nm is directly proportional to the rate of the enzymatic reaction.
-
Methodology:
-
Reaction Mixture Preparation (in a 1 mL cuvette):
-
Buffer: 100 mM Potassium Phosphate buffer, pH 7.0. This provides a stable pH environment optimal for many enzymes.
-
Substrate: 1 mM cis,cis-muconic acid.
-
Co-substrate: 0.2 mM NADH. This concentration is sufficient to be non-limiting for initial rate measurements and provides a strong spectrophotometric signal.
-
Enzyme: Add a specific amount of purified enoate reductase enzyme solution to initiate the reaction (e.g., 10 µg). The reaction is always initiated by adding the enzyme last.
-
-
Spectrophotometric Measurement:
-
Place the cuvette in a spectrophotometer with the temperature controlled at 30°C.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔAbs/min).
-
Use the Beer-Lambert law (A = εcl) to convert this rate into the rate of NADH consumption. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
-
-
Conclusion and Future Perspectives
The production of this compound is a prime example of a multi-stage bioprocess that leverages both metabolic engineering and enzymatic catalysis. The core of the process relies on the highly optimized biosynthesis of cis,cis-muconic acid from renewable feedstocks. The subsequent specific hydrogenation, catalyzed by enoate reductases, provides a clean and efficient route to the final product.
Future research will likely focus on:
-
Consolidated Bioprocessing: Engineering a single microorganism that can perform the entire conversion from glucose to this compound, thus eliminating the need for a two-stage process. This would involve expressing a functional enoate reductase within a high-performing muconic acid production strain.
-
Enzyme Discovery and Engineering: Identifying novel enoate reductases with higher activity, stability, and altered substrate specificity to potentially produce different isomers of hexenedioic acid.
-
Process Optimization: Improving the downstream processing and integration of the fermentation and biocatalysis steps to enhance overall process economics.
This guide has outlined the fundamental principles and practical methodologies for the biosynthesis of this compound, providing a solid foundation for researchers and developers in this exciting field.
References
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Sun, X., Lin, Y., & Yuan, Q. (2013). Metabolic engineering of a novel muconic acid biosynthesis pathway via 4-hydroxybenzoic acid in Escherichia coli. Applied and Environmental Microbiology, 79(13), 4024-4030. [Link]
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Kogure, T., Suda, M., & Hiraga, K. (2020). Muconic Acid Production via Alternative Pathways and a Synthetic “Metabolic Funnel”. ACS Synthetic Biology, 9(11), 3126–3135. [Link]
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Kohlstedt, M., & Becker, J. (2018). Metabolic pathways for production of muconate from glucose and lignin-derived aromatic compounds. ResearchGate. [Link]
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Weber, C., Brückner, C., & Weinhandl, S. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(23), 8421-8430. [Link]
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Becker, J., Kuhl, M., & Besecke, C. (2018). Metabolic pathway for muconic acid production in Corynebacterium glutamicum. ResearchGate. [Link]
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Lee, J., & Kim, H. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. Semantic Scholar. [Link]
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Lee, J., & Kim, H. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. International Journal of Molecular Sciences, 21(17), 6083. [Link]
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Lee, J., & Kim, H. (2020). Schematic overview of the metabolic pathway for MA biosynthesis in E. coli. ResearchGate. [Link]
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Lee, J., & Kim, H. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. MDPI. [Link]
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Lee, J., & Kim, H. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. PubMed. [Link]
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Puzanov, A. I., Zakusilo, D. N., & Vasilyev, A. V. (2020). Hydrogenation of muconic acid leading to isomeric hexendioic acids and adipic acid. ResearchGate. [Link]
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Barlocco, I., Huang, X., & Stucchi, M. (2023). Scheme of muconic acid (MA) conversion to hexenedioic acids (Hy), adipic acid (AdA), and possible intramolecular cyclization to muconolactone (Mlac). ResearchGate. [Link]
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Choi, S., & Lee, S. Y. (2021). Time course for the biotransformation of 2-hexenedioic acid into adipic acid. ResearchGate. [Link]
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Jung, S., & Vlachos, D. G. (2023). Structure sensitivity of the electrochemical hydrogenation of cis,cis-muconic acid to hexenedioic acid and adipic acid. Green Chemistry, 25(18), 7136-7146. [Link]
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Tweehuysen, M. M., & van der Wulp, T. W. M. (2024). Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. MDPI. [Link]
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Jung, S., & Scown, C. D. (2022). Electrochemical hydrogenation of bioprivileged cis,cis-muconic acid to trans-3-hexenedioic acid: from lab synthesis to bench-scale production and beyond. Green Chemistry, 24(21), 8344-8356. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Hexenedioic acid. PubChem Compound Database. [Link]
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Wishart, D. S., et al. (n.d.). trans-2-Hexenedioic acid (HMDB0013311). Human Metabolome Database. [Link]
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A Historical Perspective on the Emergence of Hex-2-enedioic Acid: From Obscure Origins to a Biorenewable Platform Chemical
For Immediate Release
A deep dive into the historical context surrounding the discovery and early synthesis of hex-2-enedioic acid, a molecule that has transitioned from a curiosity of 19th-century organic chemistry to a cornerstone of modern green chemistry and sustainable materials. This technical guide, intended for researchers, scientists, and professionals in drug development and polymer science, provides a comprehensive narrative of the scientific journey that unveiled the isomers of this versatile dicarboxylic acid.
Introduction: The Three Faces of this compound
This compound, more commonly known by its trivial name, muconic acid, is a dicarboxylic acid with the chemical formula C₆H₆O₄. It exists as three geometric isomers: cis,cis-muconic acid, trans,trans-muconic acid, and cis,trans-muconic acid.[1] Each isomer possesses unique physical properties and chemical reactivity, which have dictated their historical significance and current applications. While the cis,cis-isomer has garnered significant recent attention as a key bio-based platform chemical for the production of adipic acid and other valuable polymers, the historical discovery of this compound family is rooted in the classical organic chemistry of the 19th century.[2]
Early Investigations: A Link to Mucic Acid and the Dawn of Structural Theory
The name "muconic acid" itself offers a significant clue to its historical origins, being derived from "mucic acid" (meso-galactaric acid).[1][3] Mucic acid is an aldaric acid that can be obtained by the nitric acid oxidation of galactose or galactose-containing substances like lactose and certain gums.[3] While a definitive first isolation of muconic acid is not prominently documented in readily available literature, its naming strongly suggests it was first encountered as a product of the chemical manipulation of mucic acid or related carbohydrates.
The mid-to-late 19th century was a period of fervent activity in the field of organic chemistry, with luminaries like Justus von Liebig pioneering methods for the elemental analysis of organic compounds.[4] This era saw the systematic investigation of the oxidation products of a vast array of natural substances. It is highly probable that during such investigations, early chemists subjected mucic acid to various treatments, leading to the formation of an unsaturated dicarboxylic acid that was subsequently named muconic acid. The precise characterization and differentiation of its isomers, however, would have been a formidable challenge given the analytical techniques of the time, which were largely limited to combustion analysis and determination of melting points and crystalline forms.
The 20th Century: Elucidating Isomers and Pioneering Chemical Syntheses
The advent of more sophisticated analytical and synthetic techniques in the 20th century allowed for a clearer understanding of the isomeric nature of this compound and the development of specific synthetic routes to each.
trans,trans-Muconic Acid: A Pathway from Adipic Acid
A significant milestone in the chemical synthesis of a specific isomer was the work of P. C. Guha and D. K. Sankaran, who in 1946 published a detailed procedure for the preparation of trans,trans-muconic acid in the esteemed collection, Organic Syntheses.[5] Their method provided a reliable and reproducible pathway for chemists to access this particular isomer, starting from the readily available adipic acid.
The causality behind this experimental choice lies in the desire for a well-defined starting material to produce a specific, stable isomer. Adipic acid, a saturated six-carbon dicarboxylic acid, provided the correct carbon skeleton. The challenge was to introduce two double bonds with a specific stereochemistry. The multi-step synthesis developed by Guha and Sankaran represented a significant advance in the controlled synthesis of unsaturated dicarboxylic acids.
-
Esterification: Adipic acid is first converted to its diethyl ester, diethyl adipate. This is a standard procedure to protect the carboxylic acid groups and modify the reactivity of the alpha-carbons.
-
Bromination: The diethyl adipate is then subjected to bromination at the alpha-positions, yielding diethyl α,α'-dibromoadipate. This step introduces reactive functional groups that can be eliminated to form double bonds.
-
Dehydrobromination: The dibrominated ester is then treated with a base to induce the elimination of two equivalents of hydrogen bromide. This step is critical for the formation of the two double bonds. The reaction conditions are chosen to favor the formation of the thermodynamically more stable trans,trans-isomer.
-
Hydrolysis: Finally, the resulting diethyl trans,trans-muconate is hydrolyzed to yield trans,trans-muconic acid.
This protocol is a self-validating system in that the physical properties of the final product, such as its high melting point (around 300 °C), could be used to confirm its identity and purity, distinguishing it from the other isomers.
cis,cis-Muconic Acid: The Rise of Petrochemical Routes
The cis,cis-isomer, which is now the focus of intense biotechnological research, also has a history rooted in chemical synthesis. A notable early method, detailed in a 1953 patent by Siggel and Spengler, involved the ozonolysis of catechol.[6] Catechol, a derivative of benzene, could be sourced from coal tar, making this a petrochemical-based route.
The choice of catechol as a starting material is logical from a chemical standpoint. The two hydroxyl groups on the aromatic ring activate it towards oxidative cleavage between the carbons bearing the hydroxyls. Ozonolysis is a powerful method for cleaving double bonds, and in the case of the aromatic catechol, it breaks the ring to form the cis,cis-dicarboxylic acid.
Caption: Early Chemical Synthesis Routes to Muconic Acid Isomers.
The Modern Era: A Shift to a Bio-Based Paradigm
While the chemical syntheses of this compound isomers were significant achievements, they often relied on harsh reagents, petroleum-based feedstocks, and produced significant waste. The latter half of the 20th century and the dawn of the 21st century have witnessed a paradigm shift towards the biotechnological production of cis,cis-muconic acid. This approach leverages engineered microorganisms to convert renewable feedstocks, such as glucose, into muconic acid.[7]
The impetus for this shift is multifaceted, driven by a desire for more sustainable and environmentally friendly chemical production, as well as the potential for lower production costs. The cis,cis-isomer is the direct product of several microbial metabolic pathways that degrade aromatic compounds. By harnessing and optimizing these pathways in industrial microorganisms like E. coli and Saccharomyces cerevisiae, it is now possible to produce cis,cis-muconic acid in high yields from renewable resources. This bio-produced muconic acid can then be readily hydrogenated to adipic acid, providing a green alternative to the conventional petrochemical route for the production of nylon and other polymers.[2]
Conclusion: A Molecule's Journey Through Time
The history of this compound is a compelling narrative of scientific progress. From its likely origins as an obscure oxidation product of a natural sugar derivative in the 19th century, it has evolved into a well-characterized family of isomers with distinct and valuable chemical properties. The development of targeted chemical syntheses in the mid-20th century provided access to specific isomers for research and potential applications. Today, the focus has firmly shifted to sustainable, bio-based production, with cis,cis-muconic acid emerging as a pivotal platform chemical for a circular and green economy. This journey from a laboratory curiosity to a key player in the future of sustainable materials underscores the enduring power of chemical discovery and innovation.
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American Chemical Society. (2015, February 9). Adipic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Muconic acid. Retrieved from [Link]
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Synthesis of Adipic acid by conventional and Green method- Module 4. (2022, April 4). [Video]. YouTube. Retrieved from [Link]
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An In-depth Technical Guide to the Theoretical Calculation of Hex-2-enedioic Acid Molecular Orbitals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The electronic structure of a molecule is fundamental to its chemical reactivity and biological activity. For drug development professionals, understanding the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), of a compound like hex-2-enedioic acid can provide critical insights into its stability, reactivity, and potential interactions with biological targets. This guide offers a comprehensive walkthrough of the theoretical principles and practical workflows for calculating the molecular orbitals of (E)-hex-2-enedioic acid using widely accepted quantum chemical methods. We will delve into the causality behind methodological choices, establish a self-validating computational protocol, and ground the discussion in authoritative theoretical frameworks.
Introduction to this compound and its Molecular Orbitals
Chemical Identity and Stereoisomerism
This compound (C₆H₈O₄) is a dicarboxylic acid containing a carbon-carbon double bond.[1][2] Its structure allows for stereoisomerism, specifically E/Z (trans/cis) isomerism at the double bond. This guide will focus on the thermodynamically more stable (E)-hex-2-enedioic acid isomer.[3][4] A precise understanding of its three-dimensional structure is the mandatory first step for any meaningful theoretical calculation.
The Central Role of Molecular Orbitals in Drug Action
Molecular Orbital (MO) theory is a cornerstone of modern chemistry, positing that electrons in a molecule exist in orbitals that span the entire molecule, not just localized between two atoms.[5][6][7][8] For drug development, MO theory is invaluable for several reasons:[9][10][11]
-
Predicting Reactivity: The energy and shape of the HOMO and LUMO (collectively known as frontier orbitals) are key predictors of a molecule's reactivity. The HOMO is indicative of a molecule's ability to donate electrons, while the LUMO indicates its ability to accept electrons.
-
Understanding Interactions: The electronic landscape defined by the molecular orbitals dictates how a drug molecule will interact with its biological target, such as an enzyme's active site.[11]
-
Informing Drug Design: By calculating and visualizing MOs, scientists can rationally modify a lead compound to enhance its binding affinity, stability, or other pharmacokinetic properties.[5]
Theoretical Foundations for Accurate Molecular Orbital Calculations
The goal of computational chemistry in this context is to solve the time-independent Schrödinger equation for the molecule to determine its wavefunction and energy.[12][13] However, exact solutions are not feasible for multi-electron systems, necessitating approximations.
Hartree-Fock (HF) Theory: The Foundational Ab Initio Method
Hartree-Fock (HF) theory is a fundamental ab initio method that provides an approximate solution to the Schrödinger equation.[12][14][15] It treats each electron as moving in the average electrostatic field of all other electrons, a concept known as the self-consistent field (SCF) method.[12][13][15] While HF theory is a crucial starting point and captures a significant portion of the physics, it famously neglects electron correlation—the way electrons instantaneously avoid each other.[13][15] This omission can lead to inaccuracies, but HF serves as the bedrock for more advanced methods.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has become the most widely used electronic structure method due to its excellent balance of accuracy and computational cost.[16][17] Instead of calculating the complex many-electron wavefunction, DFT determines the total energy from the electron density.[17] This approach implicitly includes some electron correlation effects, often yielding results with accuracy comparable to more computationally expensive wavefunction-based methods.[16]
The Causality Behind Methodological Choices: Functionals and Basis Sets
The accuracy of a DFT calculation is critically dependent on two choices: the exchange-correlation functional and the basis set .
-
Exchange-Correlation Functional: This is the component of DFT that approximates the complex quantum mechanical interactions between electrons. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most common and well-tested functionals for this purpose.[18][19]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[12] The 6-31G(d,p) (also written as 6-31G*) basis set is a popular choice that provides a good compromise between accuracy and speed for molecules containing first- and second-row atoms.[18][19][20][21] The "(d,p)" notation indicates the addition of polarization functions, which allow for more flexibility in describing the shape of the orbitals, a crucial factor for accurately modeling chemical bonds.
For this guide, the B3LYP/6-31G(d,p) level of theory is chosen as a robust and well-validated starting point for studying organic molecules like this compound.[21][22]
A Self-Validating Computational Workflow
Every computational protocol must be a self-validating system to ensure the results are physically meaningful. This is achieved by coupling geometry optimization with a frequency analysis.
Step 1: Building the Initial Molecular Structure
Using molecular building software such as GaussView, Avogadro, or ChemDraw, construct the 3D structure of (E)-hex-2-enedioic acid.[23][24][25][26] It is important to start with a reasonable initial geometry, though the subsequent optimization step will refine it.
Step 2: Geometry Optimization
The objective of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[27][28] This is the most stable conformation of the molecule. The calculation iteratively adjusts the atomic coordinates until the forces on the atoms are negligible.[28]
Sample ORCA Input for Geometry Optimization:
(Note: The above coordinates are illustrative and should be replaced by those from a molecule builder.)
Step 3: Frequency Analysis (The Validation Step)
After optimization, a vibrational frequency calculation must be performed on the optimized geometry.[27][29][30][31] This step is crucial for two reasons:
-
Verification of a True Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a saddle point, not a stable conformation.[30][31]
-
Thermodynamic Data: The calculation provides thermodynamic properties like zero-point vibrational energy (ZPVE), which can be used to refine the total electronic energy.
Sample ORCA Input for Frequencies:
(This assumes the output from the optimization step is saved as optimized_geometry.xyz)
The following diagram illustrates this essential workflow.
Caption: A self-validating workflow for obtaining a reliable molecular geometry.
Analysis and Interpretation of Molecular Orbitals
With a validated geometry, a final single-point energy calculation is performed to generate the molecular orbitals and their corresponding energies.
Visualizing Frontier Molecular Orbitals
The output files from quantum chemistry software like ORCA or Gaussian can be used with visualization programs to plot the 3D shapes of the molecular orbitals.[5][23] The HOMO and LUMO are of primary interest.
-
HOMO ((E)-hex-2-enedioic acid): The HOMO is expected to show significant electron density over the π-system of the C=C double bond and potentially the non-bonding oxygen orbitals of the carboxyl groups. This region is the most likely site for electrophilic attack.
-
LUMO ((E)-hex-2-enedioic acid): The LUMO, or the π* anti-bonding orbital, will likely be localized over the C=C double bond and the carbonyl carbons. This region represents the most probable site for nucleophilic attack.
Quantitative Data: Orbital Energies and the HOMO-LUMO Gap
The energies of the molecular orbitals are a key quantitative output. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of molecular stability and reactivity.
-
Large Gap: Indicates high kinetic stability and low chemical reactivity.
-
Small Gap: Suggests the molecule is more reactive and can be more easily excited.
Table 1: Representative Calculated Properties for (E)-hex-2-enedioic acid at B3LYP/6-31G(d,p)
| Property | Calculated Value (Hartree) | Calculated Value (eV) | Significance |
| Energy of HOMO | (Typical Value ~ -0.25) | (Typical Value ~ -6.8) | Electron-donating ability (Ionization Potential) |
| Energy of LUMO | (Typical Value ~ -0.05) | (Typical Value ~ -1.4) | Electron-accepting ability (Electron Affinity) |
| HOMO-LUMO Energy Gap | (Typical Value ~ 0.20) | (Typical Value ~ 5.4) | Indicator of chemical reactivity and stability |
(Note: The values presented are illustrative and will be generated by the actual calculation.)
Caption: Relationship between HOMO, LUMO, and the energy gap.
Advanced Analysis: Natural Bond Orbital (NBO)
For a deeper understanding of charge distribution and intramolecular interactions, a Natural Bond Orbital (NBO) analysis is highly recommended.[32][33][34][35] NBO analysis transforms the calculated molecular orbitals into a localized Lewis structure picture of bonds and lone pairs.[32][33] It provides:
-
Natural Atomic Charges: A more chemically intuitive picture of charge distribution than other methods.
-
Donor-Acceptor Interactions: Quantifies stabilizing interactions, such as hyperconjugation, by measuring the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.[32][34]
Conclusion: From Theory to Application
This guide has outlined a robust, scientifically-grounded framework for the theoretical calculation of molecular orbitals for (E)-hex-2-enedioic acid. By employing Density Functional Theory with the B3LYP functional and the 6-31G(d,p) basis set, and adhering to a self-validating workflow of geometry optimization followed by frequency analysis, researchers can obtain reliable and insightful data. The analysis of the HOMO, LUMO, and the HOMO-LUMO energy gap provides a powerful lens through which to predict chemical reactivity, stability, and potential intermolecular interactions.[36] For professionals in drug development, these computational insights are invaluable for hypothesis generation, lead optimization, and ultimately, the rational design of more effective therapeutics.[9][10]
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Hartree-Fock and Post-HF Methods | Computational Chemistry Class Notes. Fiveable. Available at: [Link]
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Natural Bond Orbital (NBO) Analysis - ORCA Manual. ORCA Manual. Available at: [Link]
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GAUSSIAN 09W TUTORIAL - Barrett Research Group. McGill University. Available at: [Link]
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What is NBO (Natural Bond Orbital) analysis for molecules? ResearchGate. Available at: [Link]
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Applications of Density Functional Theory to Theoretical Organic Chemistry. CORE. Available at: [Link]
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Hartree Fock method: A simple explanation. InSilicoSci. Available at: [Link]
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[Applications of the Fragment Molecular Orbital Method in Drug Discovery]. PubMed. Available at: [Link]
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Molecular Orbital Calculations - Dr. Gutow. University of Wisconsin Oshkosh. Available at: [Link]
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Quantum Chemistry with Gaussian using GaussView. University of Illinois. Available at: [Link]
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Molecular Orbital Theory In Drug Research - 1st Edition. Elsevier. Available at: [Link]
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What software shall I use for DFT on an organic molecule? ResearchGate. Available at: [Link]
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Gaussian tutorial-1|Structure Builder| #computational #chemistry. YouTube. Available at: [Link]
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ORCA 6.0 Manual. ORCA. Available at: [Link]
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Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. YouTube. Available at: [Link]
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Gaussian Tutorial (Lec-1) Gaussian Job Submission. YouTube. Available at: [Link]
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ORCA — DMOG docs 1.0 documentation. DMOG. Available at: [Link]
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A mathematical and computational review of Hartree–Fock SCF methods in quantum chemistry. Taylor & Francis Online. Available at: [Link]
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Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. PIPER. Available at: [Link]
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ORCA 6.1.1 Manual. ORCA. Available at: [Link]
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. Available at: [Link]
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Molecular Orbital Theory | Brilliant Math & Science Wiki. Brilliant.org. Available at: [Link]
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Density functional theory across chemistry, physics and biology. PubMed Central. Available at: [Link]
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ORCA - RCC User Guide. University of Chicago. Available at: [Link]
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What does B3LYP do well? What does it do badly? Chemistry Stack Exchange. Available at: [Link]
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Running a Geometry Optimization and Frequencies Calculation on Rowan. Rowan. Available at: [Link]
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Running a Geometry Optimization and Frequencies Calculation on Rowan. YouTube. Available at: [Link]
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A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. ACS Publications. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Hex-2-enedioic Acid as a Monomer for Bioplastic Production
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imperative shift towards a circular economy has catalyzed significant research into renewable and biodegradable alternatives to petroleum-based plastics. Hex-2-enedioic acid, a C6 unsaturated dicarboxylic acid, emerges as a promising bio-advantaged monomer for the synthesis of novel bioplastics. Its chemical structure, featuring both carboxylic acid functionalities for polyesterification and a backbone double bond for potential post-polymerization modification, offers a unique platform for creating tunable and functional materials. These materials present potential applications in biodegradable packaging, medical devices, and drug delivery systems. This document provides a comprehensive guide to the utilization of this compound in bioplastic production, detailing both chemical and enzymatic polymerization protocols, extensive characterization methodologies, and expected material properties based on structurally analogous polymers.
Introduction: The Case for this compound
The global challenge of plastic pollution necessitates the development of sustainable polymers.[1] Bioplastics, derived from renewable resources, offer a viable solution to mitigate the environmental impact of conventional plastics.[1] this compound (H2EDA), with the chemical formula C₆H₈O₄, is a dicarboxylic acid that can be sourced from renewable feedstocks.[2] Its structure is similar to that of muconic acid, another bio-based unsaturated dicarboxylic acid that has shown promise in polyester synthesis.[3][4] The presence of a carbon-carbon double bond in the backbone of polymers derived from H2EDA imparts unique properties, including the potential for cross-linking to enhance mechanical strength or for functionalization to create active materials.
This guide is designed to provide researchers with the foundational knowledge and practical protocols to explore the potential of this compound as a monomer for bioplastic innovation. We will delve into two primary polymerization strategies: traditional melt polycondensation and a greener, enzyme-catalyzed approach.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for successful polymerization and material design.
| Property | Value | Source |
| IUPAC Name | (2E)-hex-2-enedioic acid | PubChem |
| Molecular Formula | C₆H₈O₄ | PubChem |
| Molecular Weight | 144.12 g/mol | PubChem |
| Appearance | Solid | HMDB |
| CAS Number | 4440-68-0 | PubChem |
Polymerization of this compound: Protocols
The following protocols detail the synthesis of polyesters using this compound and a diol, such as the bio-based 1,4-butanediol.
Protocol 1: Melt Polycondensation
Melt polycondensation is a robust and widely used method for synthesizing polyesters. This protocol is adapted from established procedures for similar unsaturated dicarboxylic acids like muconic acid.[3]
Workflow for Melt Polycondensation of this compound
Caption: Workflow for the synthesis of poly(hex-2-enedioate) via melt polycondensation.
Step-by-Step Methodology:
-
Monomer Preparation: Accurately weigh equimolar amounts of this compound and a suitable diol (e.g., 1,4-butanediol) into a reaction vessel equipped with a mechanical stirrer, an inert gas inlet, and a distillation outlet.
-
Catalyst Addition: Add a catalyst, such as titanium(IV) butoxide (Ti(OBu)₄), at a concentration of 200-500 ppm relative to the total monomer weight.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can cause undesirable side reactions with the double bond.
-
Esterification Stage: Heat the reaction mixture to 180-200°C under a gentle flow of inert gas. Maintain this temperature for 2-4 hours to facilitate the initial esterification and removal of the water byproduct.
-
Polycondensation Stage: Gradually increase the temperature to 220-240°C while slowly applying a vacuum (less than 1 Torr). Continue the reaction for 4-8 hours to increase the polymer's molecular weight. The viscosity of the mixture will noticeably increase during this stage.
-
Polymer Isolation: Cool the reactor to room temperature and dissolve the resulting polymer in a suitable solvent like chloroform or tetrahydrofuran (THF).
-
Purification: Precipitate the dissolved polymer in a non-solvent such as cold methanol to remove unreacted monomers and catalyst residues.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Enzymatic Polymerization
Enzymatic polymerization offers a more sustainable and milder alternative to traditional chemical catalysis, often resulting in polymers with high purity.[4] This protocol utilizes Candida antarctica Lipase B (CALB), a widely used enzyme for polyester synthesis.[4]
Workflow for Enzymatic Polymerization of this compound
Caption: Workflow for the enzymatic synthesis of poly(hex-2-enedioate).
Step-by-Step Methodology:
-
Monomer and Solvent Preparation: In a reaction flask, dissolve equimolar amounts of this compound and a diol (e.g., 1,4-butanediol) in a suitable organic solvent like diphenyl ether or toluene.
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (e.g., Novozym 435) to the monomer solution. A typical enzyme loading is 5-10% of the total monomer weight.
-
Reaction: Heat the mixture to 60-80°C with continuous stirring or shaking. Apply a mild vacuum to facilitate the removal of the water byproduct and drive the polymerization forward. The reaction is typically run for 24-72 hours.
-
Enzyme Removal: After the reaction, cool the mixture and filter to recover the immobilized enzyme, which can often be reused.
-
Polymer Isolation and Purification: Precipitate the polymer from the filtrate by adding it to a non-solvent like cold methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum at a mild temperature (e.g., 40°C).
Characterization of Poly(hex-2-enedioate): Protocols and Expected Results
Thorough characterization is essential to understand the structure-property relationships of the synthesized bioplastic. The following are standard techniques and expected outcomes, with representative data from polyesters of the structurally similar muconic acid provided for reference.[3][5]
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.
-
Expected Results: The spectra should confirm the successful incorporation of both the this compound and diol monomers into the polyester backbone. The presence of peaks corresponding to the vinyl protons of the H2EDA unit will be indicative of the preservation of the double bond during polymerization.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Protocol: Analyze a thin film of the polymer or a KBr pellet.
-
Expected Results: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl (C=O) stretching will be present. The disappearance of the broad O-H stretch from the carboxylic acid groups of the monomer will also indicate successful esterification.
-
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC):
-
Protocol: Dissolve the polymer in a suitable solvent (e.g., THF) and analyze it using a GPC system calibrated with polystyrene standards.
-
Expected Results: The GPC will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). Expected molecular weights can range from 10,000 to 50,000 g/mol depending on the polymerization conditions.
-
Thermal Properties
-
Differential Scanning Calorimetry (DSC):
-
Protocol: Heat a small sample (5-10 mg) of the polymer under a nitrogen atmosphere, typically from -50°C to 200°C at a heating rate of 10°C/min.
-
Expected Results: DSC analysis will reveal the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer. For polyesters derived from unsaturated dicarboxylic acids, the Tg is often slightly higher than their saturated counterparts due to increased chain rigidity.
-
-
Thermogravimetric Analysis (TGA):
-
Protocol: Heat a sample of the polymer from room temperature to around 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Expected Results: TGA determines the thermal stability of the polymer, indicating the onset of decomposition.
-
Table of Representative Thermal Properties (based on muconic acid polyesters)[3]
| Polymer (Diol component) | Tg (°C) | Tm (°C) | Td, 5% (°C) |
| Poly(butylene succinate-co-muconate) | -25 to -15 | 90 - 110 | ~350 |
| Poly(hexylene succinate-co-muconate) | -40 to -30 | 50 - 60 | ~360 |
Td, 5% = Temperature at 5% weight loss
Mechanical Properties
-
Tensile Testing:
-
Protocol: Prepare dog-bone-shaped specimens of the polymer and test them using a universal testing machine according to ASTM D638 standards.
-
Expected Results: This will provide data on the tensile strength, Young's modulus, and elongation at break. The incorporation of the rigid double bond from this compound is expected to increase the stiffness and tensile strength compared to fully aliphatic polyesters.
-
Table of Representative Mechanical Properties (based on muconic acid polyesters)[3]
| Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) |
| Unsaturated Polyester Resin | 30 - 60 | 2 - 4 |
| Thermoset Composite | > 100 | > 10 |
Applications and Future Directions
The unique chemical structure of poly(hex-2-enedioate) opens up a range of potential applications:
-
Biodegradable Packaging: The inherent biodegradability of aliphatic-aromatic polyesters makes them suitable for single-use packaging, reducing plastic waste.
-
Biomedical Devices: The biocompatibility and tunable degradation rates are advantageous for applications such as sutures, stents, and tissue engineering scaffolds.
-
Drug Delivery: The polymer backbone can be functionalized via the double bond to attach therapeutic agents for controlled drug release applications.
-
Thermoset Resins: The unsaturation in the polymer backbone can be cross-linked to create durable thermoset resins for composites, similar to commercial unsaturated polyester resins.[3]
Future research should focus on optimizing polymerization conditions to achieve higher molecular weights, exploring copolymerization with other bio-based monomers to tailor material properties, and conducting detailed biodegradation studies under various environmental conditions.
Conclusion
This compound stands as a versatile and promising monomer for the next generation of bioplastics. Its renewable sourcing and the unique functionality offered by its unsaturated backbone provide a rich platform for material innovation. The protocols and characterization guidelines presented in this document offer a solid foundation for researchers to explore and unlock the full potential of this bio-advantaged monomer, contributing to a more sustainable future.
References
- Chauhan, A., Rajput, S., Malviya, R. et al. Production and Multidisciplinary Applications of Bioplastic: A Biodegradable and Eco-Friendly Alternative to Plastic. Journal of Polymers and the Environment.
- Li, Y. et al. (2022). One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. ACS Catalysis.
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Presley, G. N., et al. (2016). Renewable Unsaturated Polyesters from Muconic Acid. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Jiang, Y., et al. (2021). Enzymatic synthesis and characterization of muconic acid-based unsaturated polymer systems. Polymer International. Available at: [Link]
-
Farmer, T. J., et al. (2015). Bio-advantaged polyamides from muconic acid. Green Chemistry. Available at: [Link]
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The Rising Tide of Bio-Based Polymers: A Deep Dive into Muconic Acid's Potential
An Application Note for Researchers in Polymer Chemistry and Sustainable Materials
The imperative to transition from a fossil fuel-dependent economy to a more sustainable, bio-based one has catalyzed significant research into renewable platform chemicals. Among these, the isomers of hexenedioic acid, particularly muconic acid (2,4-hexadienedioic acid), have emerged as exceptionally promising building blocks for a new generation of high-performance polymers. While the user's query specified hex-2-enedioic acid, the vast body of research and industrial interest lies with its conjugated isomer, muconic acid. This guide, therefore, focuses on the applications of muconic acid in polymer chemistry, offering in-depth technical insights and protocols for researchers, scientists, and professionals in drug development and material science.
The Allure of Muconic Acid: A Versatile Monomer from Renewable Resources
Muconic acid is a dicarboxylic acid that exists in three isomeric forms: cis,cis-muconic acid, cis,trans-muconic acid, and trans,trans-muconic acid.[1] Its production from renewable resources, such as sugars and lignin, through biological conversion pathways, positions it as a key player in the bio-based economy.[2][3] The presence of both carboxylic acid functionalities and conjugated double bonds makes muconic acid a remarkably versatile monomer, capable of undergoing both condensation and addition polymerization. This dual reactivity opens up a vast design space for creating novel polymers with tailored properties.[4]
The primary applications of muconic acid in polymer chemistry can be broadly categorized into two main routes:
-
Direct Polymerization: Utilizing the dicarboxylic acid nature of muconic acid to create polyesters and polyamides through condensation polymerization. The retention of the double bonds in the polymer backbone offers unique opportunities for post-polymerization modification and cross-linking.[3]
-
Conversion to Drop-in Replacements: Catalytically converting muconic acid into industrially significant monomers like adipic acid, a key component of nylon-6,6.[2][5] This approach allows for the production of bio-based versions of existing high-performance polymers.
This guide will delve into both of these avenues, providing detailed application notes and protocols for the synthesis and characterization of muconic acid-based polymers.
Application Note I: Unleashing the Potential of Unsaturated Polyesters from Muconic Acid
The direct polycondensation of muconic acid with various diols offers a straightforward route to unsaturated polyesters. The presence of double bonds in the polymer backbone imparts unique properties and functionalities that are not present in their saturated counterparts.
Causality Behind Experimental Choices:
The choice of muconic acid isomer, diol, and polymerization method significantly influences the final properties of the polyester.
-
cis,cis-Muconic Acid vs. its Esters: The direct use of cis,cis-muconic acid in condensation polymerization can sometimes lead to substoichiometric incorporation due to its reactivity. In contrast, using its diester derivatives, such as dimethyl cis,cis-muconate, can result in a more random and stoichiometric incorporation into the polymer chain, leading to different thermal and mechanical properties.[3]
-
Diol Chain Length: The length and structure of the diol co-monomer play a crucial role in determining the polymer's flexibility, crystallinity, and thermal properties. Shorter diols tend to produce more rigid polymers with higher glass transition temperatures, while longer, more flexible diols can impart elastomeric properties.
-
Enzymatic vs. Conventional Catalysis: While traditional metal-based catalysts are effective, enzymatic catalysis, for instance using Candida antarctica lipase B (CALB), presents a greener and more selective alternative.[6][7] Enzymatic polymerization can proceed under milder conditions, minimizing side reactions and offering better control over the polymer structure.[6]
Properties and Potential Applications:
Unsaturated polyesters derived from muconic acid exhibit a range of valuable properties:
-
Tunable Thermal and Mechanical Properties: The incorporation of muconic acid into polyester backbones has been shown to increase the glass transition temperature (Tg) while decreasing the melting and degradation temperatures in some cases.[3]
-
Cross-linking and Post-Polymerization Modification: The unsaturation in the polymer backbone provides reactive sites for cross-linking, allowing for the creation of thermoset resins and composites.[3] This also opens up possibilities for post-polymerization functionalization to introduce specific properties.
-
Bio-based Adhesives: Muconic acid-based unsaturated polyesters can be formulated into solvent-resistant adhesives through radical cross-linking, offering a sustainable alternative to petroleum-based adhesives.[1]
Experimental Protocol: Enzymatic Synthesis of Unsaturated Polyesters
This protocol provides a general framework for the enzymatic polymerization of muconic acid derivatives with aliphatic diols.
Materials:
-
trans,trans-dimethyl muconate (ttMUC) or trans,β-dimethyl hydromuconate (TBHM)
-
Aliphatic diol (e.g., 1,4-butanediol, 1,8-octanediol)
-
Immobilized Candida antarctica lipase B (CALB) (e.g., Novozym® 435)
-
Diphenyl ether (solvent)
-
Chloroform (for polymer precipitation)
-
Methanol (for washing)
Procedure:
-
Monomer Preparation: In a reaction vessel, combine the muconic acid derivative and the diol in the desired molar ratio.
-
Enzyme Addition: Add the immobilized CALB to the reaction mixture. The enzyme loading is typically a percentage of the total monomer weight.
-
Reaction Setup: Place the reaction vessel in a thermostatically controlled oil bath. The reaction is typically carried out under a nitrogen atmosphere to prevent oxidation.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with continuous stirring. The reaction time can vary from several hours to days, depending on the desired molecular weight.
-
Polymer Isolation: After the desired reaction time, dissolve the crude product in a suitable solvent like chloroform and precipitate it in an excess of a non-solvent like cold methanol.
-
Purification: Filter the precipitated polymer and wash it repeatedly with methanol to remove any unreacted monomers and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg) and melting temperature (Tm), and Thermogravimetric Analysis (TGA) for thermal stability.[8]
Application Note II: Crafting Bio-Based Polyamides with Muconic Acid
The synthesis of polyamides from muconic acid and various diamines presents another exciting avenue for creating novel bio-based polymers. These materials can exhibit unique properties due to the presence of unsaturation in the polymer backbone.
Rationale for Experimental Design:
-
Monomer Selection: The choice of diamine is critical in tailoring the properties of the resulting polyamide. Aromatic diamines will lead to more rigid and thermally stable polymers, while aliphatic diamines will impart greater flexibility.
-
Polycondensation Method: Direct polycondensation of muconic acid with diamines can be achieved using activating agents like triphenylphosphite (TPP) and pyridine in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) with the addition of salts like calcium chloride (CaCl₂) to enhance solubility and molecular weight.[9][10]
Properties and Potential Applications:
-
Enhanced Functionality: The double bonds in the muconic acid-based polyamide backbone can be used for further chemical modifications, allowing for the introduction of new functionalities.
-
Tunable Properties: By copolymerizing muconic acid with other diacids, such as adipic acid, the crystallinity and melting point of the resulting polyamide can be tailored for specific processing requirements like injection molding.[11]
-
Specialized Applications: Sulfonated polyamides derived from muconic acid have been investigated for their potential use as proton-exchange membranes in fuel cells.[9]
Experimental Protocol: Synthesis of Muconic Acid-Based Polyamides
This protocol outlines a general procedure for the synthesis of polyamides from muconic acid and diamines via direct polycondensation.
Materials:
-
Muconic acid
-
Diamine (e.g., 4,4'-(hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline)
-
N-methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl₂)
-
Pyridine
-
Triphenylphosphite (TPP)
-
Methanol (for precipitation)
-
Hot water (for washing)
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer and under a dry nitrogen atmosphere, dissolve an equimolar mixture of muconic acid and the diamine in NMP containing CaCl₂.
-
Addition of Reagents: Add pyridine and TPP to the reaction mixture with moderate stirring.
-
Polymerization: Heat the reaction mixture to approximately 110 °C and maintain stirring for several hours (e.g., 12 hours).[9]
-
Polymer Precipitation: Cool the reaction mixture to room temperature and precipitate the polyamide by pouring it into methanol.
-
Purification: Filter the polymer and wash it repeatedly with hot water to remove any residual salts and low molecular weight species.
-
Drying: Dry the purified polyamide in a vacuum oven at 100 °C for 24 hours.[9]
Characterization:
-
Chemical Structure: Confirmed using Fourier Transform Infrared (FTIR) spectroscopy and NMR spectroscopy.[9]
-
Thermal Properties: Assessed by DSC and TGA.[12]
-
Physical Properties: Density and other physical characteristics can be determined using standard methods.[4]
Application Note III: The Pathway to Bio-Nylon: Catalytic Conversion of Muconic Acid to Adipic Acid
A significant application of muconic acid is its role as a precursor to adipic acid, a key monomer for the production of nylon-6,6. This route allows for the creation of a bio-based nylon with properties comparable to its petroleum-derived counterpart.[2][5]
The "Why" Behind the Process:
The conversion of muconic acid to adipic acid involves the catalytic hydrogenation of the double bonds. This process is attractive because it offers a sustainable route to a high-volume commodity chemical.
-
Catalyst Selection: Platinum group metals, such as palladium (Pd) and rhodium (Rh), supported on materials like activated carbon or silica, are effective catalysts for this hydrogenation.[2][5]
-
Purity Requirements: For polymerization into high-quality nylon-6,6, the resulting adipic acid must have a high purity (typically >99.8%).[2][5] This necessitates efficient separation and purification steps after the hydrogenation reaction.
Protocol: Catalytic Hydrogenation of Muconic Acid to Adipic Acid
This protocol provides a general outline for the batch hydrogenation of muconic acid.
Materials:
-
Muconic acid
-
Catalyst (e.g., Rh/C or Pd/C)
-
Solvent (e.g., ethanol)
-
Hydrogen gas
Procedure:
-
Reaction Setup: In a high-pressure batch reactor, charge the muconic acid, the catalyst, and the solvent.
-
Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize with hydrogen to the desired pressure. Heat the reactor to the target temperature with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by taking samples and analyzing them for the disappearance of muconic acid and the appearance of adipic acid.
-
Product Isolation: After the reaction is complete, cool the reactor, release the hydrogen pressure, and filter the catalyst.
-
Purification: The adipic acid can be purified from the solvent by crystallization.
Polymerization to Nylon-6,6:
The purified bio-adipic acid can then be used in a standard polycondensation reaction with hexamethylenediamine to produce nylon-6,6.
Data Presentation
Table 1: Thermal Properties of Muconic Acid-Based Polymers
| Polymer System | Muconic Acid Content (%) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) | Reference |
| Poly(butylene succinate-co-muconate) | 10 | -25 | 105 | 380 | [3] |
| Poly(butylene succinate-co-muconate) | 20 | -20 | 95 | 370 | [3] |
| Sulfonated Polyamide (MUFASA34) | Varies | 215 | - | 350 | [9] |
Visualizations
Polymerization Pathways of Muconic Acid
Caption: Overview of the main polymerization routes for muconic acid.
Experimental Workflow for Unsaturated Polyester Synthesis
Caption: Step-by-step workflow for enzymatic synthesis of unsaturated polyesters.
Conclusion and Future Outlook
Muconic acid stands out as a highly versatile and valuable platform chemical for the development of sustainable polymers. Its ability to be directly polymerized into functional unsaturated polyesters and polyamides, or converted into a drop-in replacement for adipic acid, provides a broad scope for innovation in materials science. The protocols and application notes provided in this guide serve as a starting point for researchers looking to explore the potential of this remarkable bio-based monomer. As the demand for sustainable materials continues to grow, the importance of muconic acid in polymer chemistry is set to increase significantly, paving the way for a new generation of high-performance, environmentally friendly polymers.
References
- Vardon, D. R., et al. (2016). cis,cis-Muconic acid: separation and catalysis to bio-adipic acid for nylon-6,6 polymerization. Green Chemistry, 18(11), 3397-3413.
- Maniar, D., et al. (2021).
- Vardon, D. R., et al. (2016). cis,cis-Muconic Acid: Separation and Catalysis to Bio-Adipic Acid for Nylon-6,6 Polymerization.
- Khalil, I., et al. (2020). Muconic acid isomers as platform chemicals and monomers in the biobased economy. Green Chemistry, 22(5), 1517-1541.
- Rorrer, N. A., et al. (2016). Renewable Unsaturated Polyesters from Muconic Acid. ACS Sustainable Chemistry & Engineering, 4(10), 5559-5567.
- Rojas-Hernández, S., et al. (2023).
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- LibreTexts. (2021). 2.13: Polyesters.
- Rojas-Hernández, S., et al. (2023).
- Rojas-Hernández, S., et al. (2023). (PDF) Synthesis, Characterization, and Proton Conductivity of Muconic Acid-Based Polyamides Bearing Sulfonated Moieties.
- Science Info. (2023).
- Kulkarni, M. G. (2005). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Process Insights. (n.d.). Polyester (PET) Synthesis.
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analytical techniques for quantification of hex-2-enedioic acid
An Application Guide to the Quantitative Analysis of Hex-2-enedioic Acid
Abstract
This compound, a six-carbon unsaturated dicarboxylic acid, is an intermediate in various metabolic pathways and a potential biomarker for specific physiological and pathophysiological states. Accurate quantification of this analyte in complex biological matrices is essential for researchers in metabolic studies, clinical diagnostics, and drug development. However, its polar nature and low volatility present significant analytical challenges.[1][2] This guide provides a comprehensive overview and detailed protocols for three robust analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The causality behind experimental choices is explained to empower scientists to adapt these methods to their specific research needs.
Introduction to Analytical Strategies
The quantification of dicarboxylic acids like this compound requires careful consideration of the sample matrix, required sensitivity, and available instrumentation. Due to their two carboxylic acid functional groups, these molecules are highly polar, non-volatile, and may interact poorly with traditional reversed-phase chromatography columns.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A gold-standard technique that offers excellent chromatographic resolution and structural confirmation. However, it mandatorily requires a chemical derivatization step to convert the non-volatile acid into a thermally stable, volatile ester or silyl derivative.[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The benchmark for sensitivity and selectivity in complex matrices.[5] It can be performed with or without derivatization. When derivatized, its sensitivity can reach femtogram levels, making it ideal for biomarker discovery where analyte concentrations are exceedingly low.[5]
-
High-Performance Liquid Chromatography (HPLC-UV): A widely accessible, cost-effective, and robust technique. It is suitable for applications where high-nanogram to microgram sensitivity is sufficient. This method typically relies on ion-suppression reversed-phase chromatography for direct analysis without derivatization.[4]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of dicarboxylic acids due to its high separation efficiency and definitive mass-based detection. The primary challenge is the inherent non-volatility of the analyte, which is overcome through chemical derivatization.
Causality of Derivatization
Direct injection of this compound into a GC system would result in poor peak shape, thermal degradation, and no elution from the column. Derivatization replaces the acidic protons on the carboxylic acid groups with non-polar moieties (e.g., a trimethylsilyl or an alkyl group), which dramatically increases volatility and thermal stability.[2] Silylation using N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) is often preferred over esterification for low-molecular-weight dicarboxylic acids as it is a rapid reaction that produces derivatives suitable for direct injection and often yields lower detection limits and higher reproducibility.[3][6][7]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound.
Detailed Protocol: GC-MS with Silylation
1. Sample Preparation (from Plasma)
- To 100 µL of plasma, add 500 µL of ice-cold acetonitrile to precipitate proteins.[1]
- Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Acidify the supernatant with phosphoric acid (to pH < 3) to ensure the dicarboxylic acid is fully protonated.
- Add 1 mL of ethyl acetate, vortex for 2 minutes for liquid-liquid extraction, and centrifuge to separate the phases.[1]
- Transfer the upper organic layer (ethyl acetate) to a clean vial. Repeat the extraction for exhaustive recovery.
- Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen. This step is critical as water interferes with the silylation reagent.[8]
2. Derivatization
- To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) and 50 µL of pyridine (as a catalyst).
- Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.[2][6]
- Cool the sample to room temperature before injection.
3. GC-MS Instrumental Parameters
- GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
- Injection Volume: 1 µL (Splitless mode).
- Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- MS Mode: Electron Ionization (EI) at 70 eV.
- Data Acquisition: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the di-TMS-hex-2-enedioate derivative.
Performance Characteristics
| Parameter | Typical Value | Source |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | [6][9] |
| Limit of Quantification (LOQ) | 2 - 15 ng/mL | [9][10] |
| Linearity (R²) | > 0.995 | [9][10] |
| Precision (%RSD) | < 15% | [6][7] |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for trace-level quantification in complex biological fluids due to its unparalleled sensitivity and selectivity.[5][11] While direct analysis is possible, a charge-reversal derivatization strategy can boost sensitivity by over 1000-fold, enabling detection at the femtogram level.[5]
Causality of Derivatization-Enhanced Detection
This compound typically ionizes poorly in positive mode and shows moderate response in negative mode electrospray ionization (ESI). Derivatization with a reagent like Dimethylaminophenacyl Bromide (DmPABr) or 3-Nitrophenylhydrazine (3-NPH) attaches a permanently charged or easily ionizable group to the carboxylic acids.[5][12] This "charge reversal" or "charge tagging" approach forces the molecule to ionize efficiently in positive mode ESI, leading to a dramatic increase in signal intensity and significantly lower detection limits.[5]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of this compound.
Detailed Protocol: LC-MS/MS with Derivatization
1. Sample Preparation (from Urine)
- Centrifuge urine sample to remove particulates.
- Dilute 50 µL of urine with 450 µL of water.
- Spike with a deuterated internal standard (if available).
- (Optional but recommended) Perform Solid-Phase Extraction (SPE) using a polymeric reversed-phase cartridge to remove salts and highly polar interferences.[13]
2. Derivatization (using 3-NPH)
- To 100 µL of the prepared sample, add 25 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50% methanol.
- Add 25 µL of 200 mM EDC with 9% pyridine in 50% methanol. Pyridine acts as a catalyst, and EDC facilitates the condensation reaction.[12]
- Incubate at room temperature (23°C) for 15 minutes.[12]
- Quench the reaction by adding a small volume of a weak acid like formic acid.
- The sample is now ready for injection.
3. LC-MS/MS Instrumental Parameters
- LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A typical gradient would start at 5-10% B, ramp to 95% B, hold, and then re-equilibrate.
- MS Mode: Positive Electrospray Ionization (ESI+).
- Data Acquisition: Multiple Reaction Monitoring (MRM). This involves monitoring the transition from the derivatized precursor ion to a specific, stable product ion, which provides exceptional selectivity. The exact m/z values must be determined by infusing a derivatized standard.[12][14]
Performance Characteristics
| Parameter | Typical Value | Source |
| Limit of Detection (LOD) | 1 - 100 pg/mL | [5] |
| Limit of Quantification (LOQ) | 5 - 250 pg/mL | [5] |
| Linearity (R²) | > 0.998 | [15] |
| Precision (%RSD) | < 10% | [15] |
Method 3: High-Performance Liquid Chromatography (HPLC-UV)
For applications not requiring ultra-high sensitivity, HPLC-UV offers a simple, robust, and reliable method for direct quantification. The key to this analysis is using an acidic mobile phase to suppress the ionization of the carboxylic acid groups.
Causality of Ion Suppression
In a typical neutral pH mobile phase, the carboxylic acid groups of this compound would be deprotonated (ionized), making the molecule highly water-soluble and resulting in little to no retention on a C18 reversed-phase column. By lowering the mobile phase pH to ~2.5 (well below the pKa of the carboxylic acids), the equilibrium shifts to the protonated, non-ionized form.[4] This uncharged form is significantly less polar and can be effectively retained and separated by the C18 stationary phase.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for direct HPLC-UV quantification of this compound.
Detailed Protocol: Direct HPLC-UV
1. Sample Preparation
- For relatively clean aqueous samples (e.g., cell culture media, certain juices), sample preparation can be as simple as filtration through a 0.45 µm syringe filter to remove particulates.[4]
- For more complex matrices, a Solid-Phase Extraction (SPE) cleanup step may be required.[16][17]
2. HPLC-UV Instrumental Parameters
- LC Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase: Isocratic elution with 5 mM phosphoric acid or a phosphate buffer, pH adjusted to 2.1-2.6.[16][17] A small percentage of organic solvent like methanol or acetonitrile can be added to adjust retention time.
- Flow Rate: 1.0 mL/min.[16][17]
- Column Temperature: 30°C to ensure reproducible retention times.[3]
- UV Detection: 210 nm. The carbon-carbon double bond in this compound provides some UV absorbance, but detection at low wavelengths is necessary to capture the carboxyl group chromophore.[16][17]
Performance Characteristics
| Parameter | Typical Value | Source |
| Limit of Detection (LOD) | 0.03 - 5 µg/mL | |
| Limit of Quantification (LOQ) | 0.1 - 15 µg/mL | |
| Linearity (R²) | > 0.99 | |
| Precision (%RSD) | < 5% |
Method Selection Guide: A Comparative Summary
Choosing the appropriate analytical technique is a critical decision driven by the specific requirements of the research question.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Sensitivity | Low (µg/mL) | High (ng/mL) | Very High (pg/mL to fg/mL) |
| Selectivity | Moderate | High | Very High |
| Derivatization | Not Required | Mandatory | Optional (but enhances sensitivity) |
| Sample Throughput | High | Low to Medium | High |
| Cost & Complexity | Low | Medium | High |
| Best For | Routine QC, high concentration samples | Metabolite profiling, structure confirmation | Biomarker discovery, trace quantification |
Expert Insight: For initial exploratory work or when analyzing samples with expected high concentrations of this compound, HPLC-UV is an excellent starting point due to its simplicity and low cost. For comprehensive metabolic profiling where high confidence in identification is needed, GC-MS provides robust and reliable data. For ultimate sensitivity in challenging matrices like plasma or cerebrospinal fluid, or for validating potential low-abundance biomarkers, LC-MS/MS is the unequivocal choice.
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- 17. researchgate.net [researchgate.net]
Application Note: Derivatization of Hex-2-enedioic Acid for Enhanced GC-MS Analysis
Introduction: The Challenge of Analyzing Hex-2-enedioic Acid
This compound, an unsaturated dicarboxylic acid, presents significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). Its two polar carboxylic acid functional groups and a carbon-carbon double bond contribute to its low volatility and potential for thermal instability. These characteristics can lead to poor chromatographic peak shape, tailing, and unreliable quantification.[1] To overcome these analytical hurdles, derivatization is an essential sample preparation step. This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.
This application note provides a comprehensive guide to two robust derivatization methods for this compound: silylation and esterification . We will delve into the causality behind the choice of reagents, provide detailed, step-by-step protocols, and discuss the expected mass spectrometric fragmentation of the resulting derivatives.
Choosing the Right Derivatization Strategy: Silylation vs. Esterification
The selection of a derivatization method depends on several factors, including the analyte's structure, the sample matrix, and the desired analytical outcome. For dicarboxylic acids like this compound, both silylation and esterification are highly effective.[2]
Silylation , typically employing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a versatile and powerful technique that replaces the active hydrogens on the carboxylic acid groups with trimethylsilyl (TMS) groups.[3] This derivatization significantly reduces the polarity and increases the volatility of the analyte. The resulting TMS esters are generally stable and provide excellent chromatographic performance.
Esterification , on the other hand, converts the carboxylic acid groups into esters, most commonly methyl esters. This is often achieved using a reagent such as Boron trifluoride-methanol (BF3-Methanol).[4][5] Esterification is a well-established method known for its efficiency and the production of stable derivatives with predictable fragmentation patterns. For unsaturated acids, care must be taken with the reaction conditions to avoid isomerization of the double bond.[6]
Chemical Structures and Derivatization Reactions
A clear understanding of the chemical transformations is fundamental to successful derivatization.
Figure 2: Silylation workflow for this compound.
Esterification Protocol using BF₃-Methanol
This protocol is designed to efficiently convert this compound to its dimethyl ester. [4][5][7] Materials:
-
This compound standard or dried sample extract
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials (5 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Protocol:
-
Sample Preparation: Weigh approximately 1-10 mg of the this compound standard or dried sample extract into a reaction vial.
-
Reagent Addition: Add 2 mL of 14% BF₃-Methanol solution to the vial.
-
Reaction: Tightly cap the vial and vortex for 10-15 seconds. Heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. The salt solution helps to break any emulsions and facilitates the separation of the organic and aqueous layers.
-
Phase Separation: Vortex the mixture vigorously for 30 seconds to extract the dimethyl hex-2-enedioate into the hexane layer. Allow the layers to separate.
-
Sample Collection and Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Hex-2-enedioic Acid as a Versatile Precursor for Fine Chemicals
Abstract
Hex-2-enedioic acid, a C6 dicarboxylic acid, is emerging as a pivotal bio-based platform chemical for the synthesis of a diverse array of valuable fine chemicals and polymers. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this compound as a sustainable precursor. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations.
Introduction: The Promise of a Bio-Based Building Block
This compound, often referred to as muconic acid in its isomeric forms (cis,cis-, cis,trans-, and trans,trans-), is a highly functionalized molecule that can be produced from renewable resources.[1][2] Its conjugated double bonds and terminal carboxylic acid groups make it a versatile starting material for a variety of chemical transformations, including hydrogenation, esterification, and polymerization.[1][3] The growing interest in sustainable chemistry has propelled the development of efficient biocatalytic routes to produce muconic acid from sugars and lignin-derived aromatic compounds, offering a green alternative to petroleum-based feedstocks.[4][5][6][7][8]
This guide details the application of this compound in the synthesis of three key industrial chemicals: adipic acid, 1,6-hexanediol, and novel polyamides. Each section provides a theoretical background, a detailed experimental protocol, and expected outcomes.
Application I: Catalytic Hydrogenation to Adipic Acid
Adipic acid is a high-volume commodity chemical, primarily used in the production of nylon-6,6. The conventional industrial synthesis of adipic acid relies on the oxidation of cyclohexane, a process that generates significant greenhouse gas emissions. The hydrogenation of bio-derived this compound presents a more sustainable route to this important monomer.[9][10]
The reaction proceeds via the saturation of the two carbon-carbon double bonds in the this compound backbone. A key intermediate in this process is hexenedioic acid.[11][12] The choice of catalyst is crucial for achieving high yields and selectivity under mild conditions.[9]
Workflow for Adipic Acid Synthesis
Caption: From Renewables to Adipic Acid.
Protocol 2.1: Platinum-Catalyzed Hydrogenation of trans,trans-Muconic Acid
This protocol details the hydrogenation of the more stable trans,trans-isomer of muconic acid to adipic acid using a platinum on carbon (Pt/C) catalyst.[10][11][12]
Materials:
-
trans,trans-Muconic acid (ttMA)
-
5% Platinum on activated carbon (Pt/C)
-
Deionized water
-
Hydrogen gas (high purity)
-
Ethanol (for workup)
-
Batch slurry reactor (autoclave) equipped with temperature and pressure control, and a magnetic stirrer
Procedure:
-
Catalyst Pre-treatment: In the autoclave, pre-treat 0.1 g of 5% Pt/C catalyst in a hydrogen atmosphere at 6 bar and 200 °C for 3 hours. This step ensures the reduction of any platinum oxides on the catalyst surface, maximizing its activity.
-
Reaction Setup: After pre-treatment, cool the reactor to room temperature and carefully vent the hydrogen. Add a solution of trans,trans-muconic acid (0.7 x 10⁻² M) in 10 mL of deionized water to the reactor.
-
Hydrogenation Reaction: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor to 4 bar with hydrogen and heat to 60 °C. Stir the reaction mixture at 500 rpm.
-
Monitoring the Reaction: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by UV-Vis spectroscopy to track the disappearance of the conjugated diene system of muconic acid. The reaction is typically complete within 1.5 to 3 hours.[10]
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Pt/C catalyst. The catalyst can be washed with a small amount of hot water to recover any adsorbed product.
-
Product Isolation: Concentrate the filtrate under reduced pressure to crystallize the adipic acid. The crystals can be collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Expected Yield and Purity:
| Product | Typical Yield | Purity (by NMR/HPLC) |
|---|
| Adipic Acid | >95% | >99% |
Application II: Synthesis of 1,6-Hexanediol
1,6-Hexanediol (HDO) is a valuable diol used in the production of polyurethanes, polyesters, and adhesives.[13][14] It is commercially produced by the catalytic hydrogenation of adipic acid or its esters.[14][15] This section outlines the two-step synthesis of 1,6-hexanediol from this compound, proceeding through the adipic acid intermediate.
Workflow for 1,6-Hexanediol Synthesis
Caption: Synthesis of 1,6-Hexanediol.
Protocol 3.1: Esterification and Hydrogenation of Adipic Acid
This protocol involves the esterification of adipic acid followed by high-pressure hydrogenation to yield 1,6-hexanediol. The esterification step is often employed in industrial processes to facilitate a cleaner hydrogenation reaction.[16]
Materials:
-
Adipic acid (from Protocol 2.1)
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Hydrogenation catalyst (e.g., copper chromite)
-
High-pressure hydrogenation reactor
Procedure:
Part A: Esterification to Dimethyl Adipate
-
In a round-bottom flask equipped with a reflux condenser, dissolve adipic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours. The reaction can be monitored by TLC or GC-MS.
-
After completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the dimethyl adipate with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude dimethyl adipate.
-
Purify the dimethyl adipate by vacuum distillation.
Part B: Hydrogenation to 1,6-Hexanediol
-
Charge the high-pressure reactor with dimethyl adipate and the copper chromite catalyst.
-
Seal the reactor, purge with nitrogen, and then with hydrogen.
-
Pressurize the reactor with hydrogen to 15.0-30.0 MPa and heat to 170-240 °C.[15]
-
Maintain the reaction under vigorous stirring. The progress can be monitored by the uptake of hydrogen.
-
Once the reaction is complete, cool the reactor, vent the excess hydrogen, and filter to remove the catalyst.
-
The crude 1,6-hexanediol can be purified by fractional distillation under reduced pressure.[15][17]
Expected Yield and Purity:
| Product | Typical Yield (overall) | Purity (by GC) |
|---|
| 1,6-Hexanediol | 85-95% | >98% |
Application III: Synthesis of Novel Polyamides
This compound and its derivatives can be used as monomers in the synthesis of novel polyamides with unique properties.[18][19] The presence of the double bond in the polymer backbone offers opportunities for post-polymerization modification, allowing for the tuning of material properties.[3][20] This section describes the synthesis of a polyamide via the polycondensation of a this compound derivative with a diamine.
Workflow for Polyamide Synthesis
Caption: Polyamide Synthesis Workflow.
Protocol 4.1: Solution Polycondensation of a this compound Derivative
This protocol describes a general method for the synthesis of a polyamide from a diacid chloride derivative of this compound and a diamine. The use of a diacid chloride increases the reactivity of the monomer, allowing for polymerization at lower temperatures.[21]
Materials:
-
Hex-2-enedioyl chloride (can be synthesized from this compound using thionyl chloride or oxalyl chloride)
-
1,6-Hexanediamine
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Anhydrous lithium chloride
-
Triethylamine
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1,6-hexanediamine and anhydrous lithium chloride in anhydrous DMAc.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hex-2-enedioyl chloride in anhydrous DMAc to the stirred diamine solution.
-
After the addition is complete, add triethylamine to neutralize the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitate the polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and then water to remove any unreacted monomers and salts.
-
Dry the polyamide under vacuum at 60-80 °C.
Characterization: The resulting polyamide can be characterized by various techniques to determine its properties:
-
Molecular Weight: Gel Permeation Chromatography (GPC)
-
Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
Structure: Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy
Safety and Handling
This compound is a dicarboxylic acid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[22][23][24][25][26] It may cause skin and eye irritation.[23] Avoid inhalation of dust.[23][26] For detailed safety information, refer to the Safety Data Sheet (SDS).[22][23][24][25][26]
Conclusion
This compound stands out as a highly promising and versatile platform chemical derived from renewable resources. The protocols detailed in this guide provide a solid foundation for researchers to explore its potential in synthesizing a range of valuable fine chemicals and advanced polymers. The transition to bio-based feedstocks like this compound is a critical step towards a more sustainable and environmentally responsible chemical industry.
References
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Kaneko, A., Ishii, Y., & Kirimura, K. (n.d.). High-yield Production of cis,cis-Muconic Acid from Catechol in Aqueous Solution by Biocatalyst. Chemistry Letters. Oxford Academic. Retrieved from [Link]
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Sobottka, D. J., et al. (2024). Sustainable biocatalytic synthesis of substituted muconic acids. CoLab. Retrieved from [Link]
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Sobottka, D. J., et al. (2024). Sustainable biocatalytic synthesis of substituted muconic acids. Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]
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Capelli, S., et al. (2023). Bio-Adipic Acid Production from Muconic Acid Hydrogenation on Palladium-Transition Metal (Ni and Zn) Bimetallic Catalysts. MDPI. Retrieved from [Link]
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Sobottka, D. J., et al. (2024). Sustainable biocatalytic synthesis of substituted muconic acids. RSC Publishing. Retrieved from [Link]
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Rosengart, A., Pirola, C., & Capelli, S. (n.d.). Renewable Adipic Acid From the Hydrogenation of Trans,Trans-Muconic Acid: Selection of a Three Phases Kinetic Model. Aidic. Retrieved from [Link]
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Rosengart, A., Pirola, C., & Capelli, S. (2020). Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling. PSE Community.org. Retrieved from [Link]
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Rosengart, A., Pirola, C., & Capelli, S. (2020). Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling. MDPI. Retrieved from [Link]
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Lin, Y., et al. (2014). A Novel Muconic Acid Biosynthesis Approach by Shunting Tryptophan Biosynthesis via Anthranilate. Applied and Environmental Microbiology, 80(14), 4216-4224. Retrieved from [Link]
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De Paiva, L. C., et al. (2018). Production of muconic acid in plants. ResearchGate. Retrieved from [Link]
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Khalil, I., Quintens, G., Junkers, T., & Dusselier, M. (2020). Muconic acid isomers as platform chemicals and monomers in the biobased economy. Green Chemistry, 22(5), 1517-1541. Retrieved from [Link]
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Van den Begin, J., et al. (2019). Muconic acid esters as bio-based acrylate mimics. ChemRxiv. Retrieved from [Link]
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Al-Azemi, T. F., et al. (2019). Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. MDPI. Retrieved from [Link]
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Li, Y., et al. (2025). De Novo Production of 1,6-Hexanediol and 1,6-Hexamethylenediamine from Glucose by Metabolic Engineered Escherichia coli. ACS Synthetic Biology. Retrieved from [Link]
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Gouveia, D. G., & Bicas, A. C. (2024). Recent Advances in Muconic Acid Extraction Process. MDPI. Retrieved from [Link]
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Senevirathne, R. D., et al. (2024). Leveraging the bio-enabled muconic acid platform via phospha-Michael-addition: intrinsically flame-retardant nylon-66/DOPO copol. RSC Publishing. Retrieved from [Link]
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Ramachandran, P. V., & Bland-Stelzer, A. (2005). Stereoselective synthesis of hex-2-(E)-en-4-yn-1,6-dioates and E,Z-muconic acid diesters via organo-catalyzed self-coupling of propiolates. Tetrahedron Letters, 46(13), 2269-2272. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hexa-2,4-dienoic acid. Retrieved from [Link]
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Fisher Scientific. (n.d.). Safety Data Sheet: 2,4-Hexadienoic acid. Retrieved from [Link]
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Kim, H. J., et al. (2020). Time course for the biotransformation of 2-hexenedioic acid into adipic acid... ResearchGate. Retrieved from [Link]
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Sankar, M., et al. (2025). Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide. Taylor & Francis Online. Retrieved from [Link]
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Wikipedia. (n.d.). 1,6-Hexanediol. Retrieved from [Link]
-
PubChem. (n.d.). (E)-hex-2-enedioic acid. Retrieved from [Link]
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Johnson Matthey. (n.d.). 1,6-Hexanediol Production Technology. Retrieved from [Link]
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De Bruijn, F. A., et al. (2024). Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. PMC. Retrieved from [Link]
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Ren, H., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(5), 1311-1313. Retrieved from [Link]
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Hilaris Publisher. (n.d.). Techno-economic Assessment, Process Synthesis and Design of Malonic Acid Production. Retrieved from [Link]
-
Xie, X., et al. (2014). Biotechnological production of muconic acid: current status and future prospects. Biotechnology Advances, 32(5), 1014-1022. Retrieved from [Link]
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PubChem. (n.d.). 2-Hexenedioic acid. Retrieved from [Link]
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Iwan, A. (2018). Polyamide Syntheses. ResearchGate. Retrieved from [Link]
-
Bennett, C., & Mathias, L. J. (2005). Synthesis and characterization of polyamides containing octadecanedioic acid: Nylon-2,18, nylon-3,18, nylon-6,18, nylon-8,18, nylon-8,18, and nylon-12,18. Journal of Polymer Science Part A: Polymer Chemistry, 43(5), 936-945. Retrieved from [Link]
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Save My Exams. (2024). Formation of Polyamides - A Level Chemistry Revision Notes. Retrieved from [Link]
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National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
-
The Synthesis of Adipic Acid from Cyclohexene Utilising Green Procedures. (n.d.). -ORCA - Cardiff University. Retrieved from [Link]
-
EMBL-EBI. (n.d.). 2-hexenedioic acid (CHEBI:36192). Retrieved from [Link]
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-
Catalytic transformation of 2,5-furandicarboxylic acid to adipic acid over niobic acid-supported Pt nanoparticles. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
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Application Notes & Protocols for the Enzymatic Synthesis of Hex-2-enedioic Acid
Abstract
Hex-2-enedioic acid is a valuable C6-dicarboxylic acid, serving as a potential platform chemical and a direct precursor to adipic acid, a key monomer in the production of nylon-6,6. Traditional chemical synthesis routes for such compounds often rely on petroleum-based feedstocks and harsh reaction conditions, posing environmental concerns. This guide details a biocatalytic approach for the synthesis of this compound, leveraging the precision and sustainability of enzymatic reactions. We focus on the controlled partial hydrogenation of cis,cis-muconic acid, a readily available bio-based precursor, using Enoate Reductases (ERs). This document provides a comprehensive mechanistic overview, detailed protocols for enzyme expression, in vitro synthesis, product purification, and analytical validation, designed for researchers in biocatalysis, green chemistry, and drug development.
Introduction: The Case for Biocatalysis
The chemical industry's shift towards sustainable manufacturing has placed significant emphasis on bio-based production routes. Adipic acid, with an annual market of approximately 2.6 million metric tonnes, is a prime target for green synthesis strategies due to the significant nitrous oxide emissions associated with its conventional production from fossil fuels.[1] The biosynthesis of adipic acid from renewable resources like glucose is a promising alternative.[1][2] Within these biosynthetic pathways, unsaturated C6-dicarboxylic acids, including cis,cis-muconic acid and this compound, emerge as critical intermediates.[1][3]
This compound, specifically, is the penultimate precursor to adipic acid in several proposed biosynthetic routes, requiring the hydrogenation of its carbon-carbon double bond.[1] While many studies focus on the complete conversion to adipic acid, the controlled synthesis and isolation of this compound are of significant interest for its potential as a novel polymer building block or a specialized chemical intermediate. Enzymatic synthesis offers unparalleled specificity under mild, aqueous conditions, minimizing byproduct formation and environmental impact. This guide focuses on harnessing Enoate Reductases (ERs) for this targeted transformation.
Mechanistic Framework and Enzyme Selection
The Core Reaction: Enzymatic Hydrogenation
The central transformation is the stereospecific reduction of a C=C double bond in the substrate, cis,cis-muconic acid (hexa-2,4-dienedioic acid), to yield this compound. This reaction is catalyzed by a class of enzymes known as Enoate Reductases (ERs; EC 1.3.1.31), which belong to the family of Old Yellow Enzymes (OYEs). These enzymes utilize a reduced flavin mononucleotide (FMN) cofactor, which is in turn regenerated by a nicotinamide cofactor, typically NADH or NADPH.[4]
The overall reaction proceeds in two conceptual steps:
-
First Reduction: One of the two double bonds of muconic acid is reduced to yield this compound.
-
Second Reduction: The remaining double bond of this compound is subsequently reduced to yield adipic acid.
The primary experimental challenge, and the focus of this protocol, is to halt the reaction after the first reduction to maximize the yield of the desired this compound intermediate. This can be achieved by carefully controlling reaction kinetics through parameters such as reaction time, enzyme concentration, and substrate-to-cofactor ratios.
Pathway Visualization
Caption: Biosynthetic pathway from glucose to this compound.
Selecting an Optimal Enoate Reductase
Several ERs have been characterized and shown to be effective in hydrogenating unsaturated dicarboxylic acids.[1] Enzymes from Clostridium acetobutylicum (ER-CA) and Bacillus coagulans (ER-BC) have demonstrated high conversion rates for both muconic acid and this compound, making them excellent candidates.[1][4] For this protocol, we will focus on a recombinant ER expressed in Escherichia coli, which allows for high-yield production and purification of the biocatalyst. The choice of a specific ER may depend on availability of the gene sequence and desired operational parameters like thermal stability and pH optimum.
Experimental Design and Optimization
Successful synthesis of this compound requires careful control over reaction conditions to favor partial reduction. Below are the key parameters and their scientific rationale.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Enzyme | Enoate Reductase (e.g., from C. acetobutylicum) | Exhibits high activity on C6 unsaturated dicarboxylic acids.[1] Recombinant expression in E. coli is well-established. |
| Substrate | 10-50 mM cis,cis-Muconic Acid | Higher concentrations can lead to substrate inhibition. Muconic acid is producible from renewable feedstocks.[5][6] |
| Cofactor | 1.1x Molar Excess NADH | NADH is the hydride donor. A slight molar excess ensures it is not the limiting reagent initially, but its depletion can help slow the second reduction step. |
| Cofactor Regen. | Optional: Glucose/GDH System | For longer reactions or higher product titers, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) can be included to continuously supply NADH. |
| pH | 6.5 - 7.5 | Most ERs have a neutral pH optimum. Maintaining a stable pH is critical as dicarboxylic acid production will lower it. |
| Buffer | 100 mM Potassium Phosphate or HEPES | Provides strong buffering capacity in the optimal pH range. Avoid buffers that may chelate cofactors or inhibit the enzyme. |
| Temperature | 25 - 37 °C | Balances enzyme activity with stability. Higher temperatures increase reaction rate but may lead to faster enzyme denaturation. |
| Reaction Time | 1 - 6 hours (monitor closely) | This is the most critical parameter. The reaction must be quenched once the concentration of this compound is maximal, before significant conversion to adipic acid occurs. |
Detailed Experimental Protocols
Protocol 4.1: Recombinant Enoate Reductase Expression and Purification
This protocol outlines a general procedure for producing the ER enzyme in E. coli. Specifics may need to be adapted based on the expression vector (e.g., pET series) and E. coli strain (e.g., BL21(DE3)).
-
Transformation: Transform chemically competent E. coli BL21(DE3) cells with the expression plasmid containing the gene for the selected Enoate Reductase (e.g., ER-CA with a His-tag). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking at 200 rpm.
-
Large-Scale Culture: Inoculate 1 L of Terrific Broth (TB) medium with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-20°C. Induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM. Incubate for 16-20 hours at 18°C with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
-
Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 7.5). Lyse the cells using sonication or a high-pressure homogenizer on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Purification: Purify the His-tagged ER from the supernatant using an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA). Elute the protein with a gradient of imidazole.
-
Buffer Exchange: Desalt the purified protein and exchange it into a storage buffer (50 mM HEPES, 150 mM NaCl, pH 7.5) using a desalting column or dialysis.
-
Quantification & Storage: Determine the protein concentration using a Bradford assay. Verify purity with SDS-PAGE. Store the purified enzyme in aliquots at -80°C.
Protocol 4.2: In Vitro Synthesis of this compound
This protocol describes the batch enzymatic reaction. It is crucial to perform a time-course experiment to determine the optimal reaction endpoint.
-
Reaction Setup: In a temperature-controlled vessel, prepare the reaction mixture. For a 10 mL final volume:
-
8.0 mL of 100 mM Potassium Phosphate Buffer (pH 7.0)
-
1.0 mL of 200 mM cis,cis-muconic acid stock solution (final conc. 20 mM)
-
0.5 mL of 440 mM NADH stock solution (final conc. 22 mM)
-
Add purified water to a final volume of 9.8 mL.
-
-
Equilibration: Equilibrate the mixture to 30°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 0.2 mL of the purified Enoate Reductase solution (e.g., 5 mg/mL stock, final concentration 0.1 mg/mL). Mix gently.
-
Time-Course Sampling: Immediately withdraw a 100 µL sample (t=0). Continue to withdraw 100 µL samples at regular intervals (e.g., every 15, 30, 60, 120, 180, 240 minutes).
-
Sample Quenching: Immediately quench each sample by adding it to 100 µL of 1 M HCl to stop the enzymatic reaction. This prepares the sample for HPLC analysis.
Protocol 4.3: Analytical Characterization by HPLC
Analysis of the reaction components is critical for monitoring the synthesis.
-
Sample Preparation: Centrifuge the quenched samples at 10,000 x g for 5 minutes to pellet any precipitated protein.
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector (set to 210 nm).
-
Mobile Phase: An isocratic mobile phase of 20 mM H₂SO₄ in water at a flow rate of 0.6 mL/min is typically effective for separating these dicarboxylic acids.
-
Injection and Analysis: Inject 10-20 µL of the clarified sample. Record the chromatogram.
-
Quantification: Identify and quantify cis,cis-muconic acid, this compound, and adipic acid by comparing their retention times and peak areas to those of pure standards.
Workflow and Data Interpretation
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for enzymatic synthesis.
Interpreting Results
The time-course analysis is key. A successful experiment will show a decrease in the muconic acid peak, a transient increase and subsequent decrease in the this compound peak, and a steady increase in the adipic acid peak. The optimal reaction time is the point at which the this compound concentration is maximal.
Table of Expected HPLC Results (Hypothetical Data)
| Time (min) | Muconic Acid (mM) | This compound (mM) | Adipic Acid (mM) |
| 0 | 20.0 | 0.0 | 0.0 |
| 30 | 11.5 | 8.1 | 0.4 |
| 60 | 5.2 | 13.5 | 1.3 |
| 120 | 1.1 | 15.2 (Peak) | 3.7 |
| 180 | 0.2 | 10.3 | 9.5 |
| 240 | <0.1 | 4.6 | 15.3 |
Based on this data, the reaction should be stopped at approximately 120 minutes to achieve the highest yield of this compound.
References
-
Joo, J. C., et al. (2017). Alkene hydrogenation activity of enoate reductases for an environmentally benign biosynthesis of adipic acid. Green Chemistry, 19(3), 754-761. Available at: [Link]
- Google Patents. (2020). US20200080064A1 - Process And Microorganism For Synthesis Of Adipic Acid From Carboxylic Acids.
-
Yu, L., et al. (2022). Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli. Metabolic Engineering, 72, 1-10. Available at: [Link]
-
Kim, J., et al. (2017). Alkene hydrogenation activity of enoate reductases for an environmentally benign biosynthesis of adipic acid. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Pathway for adipic acid production from glucose via 2-oxoadipate. Available at: [Link]
-
ACS Synthetic Biology. (2025). De Novo Production of 1,6-Hexanediol and 1,6-Hexamethylenediamine from Glucose by Metabolic Engineered Escherichia coli. Available at: [Link]
-
Weber, C., et al. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(23), 8421–8430. Available at: [Link]
-
Royal Society of Chemistry. (2021). Electrochemical hydrogenation of bioprivileged cis,cis-muconic acid to trans-3-hexenedioic acid: from lab synthesis to bench-scale production and beyond. Green Chemistry. Available at: [Link]
Sources
- 1. Alkene hydrogenation activity of enoate reductases for an environmentally benign biosynthesis of adipic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20200080064A1 - Process And Microorganism For Synthesis Of Adipic Acid From Carboxylic Acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical hydrogenation of bioprivileged cis,cis-muconic acid to trans-3-hexenedioic acid: from lab synthesis to bench-scale production and beyond - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Synthesis and Characterization of Unsaturated Polyesters via Polycondensation of (E)-Hex-2-enedioic Acid with Aliphatic Diols
For: Researchers, scientists, and drug development professionals engaged in advanced polymer synthesis and material science.
Abstract
This guide provides a comprehensive framework for the synthesis and characterization of unsaturated polyesters derived from (E)-hex-2-enedioic acid and various aliphatic diols. The presence of a carbon-carbon double bond in the polymer backbone makes these materials highly valuable for applications requiring post-synthesis modification, such as cross-linking to form thermosets or functionalization for biomedical applications like drug delivery and tissue engineering.[1] We delve into the underlying principles of step-growth polymerization, offer detailed, field-proven protocols for melt polycondensation, and outline essential characterization techniques. The causality behind experimental choices is explained to empower researchers to rationally design polyesters with tailored properties.
Foundational Principles: The Chemistry of Polyester Synthesis
The synthesis of polyesters from a dicarboxylic acid and a diol is a classic example of condensation polymerization, specifically a step-growth polymerization.[2][3] The reaction proceeds through the formation of an ester linkage with the concurrent elimination of a small molecule, typically water.[3][4] The process continues in a stepwise manner, allowing oligomers to react with other monomers or oligomers, gradually building high molecular weight polymer chains.[3]
The Strategic Choice of Monomers
The final properties of the polyester are intrinsically linked to the chemical structure of its constituent monomers.[5]
-
(E)-Hex-2-enedioic Acid (trans-β-hydromuconic acid): This dicarboxylic acid serves as the backbone's cornerstone. Its key feature is the trans-configured double bond ((E)-hex-2-enedioic acid), which introduces structural rigidity and a defined geometry to the polymer chain.[6] This unsaturation is a reactive site, preserved during polycondensation, that allows for subsequent cross-linking reactions, often with a vinyl monomer like styrene, to form a rigid 3-D thermoset network.[7][8]
-
Diols: The diol component acts as the flexible spacer between the rigid diacid units. The choice of diol is a critical determinant of the polymer's thermal and mechanical properties.
-
Chain Length: Diols with longer aliphatic chains (e.g., 1,6-hexanediol, 1,8-octanediol) increase the rotational freedom within the polymer backbone. This leads to decreased crystallinity, a lower glass transition temperature (Tg), and enhanced flexibility in the final material.
-
Branching: The use of branched diols introduces structural irregularity, which disrupts the efficient packing of polymer chains.[9] This strategy is effective for producing amorphous polyesters with lower melting points, increased solubility in common organic solvents, and greater flexibility compared to polymers made from linear diols.[9]
-
Pillars of Reaction Control
Achieving a high molecular weight polyester requires precise control over the reaction conditions.
-
Stoichiometry: Step-growth polymerization is highly sensitive to the molar ratio of functional groups. A near-perfect 1:1 stoichiometry between the carboxylic acid groups (-COOH) and hydroxyl groups (-OH) is essential for driving the reaction to form long polymer chains.[10] In practice, a slight excess of the diol (e.g., 1.05:1 diol:diacid) is often employed during melt polycondensation to compensate for the potential loss of the more volatile diol under high temperature and vacuum.[10]
-
Catalysis: Esterification is an inherently slow process that requires catalysis to achieve reasonable reaction times.
-
Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (pTSA) are effective but can sometimes lead to side reactions.
-
Metal-Based Catalysts: Compounds such as antimony trioxide, tin(II) 2-ethylhexanoate, or titanium(IV) butoxide are commonly used in industrial settings for their high efficiency at elevated temperatures.[1]
-
Enzymatic Catalysts: Lipases, particularly immobilized Candida antarctica Lipase B (CALB), offer an environmentally benign alternative, enabling polymerization under milder conditions and minimizing side reactions, which is crucial for producing well-defined materials for biomedical applications.[11][12]
-
-
Removal of Byproduct: The esterification reaction is an equilibrium process. To drive the reaction toward the formation of high molecular weight polymer, the water byproduct must be continuously and efficiently removed.[2][10] This is typically achieved through a two-stage process: an initial stage at atmospheric pressure to remove the bulk of the water, followed by a high-vacuum stage at elevated temperatures to eliminate the final traces and significantly increase the polymer's molecular weight.[13]
Experimental Guide: Protocols & Methodologies
The following sections provide detailed protocols for the synthesis and characterization of unsaturated polyesters.
Physicochemical Data of Representative Monomers
A summary of key monomer properties is essential for planning the synthesis and establishing appropriate reaction conditions.
| Monomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| (E)-Hex-2-enedioic Acid | C₆H₈O₄ | 144.12 | 197-200 | Decomposes |
| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | 20.1 | 230 |
| 1,6-Hexanediol | C₆H₁₄O₂ | 118.17 | 42-44 | 250 |
| 1,8-Octanediol | C₈H₁₈O₂ | 146.23 | 61-63 | 269 |
Protocol 1: Synthesis via Two-Stage Melt Polycondensation
This protocol describes a general, solvent-free method for synthesizing a polyester from (E)-hex-2-enedioic acid and 1,6-hexanediol.
Materials & Equipment:
-
(E)-Hex-2-enedioic acid
-
1,6-Hexanediol (1.05 molar equivalent)
-
Tin(II) 2-ethylhexanoate (approx. 0.1 mol% relative to diacid)
-
Three-neck round-bottom flask equipped with a mechanical overhead stirrer, a nitrogen inlet adapter, and a distillation head connected to a collection flask.
-
Heating mantle with temperature controller and thermocouple.
-
High-vacuum pump with a cold trap.
Workflow Diagram:
Caption: Experimental workflow from synthesis to characterization.
Procedure:
-
Reactor Setup: Assemble the reaction apparatus, ensuring all glassware is dry. Charge the flask with (E)-hex-2-enedioic acid, 1,6-hexanediol, and the tin(II) 2-ethylhexanoate catalyst.
-
Stage 1: Esterification:
-
Begin stirring the mixture and purge the system with a slow stream of nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 180-190°C. Water will begin to distill and collect in the receiving flask.
-
Maintain this temperature for 2-3 hours, or until approximately 85-90% of the theoretical amount of water has been collected.[10]
-
-
Stage 2: Polycondensation:
-
Increase the temperature to 200-220°C.
-
Gradually apply vacuum over 30-60 minutes, carefully reducing the pressure to <1 mbar. This prevents vigorous bubbling of the viscous melt.
-
Continue the reaction under high vacuum for an additional 3-5 hours. The progress can be monitored by the increase in the viscosity of the melt (observed via the torque on the mechanical stirrer).
-
-
Polymer Recovery:
-
Stop the reaction by removing the heat and allowing the flask to cool to room temperature under a nitrogen atmosphere.
-
The resulting solid polyester can be removed from the flask, potentially after breaking the flask or by dissolving the polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran) followed by precipitation in a non-solvent like cold methanol.
-
Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
-
Protocol 2: Polymer Characterization
Thorough characterization is crucial to confirm the structure and properties of the synthesized polyester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Confirm the presence of peaks corresponding to both the diacid and diol moieties. Verify the integrity of the C=C double bond from the hex-2-enedioic acid unit. Quantitative analysis of peak integrations can confirm the monomer ratio in the polymer backbone.[14][15]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Analyze a small amount of the polymer film or a KBr pellet.
-
Analysis: Look for the characteristic strong ester carbonyl (C=O) stretching vibration around 1730 cm⁻¹. Confirm the disappearance of the broad O-H stretching band from the carboxylic acid (~3000 cm⁻¹) and alcohol (~3300 cm⁻¹) monomers.[7]
-
-
Gel Permeation Chromatography (GPC):
-
Dissolve the polymer in a suitable mobile phase (e.g., THF) and analyze using a GPC system calibrated with polystyrene standards.
-
Analysis: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
-
-
Differential Scanning Calorimetry (DSC):
-
Seal a small sample (5-10 mg) in an aluminum pan.
-
Heat the sample under a nitrogen atmosphere through a heat/cool/heat cycle (e.g., from -50°C to 200°C at 10°C/min) to erase thermal history.
-
Analysis: Determine the glass transition temperature (Tg) from the second heating scan. If the polymer is semi-crystalline, the melting temperature (Tₘ) and crystallization temperature (Tc) can also be identified.[16]
-
-
Thermogravimetric Analysis (TGA):
Expected Outcomes & Data Interpretation
The polymerization of (E)-hex-2-enedioic acid with diols yields unsaturated polyesters whose properties can be systematically tuned.
Caption: General polycondensation reaction scheme.
Typical Results:
| Diol Used | Expected Mₙ (kDa) | Expected Tg (°C) | Expected Material Properties |
| 1,4-Butanediol | 10 - 30 | -5 to 10 | Semi-crystalline, relatively rigid |
| 1,6-Hexanediol | 10 - 30 | -20 to -5 | Semi-crystalline, more flexible |
| 1,8-Octanediol | 10 - 30 | -35 to -20 | Low crystallinity, flexible |
Note: These values are illustrative. Actual results will depend on the precise reaction conditions, catalyst efficiency, and success of water removal.
The preservation of the double bond within the polymer backbone is the critical outcome, providing a platform for further chemical modification.[11] This functionality allows for cross-linking into thermoset resins, which are widely used in composites and coatings, or for the attachment of bioactive molecules, making these materials promising candidates for advanced biomedical applications.[1][8]
References
- Cure Characterization of Unsaturated Polyester Resin by Near-IR and Mid-IR Spectroscopy. American Chemical Society.
- Characterization of Unsaturated Polyester and Alkyd Resins Using One- and Two-Dimensional NMR Spectroscopy. Wiley Online Library.
- Characterization of unsaturated polyester and alkyd resins using one‐ and two‐dimensional NMR spectroscopy.
- Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromucon
- The Identification and Characterization of Unsaturated Polyester Resins Used in the Co
- Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst.
- Synthesis of Polyester: Important Polymeriz
- Synthesis, Characterization and Application of Biobased Unsaturated Polyester Resin Reinforced with Unmodified/Modified Biosilica Nanoparticles. MDPI.
- Polyamides and Polyesters: Step-Growth Polymers. Chemistry LibreTexts.
- Organic Condens
- Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Pl
- Understanding Polyesters. UL Prospector.
- Application Notes and Protocols for the Synthesis of Polyesters Using 2-Ethyl-1,3-hexanediol. Benchchem.
- Industrial applications. 1- linear polymers Polyesters. Lecture Note.
- Synthesis and properties of polyesters based on 2,5-furandicarboxylic acid and 1,4:3,6-dianhydrohexitols. ScienceDirect.
- Environmentally benign synthesis of saturated and unsaturated aliphatic polyesters via enzymatic polymerization of biobased monomers derived from renewable resources. Royal Society of Chemistry.
- (E)-hex-2-enedioic acid. PubChem.
- Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.
Sources
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- 10. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Environmentally benign synthesis of saturated and unsaturated aliphatic polyesters via enzymatic polymerization of biobased monomers derived from renewable resources - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. mdpi.com [mdpi.com]
- 17. cpsm.kpi.ua [cpsm.kpi.ua]
Application Note & Protocols: Engineering Microbial Chassis for the Production of Hex-2-enedioic Acid
Abstract: Hex-2-enedioic acid is a valuable C6 unsaturated dicarboxylic acid and a direct precursor to adipic acid, a key monomer for nylon-6,6 production. The transition to sustainable, bio-based manufacturing necessitates the development of robust microbial cell factories capable of producing these platform chemicals from renewable feedstocks. This guide provides a comprehensive overview and detailed protocols for the rational design, engineering, and cultivation of microbial chassis—primarily Escherichia coli and Saccharomyces cerevisiae—for the production of this compound. The core strategy involves the high-flux biosynthesis of cis,cis-muconic acid, an isomer of hexadienedioic acid, followed by a targeted enzymatic reduction where this compound is a key intermediate. We will explore the causality behind chassis selection, metabolic pathway construction, fermentation strategies, and analytical quantification, providing researchers with the foundational knowledge and practical methodologies to establish and optimize this biosynthetic process.
Strategic Selection of a Microbial Chassis
The choice of microbial host is a critical first decision that influences the entire workflow, from the availability of genetic tools to fermentation robustness and downstream processing. The ideal chassis should possess a rapid growth rate, be amenable to genetic manipulation, and exhibit tolerance to the organic acid products and potential inhibitors from biomass hydrolysates.
-
Escherichia coli : As the workhorse of modern biotechnology, E. coli offers unparalleled genetic tractability, rapid growth, and a deep understanding of its metabolism. It has been engineered to produce cis,cis-muconic acid at very high titers, making it an excellent starting point.[1][2] Its primary limitation is a lower tolerance to acidic conditions compared to yeast, which can complicate downstream product recovery.
-
Saccharomyces cerevisiae : This industrial yeast is renowned for its robustness, particularly its tolerance to low pH environments and various inhibitors.[3][4] This acid tolerance is highly advantageous, as it can reduce the need for base addition during fermentation and simplify the recovery of the dicarboxylic acid product in its undissociated form.[3][5] While historically achieving lower titers than E. coli, recent systematic engineering efforts have significantly improved its production capabilities.[6]
-
Pseudomonas putida : This soil bacterium is noted for its versatile metabolism, including native pathways for degrading aromatic compounds that converge on the β-ketoadipate pathway, and its high tolerance to oxidative and solvent-induced stress.[7][8] Its innate ability to metabolize precursors like 4-hydroxybenzoic acid makes it a compelling, albeit less conventional, chassis for muconic acid and its derivatives.[2]
Recommendation: For initial pathway prototyping and achieving high titers, E. coli is often the chassis of choice. For processes where robustness and simplified downstream processing are priorities, S. cerevisiae presents a superior option.
Metabolic Pathway Design and Engineering
No known natural pathway exists for the direct, high-yield production of this compound from simple sugars. Therefore, a synthetic pathway must be constructed. The most validated and successful strategy is a two-stage process: (1) high-flux production of cis,cis-muconic acid from glucose via the shikimate pathway, and (2) enzymatic hydrogenation of muconic acid to adipic acid, which proceeds through the this compound intermediate.
Stage 1: Biosynthesis of cis,cis-Muconic Acid
The core of this process involves redirecting carbon flux from central metabolism into the aromatic amino acid biosynthesis (shikimate) pathway and then diverting it towards muconic acid.
Causality of Engineering Choices:
-
Increase Precursor Supply: The shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). Overexpression of a feedback-resistant version of DAHP synthase (encoded by aroG or aroF) is essential to pull flux into the pathway.[9]
-
Channel Flux to Protocatechuate (PCA): The intermediate 3-dehydroshikimate (DHS) is the key branch point. To maximize carbon flow to muconic acid, the native pathway to chorismate must be blocked. This is achieved by deleting the aroE gene, which encodes shikimate dehydrogenase.[1] DHS is then converted to PCA by DHS dehydratase (aroZ).
-
Convert PCA to Muconic Acid: PCA is decarboxylated to catechol by PCA decarboxylase (aroY), followed by a ring-opening oxidation to cis,cis-muconic acid by catechol 1,2-dioxygenase (catA).[2][10] These enzymes are typically sourced from other microbes like Klebsiella pneumoniae or Acinetobacter calcoaceticus and expressed heterologously.
Stage 2: Enzymatic Reduction to this compound
cis,cis-Muconic acid can be hydrogenated to adipic acid. This reaction proceeds via this compound and is catalyzed by enoate reductases (ERs). These enzymes, which use NADH or NADPH as a reductant, are capable of reducing the carbon-carbon double bonds.[11] An effective enoate reductase from Clostridium acetobutylicum has been successfully used in E. coli to convert muconic acid to adipic acid.[11] The expression of this single enzyme in a muconic acid-producing host completes the pathway. Because this compound is an intermediate, its accumulation depends on the specific kinetics of the chosen enoate reductase.
Experimental Protocols
The following protocols provide a framework for strain development and production.
Protocol 1: Shake Flask Cultivation for Strain Screening
Objective: To evaluate the performance of engineered strains in small-scale batch cultures. This is a self-validating protocol where the inclusion of a non-engineered parent strain serves as a negative control.
Materials:
-
Engineered and control microbial strains
-
M9 minimal medium supplemented with 2% (w/v) glucose
-
Appropriate antibiotics for plasmid maintenance
-
50 mL baffled shake flasks
-
Incubator shaker (37°C for E. coli, 30°C for S. cerevisiae)
-
Spectrophotometer (OD600)
-
HPLC system for organic acid analysis
Procedure:
-
Inoculum Preparation: Inoculate a single colony of each strain into 5 mL of LB medium (for E. coli) or YPD medium (for S. cerevisiae) with appropriate antibiotics. Incubate overnight at the optimal temperature with shaking (220 rpm).
-
Main Culture Inoculation: The next day, measure the OD600 of the overnight cultures. Inoculate 20 mL of M9 minimal medium in a 50 mL baffled flask to a starting OD600 of 0.1.
-
Induction (if applicable): If using an inducible promoter system (e.g., arabinose or IPTG), add the inducer to the culture at the mid-exponential growth phase (e.g., OD600 of 0.6-0.8).
-
Cultivation: Incubate the flasks at the appropriate temperature with vigorous shaking (220 rpm) for 48-72 hours.
-
Sampling and Analysis:
-
At 24, 48, and 72 hours, aseptically remove a 1 mL aliquot from each flask.
-
Measure the OD600 to monitor cell growth.
-
Centrifuge the remaining sample at 13,000 x g for 5 minutes to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Store the filtered supernatant at -20°C until HPLC analysis.
-
-
Quantification: Analyze the supernatant for muconic acid and other metabolites using the HPLC protocol described in Section 4.
Validation: The engineered strain should show a distinct peak corresponding to muconic acid on the HPLC chromatogram, which should be absent in the control strain.
Protocol 2: Fed-Batch Fermentation for High-Titer Production
Objective: To achieve high cell density and high product titers by overcoming substrate limitation through a controlled feeding strategy.
Materials:
-
1.3 L benchtop bioreactor system with pH, dissolved oxygen (DO), and temperature control
-
Defined fermentation medium (e.g., modified M9 or specialized production medium)
-
Concentrated glucose feed solution (e.g., 50% w/v)
-
Base (e.g., 5M NH4OH) and Acid (e.g., 2M H3PO4) for pH control
-
Antifoam agent
Procedure:
-
Inoculum: Prepare a seed culture as described in Protocol 1, scaling up the volume as needed for the bioreactor (typically 5-10% of the initial batch volume).
-
Bioreactor Setup: Sterilize the bioreactor containing 0.7 L of the initial batch medium. Calibrate pH and DO probes. Set initial parameters (e.g., 37°C, pH 7.0, DO setpoint 30% via cascade control of agitation and airflow).
-
Batch Phase: Inoculate the bioreactor. Allow the culture to grow until the initial glucose supply is nearly exhausted. This is typically indicated by a sharp spike in the DO signal.
-
Fed-Batch Phase:
-
Initiate the glucose feed to maintain a low residual glucose concentration, preventing overflow metabolism (e.g., acetate formation in E. coli). The feed rate can be pre-programmed (exponential feed) or linked to a control signal like DO or pH.
-
If using an inducible system, add the inducer at the start of the fed-batch phase.
-
-
Process Monitoring: Maintain pH at the setpoint (e.g., 7.0 for E. coli, 5.5 for S. cerevisiae) through automated addition of base. Regularly take sterile samples to measure OD600, residual glucose, and product concentration via HPLC.
-
Harvest: Continue the fermentation for 72-96 hours or until productivity declines. Harvest the fermentation broth for product recovery and analysis.
Analytical Methods
Accurate quantification of the target molecule is essential for process optimization. High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing organic acids in fermentation broth.[12]
Protocol 3: Quantification of Hexenedioic and Muconic Acids by HPLC
Objective: To accurately measure the concentration of dicarboxylic acids in the fermentation supernatant.
Instrumentation & Reagents:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., Agilent Zorbax, Waters Symmetry) or a specialized organic acid analysis column (e.g., Bio-Rad Aminex HPX-87H)
-
Mobile Phase: 5 mM Sulfuric Acid (H2SO4) in HPLC-grade water
-
Analytical standards for cis,cis-muconic acid and adipic acid (this compound standards are not widely available; it is often identified by retention time relative to its neighbors and its UV spectrum).
Procedure:
-
Standard Curve Preparation: Prepare a series of standards for muconic acid and adipic acid in the expected concentration range (e.g., 0.1 g/L to 2 g/L) using the same medium as the samples to account for matrix effects.
-
HPLC Method:
-
Column: Aminex HPX-87H Column
-
Mobile Phase: 5 mM H2SO4
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 50-60°C
-
Detection Wavelength: 210 nm for adipic acid and 260 nm for the conjugated double bonds of muconic acid. A DAD is ideal for distinguishing peaks.
-
Injection Volume: 10-20 µL
-
-
Sample Analysis: Inject the prepared standards to generate a calibration curve. Then, inject the filtered fermentation samples.
-
Data Processing: Integrate the peak areas corresponding to the target molecules. Calculate the concentration in the unknown samples using the linear regression equation from the standard curve.
Summary of Performance Data
The performance of microbial chassis can vary significantly based on the specific engineering strategies and fermentation conditions. The table below summarizes representative data from the literature for the production of the direct precursor, cis,cis-muconic acid.
| Microbial Chassis | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Escherichia coli | 64.5 | 0.39 (mol/mol) | ~1.34 | [2] |
| Escherichia coli | 36.8 | 0.24 (mol/mol) | 0.77 | [1] |
| Saccharomyces cerevisiae | 20.8 | 0.10 | 0.21 | [6] |
Note: Productivity is often calculated based on the most productive phase of the fermentation.
Conclusion
The microbial production of this compound is most effectively achieved through the biosynthesis of cis,cis-muconic acid followed by enzymatic reduction. Both E. coli and S. cerevisiae have been successfully engineered as production chassis, each offering distinct advantages in genetic manipulation and process robustness. By applying the principles of metabolic engineering to redirect carbon flux through the shikimate pathway and implementing controlled fed-batch fermentation, high titers of the muconic acid precursor can be achieved. The subsequent introduction of an enoate reductase completes the pathway to adipic acid via the this compound intermediate. The protocols and strategies outlined in this guide provide a solid foundation for researchers to develop and optimize sustainable, bio-based routes to these industrially significant dicarboxylic acids.
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Yu, J. L., Xia, X. X., & Zhang, B., et al. (2014). Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli. Biotechnology Journal, 9(11), 1420-1426. [Link]
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Wang, Y., Wang, J., & Li, Y., et al. (2021). An integrated yeast-based process for cis,cis-muconic acid production. Biotechnology and Bioengineering, 118(7), 2744-2755. [Link]
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Thompson, M. G., Kunjapur, A. M., & Prather, K. L. J. (2017). Muconic Acid Production via Alternative Pathways and a Synthetic ‘Metabolic Funnel’. ACS Synthetic Biology, 6(11), 2156-2165. [Link]
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Lee, S. Y., & Kim, H. U. (2015). Metabolic engineering for the production of dicarboxylic acids and diamines. Current Opinion in Biotechnology, 36, 15-23. [Link]
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Thompson, M. G., Kunjapur, A. M., & Prather, K. L. J. (2017). Muconic Acid Production via Alternative Pathways and a Synthetic ‘Metabolic Funnel’. ResearchGate. [Link]
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Kim, J., & Kim, H. U. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. Journal of Microbiology and Biotechnology, 30(8), 1125-1134. [Link]
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Application Notes and Protocols: Scale-Up Considerations for the Synthesis of Hex-2-enedioic Acid
Introduction: Hex-2-enedioic Acid - A Versatile Platform Chemical
This compound, an unsaturated dicarboxylic acid, is a valuable building block in the chemical industry. Its applications span from being a monomer in the synthesis of performance-advantaged polymers to a precursor for adipic acid, a key component of nylon-6,6.[1][2] The growing demand for sustainable and bio-based chemicals has intensified research into efficient and scalable methods for its production. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical considerations for scaling up the synthesis of this compound from laboratory to pilot and industrial scales. We will delve into both biocatalytic and chemocatalytic routes, emphasizing the practical challenges and field-proven strategies to ensure a successful and economically viable scale-up.
Part 1: Synthesis Routes at the Laboratory Scale
A successful scale-up begins with a robust and well-understood laboratory-scale process. Two primary routes for synthesizing this compound and its close precursor, muconic acid, have been extensively explored: biocatalytic fermentation and chemical catalysis.
Biocatalytic Synthesis from Renewable Feedstocks
The biocatalytic production of muconic acid, which can be readily isomerized or reduced to this compound, has gained significant traction due to its use of renewable feedstocks like glucose and xylose.[1][3] Genetically engineered microorganisms, such as Saccharomyces cerevisiae and Pseudomonas putida, are employed to convert these sugars into muconic acid.[3][4]
A typical laboratory-scale fermentation process involves cultivating the engineered microbial strain in a nutrient-rich medium within a benchtop fermenter. Key parameters such as pH, temperature, dissolved oxygen, and substrate feeding are meticulously controlled to maximize product titer, yield, and productivity.
Chemocatalytic Synthesis
Traditional chemical synthesis routes often involve the oxidation of petroleum-derived precursors.[4] More recent and greener approaches focus on the catalytic oxidation of bio-based molecules. For instance, the oxidation of catechol, which can be derived from lignin, using ozone in the presence of a base has been shown to produce cis,cis-muconic acid with improved yields.[5][6] Another approach involves the stereoselective self-coupling of propiolates catalyzed by an organocatalyst, followed by hydrogenation to yield the desired diene dioate.
Part 2: Critical Scale-Up Considerations
Transitioning a synthetic process from the laboratory to an industrial scale is not a linear endeavor.[7] The fundamental principles of chemical engineering, particularly reaction kinetics, mass transfer, and heat transfer, are significantly impacted by the change in scale. A failure to account for these changes can lead to decreased yield, product impurities, and potentially hazardous operating conditions.[8]
Heat Transfer Management in Exothermic Reactions
The Challenge: Many of the oxidation reactions used to synthesize this compound are highly exothermic.[9][10] At the laboratory scale, the high surface-area-to-volume ratio of small flasks allows for efficient heat dissipation to the surroundings.[7] However, as the reactor volume increases, the surface area available for heat exchange only increases by the square of the vessel's radius, while the volume (and thus heat generation) increases by the cube of the radius.[8] This disparity can lead to a rapid increase in reaction temperature, a phenomenon known as thermal runaway, which can result in side reactions, product degradation, and even reactor failure.[9]
Strategies and Solutions:
-
Reactor Design: Employing jacketed reactors with internal cooling coils is standard practice for large-scale exothermic reactions.[11] The choice of heat transfer fluid and its flow rate are critical parameters that must be carefully calculated and controlled.
-
Semi-Batch Operation: For highly exothermic reactions, a semi-batch process where one of the reactants is fed gradually allows for better control over the rate of heat generation.[8] The feed rate can be coupled to the reactor's cooling capacity to maintain a stable temperature.
-
Process Safety: A thorough process hazard analysis (PHA) is essential to identify potential runaway scenarios. This includes determining the thermal stability of all reactants, products, and intermediates.[8] Implementing a robust safety instrumented system (SIS) with emergency cooling or quenching capabilities is crucial for safe operation.
Mass Transfer Limitations
The Challenge: Inadequate mixing in large reactors can lead to localized "hot spots" and concentration gradients, negatively impacting reaction selectivity and yield. For gas-liquid reactions, such as those involving oxygen or ozone, ensuring efficient mass transfer from the gas phase to the liquid phase where the reaction occurs becomes increasingly difficult at scale.[12]
Strategies and Solutions:
-
Agitation and Mixing: The design of the agitator (impeller type, size, and speed) is critical for achieving homogeneity in large tanks. Computational fluid dynamics (CFD) modeling can be a valuable tool for optimizing mixing and preventing dead zones.
-
Sparging and Gas Dispersion: For gas-liquid reactions, the design of the sparger and the gas flow rate must be optimized to create fine bubbles, maximizing the interfacial area for mass transfer.
-
Process Intensification: Exploring alternative reactor technologies like microreactors or continuous flow reactors can offer significantly improved mass and heat transfer characteristics, although they may present their own scale-up challenges.[13]
Downstream Processing and Purification
The Challenge: Downstream processing, which includes product isolation and purification, can account for a significant portion of the total production cost, often exceeding 50% in bioprocesses.[14][15] The dilute nature of fermentation broths presents a particular challenge for the recovery of dicarboxylic acids.[14]
Strategies and Solutions:
-
Crystallization: Crystallization is a common method for purifying dicarboxylic acids.[16] However, scaling up crystallization requires careful control over cooling rates, agitation, and seeding to achieve the desired crystal size distribution and purity. Melt crystallization is an alternative that avoids the use of solvents.[17]
-
Extraction: Reactive extraction, where an extractant in an organic solvent reacts with the dicarboxylic acid to facilitate its transfer from the aqueous phase, has shown promise for improving recovery from fermentation broths.
-
Chromatography and Filtration: While effective at the lab scale, chromatographic separations can be expensive and challenging to scale. Membrane filtration techniques, such as nanofiltration, can be used to concentrate the product and remove impurities.[15]
Bioprocess-Specific Scale-Up Challenges
The Challenge: Scaling up fermentation processes introduces unique challenges related to the living nature of the biocatalyst. Maintaining optimal conditions for microbial growth and product formation in large fermenters is complex.
Strategies and Solutions:
-
Sterility: Ensuring and maintaining sterility in large-scale fermenters is paramount to prevent contamination by competing microorganisms.
-
Oxygen Transfer: As culture density increases, the oxygen uptake rate can exceed the oxygen transfer rate of the fermenter, leading to oxygen limitation and reduced productivity. This is a critical parameter to monitor and control during scale-up.[12]
-
Feed Strategy: A well-designed fed-batch strategy is often necessary to avoid substrate inhibition and maintain high productivity over an extended period.[3][4]
Part 3: Protocols and Data
Pilot-Scale Production of Muconic Acid via Fermentation
This protocol is adapted from a successful scale-up study of muconic acid production using an engineered P. putida strain.[3][17]
Objective: To demonstrate the scalable production of muconic acid in a 150 L pilot-scale bioreactor.
Materials and Equipment:
-
Engineered P. putida strain capable of producing muconic acid from glucose and xylose.
-
150 L pilot-scale bioreactor with controls for temperature, pH, dissolved oxygen, and feeding.
-
Sterile growth medium and feed solutions containing glucose, xylose, and corn steep liquor.
-
Analytical equipment (HPLC) for monitoring substrate consumption and product formation.
Protocol:
-
Inoculum Preparation: Prepare a seed culture of the P. putida strain in a shake flask and grow to a suitable cell density.
-
Bioreactor Preparation: Sterilize the 150 L bioreactor and fill it with the initial batch medium.
-
Inoculation: Inoculate the bioreactor with the seed culture.
-
Fermentation: Maintain the temperature and pH at their optimal setpoints. Control the dissolved oxygen level through agitation and aeration.
-
Fed-Batch Phase: Once the initial sugars are consumed, initiate the fed-batch phase by continuously or intermittently feeding a concentrated sugar and nutrient solution. The feed rate should be controlled to maintain low sugar concentrations in the bioreactor to avoid overflow metabolism.
-
Monitoring: Regularly sample the fermentation broth to measure cell density, substrate concentrations, and muconic acid titer using HPLC.
-
Harvest: Once the desired product titer is reached or sugar consumption ceases, harvest the fermentation broth for downstream processing.
| Parameter | 0.5 L Bioreactor | 150 L Bioreactor | Reference |
| Final Titer | 47.2 g/L | 33.7 g/L | [3][17] |
| Productivity | 0.49 g/L/h | 0.33 g/L/h | [3][17] |
| Yield | 0.50 C-mol/C-mol | 0.40 C-mol/C-mol | [3][17] |
Table 1: Comparison of key performance metrics for muconic acid production at different scales.
Downstream Purification of Muconic Acid
This protocol is based on a recovery and purification process developed for muconic acid from a yeast fermentation broth.[4]
Objective: To recover and purify muconic acid from the harvested fermentation broth.
Materials and Equipment:
-
Harvested fermentation broth containing muconic acid.
-
Activated carbon.
-
Acid (e.g., HCl) for pH adjustment.
-
Centrifuge or filtration unit for cell removal.
-
Crystallizer or precipitation vessel with cooling capabilities.
-
Filtration and drying equipment for the final product.
Protocol:
-
Cell Removal: Separate the microbial cells from the fermentation broth by centrifugation or microfiltration.
-
Activated Carbon Treatment: Add activated carbon to the cell-free broth to adsorb color and other impurities. Stir for a defined period and then remove the activated carbon by filtration.
-
Precipitation: Cool the treated broth to a low temperature (e.g., 4°C) and adjust the pH to below 2 with acid. This will cause the muconic acid to precipitate out of the solution.[4]
-
Recovery and Washing: Collect the precipitated muconic acid crystals by filtration. Wash the crystals with cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified muconic acid crystals under vacuum.
Part 4: Visualization of Workflows
General Scale-Up Workflow
Key Considerations in Scale-Up
Conclusion
The successful scale-up of this compound synthesis requires a multidisciplinary approach that integrates chemistry, biology, and chemical engineering principles. While laboratory-scale success is a crucial first step, a thorough understanding of the challenges associated with heat and mass transfer, downstream processing, and safety is essential for a smooth transition to pilot and commercial-scale production. The biocatalytic route, in particular, offers a promising path towards sustainable production, and recent advances in metabolic engineering and bioprocess development have demonstrated its potential for industrial viability. By carefully considering the factors outlined in these application notes and employing a data-driven approach to process development, researchers and engineers can pave the way for the large-scale, cost-effective production of this important platform chemical.
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Wang, J., et al. (2021). An integrated yeast-based process for cis,cis-muconic acid production. Biotechnology and Bioengineering, 119(1), 376-388. Available at: [Link]
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Johnson, C.W., et al. (2024). Bioprocess development and scale-up for cis,cis-muconic acid production from glucose and xylose by Pseudomonas putida. Green Chemistry. Available at: [Link]
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Johnson, C.W., et al. (2024). Bioprocess development and scale-up for cis,cis-muconic acid production from glucose and xylose by Pseudomonas putida. RSC Publications. Available at: [Link]
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Johnson, C.W., et al. (2024). Bioprocess development and scale-up for cis,cis-muconic acid production from glucose and xylose by Pseudomonas putida. Green Chemistry. Available at: [Link]
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Linger, J.G., et al. (2016). Toward biotechnological production of adipic acid and precursors from biorenewables. Journal of Industrial Microbiology & Biotechnology, 43(8), 1039-1053. Available at: [Link]
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Van de Vyver, T., et al. (2024). Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. MDPI. Available at: [Link]
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Weber, C., et al. (2018). Production of muconic acid in plants. Metabolic Engineering, 46, 1-10. Available at: [Link]
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Joshi, A.N. (2022). Agricultural Biomass to Adipic Acid–An Industrially Important Chemical. European Journal of Sustainable Development Research, 6(2), em0183. Available at: [Link]
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Joshi, A.N. (2022). Agricultural Biomass to Adipic Acid–An Industrially Important Chemical. EJSDR. Available at: [Link]
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Gîrțu, M.A., et al. (2021). Recent Advances in Muconic Acid Extraction Process. MDPI. Available at: [Link]
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Liu, P., et al. (2018). Advances in bio-based production of dicarboxylic acids longer than C4. Biotechnology Advances, 36(7), 1846-1858. Available at: [Link]
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Li, H., et al. (2022). Sustainable Routes for the Synthesis of Renewable Adipic Acid from Biomass Derivatives. ChemSusChem, 15(1), e202101531. Available at: [Link]
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Gîrțu, M.A., et al. (2023). Reactive extraction of muconic acid by hydrophobic phosphonium ionic liquids - Experimental, modelling and optimisation with Artificial Neural Networks. Separation and Purification Technology, 308, 122896. Available at: [Link]
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Clark, W.M., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1183, 1-21. Available at: [Link]
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Jiang, M., et al. (2016). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). Polymers, 8(4), 132. Available at: [Link]
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Research Catalysts Inc. (n.d.). Catalytic Oxidation (CATOX) Reactor Design. Hyfindr. Available at: [Link]
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Staniewski, J., & Szymańska, K. (2020). Separation of carboxylic acids from post-fermentation broth obtained in bioconversion of waste raw materials using multi-stage. Deswater. Available at: [Link]
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Thünen-Institut. (n.d.). Biobased Dicarboxylic Acids. Available at: [Link]
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Liu, Y., et al. (2021). Recent Advances in the Reactor Design for Industrial Wastewater Treatment by Electro-Oxidation Process. MDPI. Available at: [Link]
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Blazingprojects. (n.d.). Investigation of Industrial Scale-Up Processes for Chemical Reactions. Available at: [Link]
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Zhang, H., et al. (2014). Biotechnological production of muconic acid: Current status and future prospects. Biotechnology Advances, 32(4), 692-700. Available at: [Link]
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Zhang, Z., & Huber, G.W. (2018). Catalytic oxidation of carbohydrates into organic acids and furan chemicals. Green Chemistry, 20(1), 7-29. Available at: [Link]
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Clark, W.M., et al. (2015). An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up. Chemical Engineering Education, 49(2), 98-105. Available at: [Link]
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Clark, W.M., et al. (2015). An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up. Florida Online Journals. Available at: [Link]
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Wang, J., et al. (2017). An Eco-Friendly Method to Get a Bio-Based Dicarboxylic Acid Monomer 2,5-Furandicarboxylic Acid and Its Application in the Synthesis of Poly(hexylene 2,5-furandicarboxylate) (PHF). Polymers, 9(12), 666. Available at: [Link]
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Leggett, D. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. LinkedIn. Available at: [Link]
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Kim, J., et al. (2024). Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. MDPI. Available at: [Link]
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Kim, J., et al. (2024). Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. Preprints.org. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for Hex-2-enedioic Acid Synthesis
Welcome to the technical support center for the synthesis of hex-2-enedioic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges in the laboratory.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Yield in Palladium-Catalyzed Carbonylation of Diacetoxybutene
Question: I am attempting to synthesize this compound from 1,4-diacetoxybut-2-ene via palladium-catalyzed carbonylation as described in the literature[1], but I am observing very low to no yield of the desired product. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in palladium-catalyzed carbonylation reactions can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here is a breakdown of potential causes and troubleshooting steps:
-
Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of this transformation. Its activity can be compromised by impurities or improper handling.
-
Causality: Palladium(0) species are the active catalysts in the cycle. Oxygen can oxidize and deactivate the catalyst. Impurities in the starting materials or solvent, particularly sulfur or phosphorus compounds, can poison the catalyst.
-
Solution:
-
Ensure an Inert Atmosphere: The reaction should be set up and run under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.
-
Use High-Purity Reagents: Ensure that your 1,4-diacetoxybut-2-ene, solvent (e.g., N-methylpyrrolidone), and carbon monoxide are of high purity.[2]
-
Catalyst Pre-activation: If you are using a palladium(II) precursor like palladium chloride, it needs to be reduced in situ to palladium(0). Ensure your reaction conditions are suitable for this reduction.
-
-
-
Suboptimal Reaction Conditions: The temperature and pressure of the carbon monoxide are critical parameters in this reaction.
-
Causality: The carbonylation reaction has a specific activation energy barrier that needs to be overcome. The pressure of carbon monoxide influences its concentration in the reaction mixture, which is a key reactant. According to a relevant patent, the reaction is typically conducted at temperatures ranging from 50° to 150° C and carbon monoxide pressures from 10 to 250 bar.[1]
-
Solution:
-
Temperature: Gradually increase the reaction temperature within the recommended range (e.g., starting from 80°C and incrementally increasing to 130°C).
-
Pressure: Ensure the carbon monoxide pressure is within the optimal range of 15 to 180 bar.[1]
-
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Causality: Reaction times can vary depending on the specific substrate, catalyst loading, and conditions.
-
Solution:
-
Monitor the Reaction: If possible, take aliquots from the reaction mixture at different time points to monitor the consumption of the starting material and the formation of the product using an appropriate analytical technique like GC-MS or HPLC after esterification of the aliquot.[1]
-
Extend Reaction Time: If the reaction is proceeding slowly, extend the reaction time.
-
-
Issue 2: Predominant Formation of Hex-3-enedioic Acid Isomer
Question: My reaction is producing a dicarboxylic acid, but spectral analysis (NMR, GC-MS) indicates that the major product is hex-3-enedioic acid, not the desired this compound. How can I improve the selectivity for the 2-isomer?
Answer:
The formation of isomeric products is a common challenge in reactions involving unsaturated systems. In the palladium-catalyzed carbonylation of diacetoxybutene, the formation of a mixture of hex-2-enedioic and hex-3-enedioic acids is known, with the latter often being the predominant product.[1]
-
Reaction Mechanism and Isomerization:
-
Causality: The reaction proceeds through palladium-allyl intermediates. The carbonylation can occur at different positions of the allyl system, leading to the formation of different isomers. The thermodynamic stability of the intermediates and products can influence the final isomer ratio.
-
Solution:
-
Ligand Modification: The electronic and steric properties of the ligands on the palladium catalyst can influence the regioselectivity of the carbonylation. Experiment with different phosphine ligands to steer the reaction towards the desired isomer.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates. While N-methylpyrrolidone is a common choice[1], screening other polar, aprotic solvents might alter the isomer ratio.
-
-
Issue 3: Low Yield in the Organo-Catalyzed Self-Coupling of Propiolates Route
Question: I am trying to synthesize the diethyl ester of (E)-hex-2-enedioic acid via the self-coupling of ethyl propiolate using DABCO as a catalyst, followed by hydrogenation, but my yield of the initial enyne dioate is low. What could be the issue?
Answer:
This stereoselective synthesis is a powerful method but requires careful control of the reaction conditions.[3]
-
Catalyst Loading and Purity:
-
Causality: While DABCO (1,4-diazabicyclo[2.2.2]octane) is an effective catalyst, its concentration is crucial. Too little catalyst will result in an incomplete reaction, while an excess does not necessarily improve the yield and can complicate purification. The purity of the catalyst is also important.[3]
-
Solution:
-
Optimize Catalyst Loading: The literature suggests that 0.1 mol% of DABCO is sufficient, with 1% being a standard condition.[3] If you are experiencing low yields, ensure your catalyst is accurately weighed and consider a slight increase in the loading.
-
Use Fresh Catalyst: Ensure your DABCO is pure and has been stored properly to avoid degradation.
-
-
-
Reaction Temperature and Time:
-
Causality: This reaction is typically fast and conducted at low temperatures.[3] Deviations from the optimal temperature can lead to side reactions.
-
Solution:
-
Maintain Low Temperature: The reaction is generally performed at 0°C.[3] Ensure your cooling bath is stable throughout the addition of the catalyst and the reaction time.
-
Monitor Reaction Progress: The reaction is often instantaneous.[3] Monitor the reaction by TLC to avoid prolonged reaction times that could lead to side product formation.
-
-
-
Purity of Starting Material:
-
Causality: The purity of the alkyl propiolate is critical. Impurities can inhibit the catalyst or lead to undesired side reactions.
-
Solution:
-
Purify the Propiolate: If you suspect impurities in your starting material, consider purifying it by distillation before use.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The two main routes found in the literature for the chemical synthesis of this compound or its esters are:
-
Palladium-catalyzed carbonylation of a diacyloxylated butene , such as 1,4-diacetoxybut-2-ene. This method involves reacting the starting material with carbon monoxide and water in the presence of a palladium catalyst.[1]
-
Organo-catalyzed self-coupling of an alkyl propiolate , followed by hydrogenation. This route first produces an E-hex-2-en-4-yne dioate, which is then selectively hydrogenated to the corresponding E,Z-diene dioate.[3]
Q2: How can I purify the final this compound product?
A2: Purification of dicarboxylic acids can be challenging due to their polarity.
-
For the free acid:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) is a common method.[4]
-
Extraction: The crude reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The product can then be back-extracted into an aqueous basic solution (e.g., sodium bicarbonate), followed by acidification and re-extraction into an organic solvent.
-
-
For the ester derivative:
-
Silica Gel Chromatography: The esterified product is generally less polar and can be purified using silica gel column chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate).[3]
-
Q3: What analytical methods are suitable for quantifying the yield of this compound?
A3: Several analytical techniques can be used to quantify dicarboxylic acids:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the analysis of non-volatile compounds like dicarboxylic acids. A reverse-phase column with an acidic aqueous mobile phase and UV detection (around 210 nm) is typically used.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Dicarboxylic acids are not volatile enough for direct GC analysis. They need to be derivatized first, for example, by esterification to their methyl or butyl esters.[6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for structural confirmation and to determine the purity of the final product. Quantitative NMR (qNMR) with an internal standard can also be used for accurate yield determination.
Q4: Are there any safety precautions I should be aware of during the synthesis?
A4: Yes, several safety precautions are essential:
-
Carbon Monoxide: When performing the palladium-catalyzed carbonylation, it is crucial to work in a well-ventilated fume hood as carbon monoxide is a toxic gas. A carbon monoxide detector is highly recommended.
-
High Pressure: The carbonylation reaction is performed at high pressure, so a properly rated and maintained autoclave must be used.[1]
-
Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care, and skin contact should be avoided.
-
Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound (or its esters)
| Feature | Palladium-Catalyzed Carbonylation | Organo-Catalyzed Self-Coupling |
| Starting Material | 1,4-Diacetoxybut-2-ene | Alkyl propiolate |
| Key Reagents | Carbon monoxide, water, palladium catalyst | DABCO, Hydrogen (for subsequent step) |
| Stereoselectivity | Mixture of isomers (2- and 3-hexenedioic acid)[1] | Stereoselective for the (E)-isomer of the enyne[3] |
| Reaction Conditions | High temperature (50-150°C) and high pressure (10-250 bar)[1] | Mild conditions (0°C to room temperature), atmospheric pressure[3] |
| Advantages | Utilizes a relatively simple starting material. | High stereoselectivity, mild reaction conditions. |
| Challenges | Requires high-pressure equipment, potential for isomer formation. | Requires a two-step process (coupling and hydrogenation). |
Experimental Protocols & Visualizations
Workflow for Palladium-Catalyzed Carbonylation
Caption: Palladium-Catalyzed Synthesis Workflow.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting Flowchart for Low Yield.
References
-
Towards sustainable long-chain dicarboxylic acid production: challenges and opportunities. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation o. (2004). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Ramachandran, P. V., Rudd, M. T., & Reddy, M. V. R. (2005). Stereoselective synthesis of hex-2-(E)-en-4-yn-1,6-dioates and E,Z-muconic acid diesters via organo-catalyzed self-coupling of propiolates. AFINITICA. Retrieved January 15, 2026, from [Link]
-
HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (2005). ResearchGate. Retrieved January 15, 2026, from [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved January 15, 2026, from [Link]
-
Single-Step Access to Long-Chain α,ω-Dicarboxylic Acids by Isomerizing Hydroxycarbonylation of Unsaturated Fatty Acids. (2016). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved January 15, 2026, from [Link]
-
Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. (n.d.). Longdom Publishing. Retrieved January 15, 2026, from [Link]
-
Production of dicarboxylic acids from novel unsaturated fatty acids by laccase-catalyzed oxidative cleavage. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
- Preparation of hexene-1,6-dioic acids. (1994). Google Patents.
-
Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. (2001). PubMed. Retrieved January 15, 2026, from [Link]
-
What are some common causes of low reaction yields? (2024). Reddit. Retrieved January 15, 2026, from [Link]
-
What could be reason for getting a very low yield in organic chemistry? (2015). Quora. Retrieved January 15, 2026, from [Link]
-
(E)-hex-2-enedioic acid | C6H8O4 | CID 10877230. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
The progress and challenges in dicarboxylation with CO2. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
(2E)-5-vinyl-2-hexenedioic acid. (n.d.). ChemSynthesis. Retrieved January 15, 2026, from [Link]
-
Advances in bio-based production of dicarboxylic acids longer than C4. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Key Concepts in Stereoselective Synthesis. (n.d.). ETH Zurich. Retrieved January 15, 2026, from [Link]
-
Palladium-Catalyzed Intermolecular Tandem Difunctional Carbonylation of 1,3-Enynes: Synthesis of Fluoroalkylated Butenolides. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
- US5087735A - Preparation of hexenedioic acid diesters. (n.d.). Google Patents.
-
Palladium-Catalyzed Oxidative Carbonylation Reactions. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Organocatalytic Asymmetric Synthesis or Transformation of Heterocycles. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Palladium-Catalyzed Carbonylation Reactions of Alkenes and Alkynes. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]
-
periodic acid dihydrate. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]
-
Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. (n.d.). ScienceOpen. Retrieved January 15, 2026, from [Link]
-
PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. (2019). MDPI. Retrieved January 15, 2026, from [Link]
- US20120116119A1 - Production of 2,4-hexadienoic acid and 1,3-pentadiene from 6-methyl-5,6-dihydro-2-pyrone. (n.d.). Google Patents.
-
Two optimized methods for the quantification of anthropogenic and biogenic markers in aerosol samples using liquid chromatograph. (n.d.). EGUsphere. Retrieved January 15, 2026, from [Link]
-
Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. (n.d.). ScienceOpen. Retrieved January 15, 2026, from [Link]
-
Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. (2022). UNICAM. Retrieved January 15, 2026, from [Link]
-
2-Hexenedioic acid | C6H8O4 | CID 53440600. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. (2024). MDPI. Retrieved January 15, 2026, from [Link]
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- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude Hex-2-enedioic Acid
Welcome to the technical support center for the purification of crude hex-2-enedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges encountered during the purification process. Here, you will find troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in a crude this compound reaction mixture?
The impurities present in crude this compound depend heavily on the synthetic route used.[1][2] Common synthesis methods include the oxidation of hex-2-ene or the condensation of acrylic acid and 4-pentenoic acid.[1] Potential impurities can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers such as hex-3-enedioic acid may form, particularly in certain carbonylation reactions.[2]
-
Side-Products: Byproducts from incomplete oxidation or other side reactions.
-
Catalysts: Residual metal catalysts (e.g., palladium, platinum) if used in the synthesis.[1]
-
Solvents: Residual solvents from the reaction or initial work-up.
Q2: What are the primary methods for purifying crude this compound?
The purification of solid organic compounds like this compound relies on exploiting differences in physical and chemical properties between the desired compound and its impurities.[3] The most common and effective techniques include:
-
Recrystallization: This is a highly effective technique for purifying solid compounds. It relies on the differential solubility of the compound and its impurities in a specific solvent at different temperatures.[3]
-
Acid-Base Extraction: As a dicarboxylic acid, this compound can be converted into its water-soluble salt form by treatment with a base. This allows for its separation from neutral or basic impurities via liquid-liquid extraction.[4][5]
-
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (like silica gel) while a mobile phase flows through it.[6] It is particularly useful for separating compounds with similar polarities.
-
Sublimation: While less common, this method can be used if the compound is volatile and the impurities are not.
Q3: How do I select the most appropriate purification method for my crude sample?
The choice of purification method is a critical decision that depends on the nature and quantity of the impurities, the scale of the purification, and the required final purity. The following decision workflow can guide your selection.
Caption: Decision workflow for selecting a purification method.
Q4: What are the key safety precautions when purifying this compound?
Handling this compound and associated solvents requires adherence to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.[7][8][9]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.[10][11]
-
Hazard Information: this compound (and its isomer, sorbic acid) is known to cause skin and serious eye irritation.[7][8][9] Avoid inhalation of dust and direct contact with skin and eyes.[7][8][9]
-
Spill Management: In case of a spill, collect the solid material without generating dust and dispose of it properly.[7][10] Clean the affected area thoroughly.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7][8] For eye contact, rinse cautiously with water for several minutes and seek medical attention.[7][8][11]
Part 2: Troubleshooting Guides
Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | Solvent is too good: The compound is too soluble even at low temperatures. | Add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat to clarify and cool again.[12] |
| Solution is too dilute: Not enough solute is present to reach saturation upon cooling. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. | |
| Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred. | Try scratching the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound. | |
| Oily Product or Impure Crystals | Cooling was too rapid: Fast cooling traps impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.[13] |
| Inappropriate solvent: The solvent may be dissolving some impurities that then co-precipitate with the product. | Try a different solvent or a solvent pair. Perform a hot filtration step to remove any insoluble impurities before cooling. | |
| Low Recovery of Product | Too much solvent used: Using an excessive amount of solvent will keep a significant portion of the product dissolved even at low temperatures. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[3] |
| Premature crystallization: The product crystallized on the filter paper or funnel during a hot filtration step. | Preheat the funnel and filter paper before filtration. Use a small amount of hot solvent to rinse the equipment and dissolve any crystals that formed prematurely. |
Detailed Q&A for Recrystallization
-
Q: How do I select the ideal solvent for recrystallizing this compound? A: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[3] Given the polar nature of the two carboxylic acid groups, polar solvents are a good starting point.[14] A systematic approach is to test the solubility of a small amount of your crude product in various solvents.
| Solvent | Rationale & Considerations |
| Water | This compound has polar functional groups, so water is a potential candidate. It's an excellent choice if the compound is sufficiently soluble in hot water but not cold.[12] |
| Ethanol/Methanol | Alcohols can be good solvents for carboxylic acids. They might be too effective, so a mixed solvent system (e.g., ethanol/water or ethanol/hexane) could be necessary.[15] |
| Ethyl Acetate | A medium-polarity solvent that is often a good choice for recrystallizing moderately polar compounds.[12] |
| Acetone | A polar aprotic solvent that can be effective, but its low boiling point can lead to rapid evaporation.[16] |
| Toluene | A non-polar aromatic solvent. Less likely to be a primary choice but could be used as an anti-solvent with a more polar solvent. |
| Hexane/Heptane | Non-polar solvents. Unlikely to dissolve a dicarboxylic acid on their own but are excellent as anti-solvents.[17] |
Acid-Base Extraction Issues
-
Q: I've performed the extraction, but my final product is still contaminated with the starting material. Why? A: This can happen for several reasons. First, the basification step may have been incomplete. Ensure you've added enough aqueous base (like sodium bicarbonate or sodium hydroxide) to deprotonate all the dicarboxylic acid, and that the layers were mixed thoroughly.[4] Second, if your starting material is also acidic, a simple extraction with a strong base might not be selective. In such cases, using a weaker base like sodium bicarbonate might selectively extract the more acidic this compound.
-
Q: An emulsion has formed between the organic and aqueous layers. How can I resolve this? A: Emulsions are common and can be broken by:
-
Time: Allowing the separatory funnel to stand undisturbed for a longer period.
-
Brine: Adding a saturated aqueous solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer and can help force the separation.
-
Filtration: Filtering the entire mixture through a pad of Celite or glass wool.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[18]
-
Caption: Workflow for purification via acid-base extraction.
Column Chromatography Issues
-
Q: My dicarboxylic acid is streaking badly on the TLC plate and the column. What is happening? A: Carboxylic acids can interact strongly and sometimes irreversibly with the slightly acidic silica gel, leading to significant tailing or streaking.[19] This is due to the equilibrium between the protonated and deprotonated forms of the acid on the silica surface. To solve this, add a small amount (0.1-1%) of a volatile acid, like acetic acid or formic acid, to your eluent (mobile phase).[20] This keeps the dicarboxylic acid fully protonated, making it less polar and ensuring it moves as a single species, resulting in sharper bands.[20]
-
Q: I'm struggling to separate my product from an impurity with very similar polarity. What can I do? A: If simple solvent systems (e.g., hexane/ethyl acetate) are not providing adequate separation, you may need to try a different approach.
-
Change Solvent System: Introduce a third solvent to modulate the polarity. For example, a small amount of methanol in a dichloromethane eluent can significantly alter selectivity.
-
Switch to Reversed-Phase: Consider using a C18 reversed-phase column.[21] With this technique, polar compounds like dicarboxylic acids elute earlier. The mobile phase is typically a polar solvent system like water/acetonitrile or water/methanol, often with an acid modifier like trifluoroacetic acid (TFA) to suppress ionization.[21][22]
-
Part 3: Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent (e.g., water) dropwise at room temperature. If it dissolves, the solvent is too good. If it doesn't, heat the test tube in a hot water bath. If the solid dissolves when hot, the solvent is promising. Allow it to cool to see if crystals form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.[13]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice-water bath to maximize crystal formation.[13]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in the air or in a desiccator.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be roughly equal to the organic layer.
-
Mixing: Stopper the funnel and shake vigorously, frequently inverting and opening the stopcock to vent the pressure from the CO₂ gas that evolves.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the acid is extracted. Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper, pH ~1-2) and a precipitate (the purified this compound) forms.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
References
-
University of California, Los Angeles. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
-
CK-12 Foundation. (2025). Methods of Purification of Organic Compounds. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Hexa-2,4-dienoic acid. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]
-
MH Chem. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification [Video]. YouTube. Retrieved from [Link]
- Google Patents. (1994). US5354887A - Preparation of hexene-1,6-dioic acids.
-
PubChem. (n.d.). 2-Hexenedioic acid. Retrieved from [Link]
-
PubChem. (n.d.). (E)-hex-2-enedioic acid. Retrieved from [Link]
-
Fraunhofer-Publica. (n.d.). Separation and Purification of 1,18-Octadecenedioic acid. Retrieved from [Link]
-
Chemsrc. (2025). (2E)-2-Hexenedioic acid. Retrieved from [Link]
-
AFINITICA. (2005). Stereoselective synthesis of hex-2-(E)-en-4-yn-1,6-dioates and E,Z-muconic acid diesters via organo-catalyzed self-coupling of propiolates. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
Tyler Parra. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Hexanedioic acid (CAS 124-04-9). Retrieved from [Link]
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Technical Support Center: By-product Identification in Hex-2-enedioic Acid Synthesis
Welcome to the Technical Support Center for hex-2-enedioic acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important platform chemical. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of by-products during your experiments.
Introduction
This compound, a valuable precursor for polymers and pharmaceuticals, can be synthesized through various chemical and biological routes. However, the presence of impurities and by-products can significantly impact the yield, purity, and overall success of your synthesis. This guide provides in-depth technical insights and practical, field-proven advice to help you navigate these challenges. Our approach is grounded in scientific principles to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products I should expect in my this compound synthesis?
The by-products in your synthesis will largely depend on the chosen synthetic route. Here’s a breakdown of common impurities for different methods:
-
Chemical Synthesis via Oxidation of Aromatic Precursors (e.g., Catechol):
-
Over-oxidation Products: Excessive oxidation can lead to the formation of smaller dicarboxylic acids and related compounds. Common culprits include glyoxylic acid and oxalic acid .[1][2]
-
Incomplete Oxidation Products: Residual starting materials or intermediates, such as catechol , may be present if the reaction does not go to completion.
-
Positional Isomers: Depending on the starting material and reaction conditions, you may see the formation of other hexenedioic acid isomers, such as hex-3-enedioic acid .
-
-
Chemical Synthesis via Carbonylation of Butene Derivatives:
-
When synthesizing from diacyloxylated butenes, potential by-products include pentadienoic acid and 5-hydroxy-pent-3-enoic acid .[3]
-
-
Microbial Synthesis (e.g., from glucose or lignin-derived aromatics):
-
Metabolic Intermediates: In engineered microbial pathways, incomplete conversion can lead to the accumulation of intermediates. Common examples include protocatechuic acid (PCA) and catechol .[4]
-
Precursor Accumulation: If the metabolic flux is not well-balanced, the direct precursor to the final enzymatic step may accumulate. For instance, in pathways utilizing tryptophan biosynthesis, anthranilate has been observed as a by-product.[5]
-
Isomers of Muconic Acid: Microbial processes often produce cis,cis-muconic acid, which can be a precursor to this compound. Incomplete or undesired enzymatic activity can lead to a mixture of muconic acid isomers.
-
Q2: My final product shows unexpected peaks in the NMR spectrum. How can I identify these unknown by-products?
A combination of analytical techniques is your best strategy for structural elucidation.
-
Mass Spectrometry (MS): First, use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurities. This will provide the molecular formula and crucial clues about the identity of the by-products.
-
NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR: Analyze the chemical shifts, integration, and coupling patterns. For example, the presence of aldehydic protons (around 9-10 ppm) could suggest the presence of glyoxylic acid. The number of vinylic protons and their coupling constants can help differentiate between isomers of hexenedioic acid.
-
¹³C NMR: This will tell you the number of unique carbons and their chemical environment (e.g., carboxylic acids, alkenes, alkanes). The chemical shifts in ¹³C NMR are less susceptible to solvent effects compared to ¹H NMR, making it a robust tool for profiling.[6][7]
-
-
2D NMR Techniques: If the 1D spectra are complex, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can help establish the connectivity of protons and carbons, allowing you to piece together the structure of the by-products.
Q3: I suspect I have a mixture of this compound and hex-3-enedioic acid. How can I separate and quantify them?
High-Performance Liquid Chromatography (HPLC) is the recommended method for separating positional isomers of hexenedioic acid.
-
Column Selection: A C18 reversed-phase column is a good starting point. For more challenging separations, consider a phenyl-hexyl or a specialized column for polar compounds.[8][9]
-
Mobile Phase: A typical mobile phase consists of an aqueous solution with an organic modifier like acetonitrile or methanol. Acidifying the mobile phase with a small amount of formic acid or phosphoric acid (for non-MS applications) is crucial for good peak shape of carboxylic acids.[8][10]
-
Detection: UV detection at a wavelength around 210-220 nm is suitable for these unsaturated dicarboxylic acids.
Troubleshooting Guides
Problem 1: Low Yield and a Complex Mixture of By-products in Chemical Synthesis
Potential Cause: Over-oxidation or side reactions due to harsh reaction conditions.
Solutions:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions and over-oxidation.
-
Control Oxidant Addition: Add the oxidizing agent slowly and in a controlled manner to avoid localized high concentrations.
-
Use a Milder Oxidant: If using strong oxidants like permanganate, consider alternatives that offer better selectivity.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or a rapid LC-MS method to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.
Problem 2: Accumulation of Metabolic Intermediates in Microbial Synthesis
Potential Cause: A bottleneck in the engineered metabolic pathway, where a downstream enzyme has lower activity than an upstream enzyme.
Solutions:
-
Enzyme Expression Levels: Optimize the expression levels of the enzymes in your pathway. This can be achieved by using promoters of different strengths or by adjusting the gene copy number.
-
Enzyme Selection: The chosen enzyme may not be optimal for the host organism or the reaction conditions. Screen different orthologs of the bottleneck enzyme from various microorganisms to find one with higher activity.[4]
-
Cofactor Availability: Ensure that the necessary cofactors (e.g., NADH, FAD) are available in sufficient quantities for the enzymatic reactions.
-
Culture Conditions: Optimize fermentation parameters such as pH, temperature, and aeration, as these can significantly impact enzyme activity and overall metabolic flux.
Experimental Protocols
Protocol 1: GC-MS Analysis of Dicarboxylic Acids (with Derivatization)
This protocol is essential for identifying and quantifying volatile and semi-volatile by-products. Derivatization is necessary to make the dicarboxylic acids volatile enough for GC analysis.[11][12][13][14]
1. Sample Preparation (Liquid-Liquid Extraction): a. Acidify your aqueous sample to a pH of ~2 with HCl. b. Add an equal volume of ethyl acetate and vortex for 2 minutes. c. Centrifuge to separate the layers and carefully collect the organic (top) layer. d. Repeat the extraction twice more and combine the organic layers. e. Dry the combined organic extract over anhydrous sodium sulfate. f. Evaporate the solvent under a gentle stream of nitrogen.
2. Derivatization (Silylation with BSTFA): a. To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[12] b. Seal the vial and heat at 70°C for 1 hour. c. Cool to room temperature before injection.
3. GC-MS Conditions:
- Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Injector Temperature: 250°C.
- Oven Program: 60°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Ion Source: 230°C.
- MS Quadrupole: 150°C.
- Scan Range: m/z 40-500.
Protocol 2: HPLC Method for Isomer Separation
This method is designed to separate this compound from its positional isomers and other related dicarboxylic acids.[8][10]
1. Sample Preparation: a. Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. b. Filter through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 40% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection: UV at 214 nm.
Data Presentation
Table 1: Common By-products and their Identifying Characteristics
| By-product Name | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (in D₂O) | Key ¹³C NMR Signals (in D₂O) |
| Glyoxylic Acid | 74.04 | ~9.3 ppm (aldehyde), ~5.4 ppm (methine) | ~175 ppm (acid), ~165 ppm (aldehyde), ~90 ppm (methine) |
| Oxalic Acid | 90.03 | - | ~167 ppm (acid) |
| Protocatechuic Acid | 154.12 | Aromatic signals (~6.9-7.4 ppm) | Aromatic signals (~115-150 ppm), ~170 ppm (acid) |
| Catechol | 110.11 | Aromatic signals (~6.7-6.9 ppm) | Aromatic signals (~115-145 ppm) |
| Pentadienoic Acid | 114.10 | Vinylic and allylic signals | Carboxylic acid and vinylic signals |
| 5-hydroxy-pent-3-enoic acid | 116.12 | Vinylic, allylic, and alcohol-adjacent signals | Carboxylic acid, vinylic, and alcohol-adjacent signals |
Visualizations
Diagram 1: General Workflow for By-product Identification
Caption: A step-by-step workflow for identifying and addressing by-products in this compound synthesis.
Diagram 2: Potential Side Reactions in Catechol Oxidation
Caption: Simplified pathway showing the desired synthesis and a potential side reaction leading to over-oxidation by-products.
References
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem Technical Support.
-
PubMed Central. (2025). Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC–MS: method comparison and application. National Library of Medicine. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Hexenedioic acid on Newcrom R1 HPLC column. SIELC. [Link]
-
ResearchGate. (2025). Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS. [Link]
-
PubMed. (n.d.). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. National Library of Medicine. [Link]
-
ResearchGate. (2025). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. [Link]
- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
-
PubMed Central. (n.d.). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. National Library of Medicine. [Link]
- Royal Society of Chemistry. (2024). Sustainable Biocatalytic Synthesis of Substituted Muconic Acids.
- UKnowledge. (2015).
- Wikipedia. (n.d.). Sorbic acid.
- ACS Publications. (2017). Oxidation of Substituted Catechols at the Air–Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. Environmental Science & Technology.
-
PubMed Central. (n.d.). A Novel Muconic Acid Biosynthesis Approach by Shunting Tryptophan Biosynthesis via Anthranilate. National Library of Medicine. [Link]
- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- PubMed. (n.d.). Analysis and evaluation of trans,trans-muconic acid as a biomarker for benzene exposure.
-
PubChem. (n.d.). (2E,4Z)-2,4-Hexadienoic acid. National Library of Medicine. [Link]
-
PubMed. (1991). The metabolism of benzene to muconic acid, a potential biological marker of benzene exposure. National Library of Medicine. [Link]
- (n.d.).
- MicroSolv. (2025).
- Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.
- Organic Syntheses. (n.d.). Sorbic acid.
- Google Patents. (n.d.).
- IntechOpen. (n.d.).
- YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy.
- National Institutes of Health. (n.d.).
-
PubChem. (n.d.). (E)-hex-2-enedioic acid. National Library of Medicine. [Link]
- ResearchGate. (n.d.).
- MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
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Technical Support Center: Stereoselective Synthesis of Hex-2,4-dienedioic Acid Isomers
Welcome to the technical support guide for the stereoselective synthesis of hex-2,4-dienedioic acid isomers, commonly known as muconic acids. These compounds are valuable C6 platform chemicals and monomers for advanced polymers.[1][2] However, controlling the geometry of the two conjugated double bonds—(2E,4E), (2Z,4Z), or (2E,4Z)—presents a significant synthetic challenge that demands precise control over reaction conditions and strategy.[3][4]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common challenges, troubleshooting protocols, and strategic planning for achieving high stereoselectivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and strategic questions encountered during the synthesis of specific hex-2,4-dienedioic acid isomers.
FAQ 1: What are the primary synthetic strategies for controlling E/Z stereochemistry in this system?
Controlling the stereochemistry of the conjugated diene system in hex-2,4-dienedioic acid requires selecting a synthetic method that inherently favors a specific geometry. The choice of reaction is the most critical factor in determining the isomeric purity of the final product.
The main strategies are:
-
Phosphorus-Based Olefinations: The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are the most common and versatile methods.[5][6] They involve reacting a phosphorus-stabilized carbanion with a carbonyl compound. The stereochemical outcome is highly dependent on the structure of the phosphorus reagent and the reaction conditions.
-
Biocatalytic Synthesis: Engineered microorganisms or isolated enzymes can produce specific isomers with exceptional selectivity, often starting from renewable feedstocks like glucose or catechol.[7][8][9] For instance, intradiol cleavage of catechols by dioxygenase enzymes typically yields the (Z,Z)-isomer.[7][10]
-
Partial Hydrogenation of Enyne Precursors: A classic method involves synthesizing a conjugated enyne-dicarboxylate and then selectively reducing the triple bond to a (Z)-double bond using a poisoned catalyst, such as Lindlar's catalyst. This is particularly useful for accessing (E,Z)-isomers.[11]
-
Transition-Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki or Stille coupling can be used to form one of the double bonds by coupling a stereodefined vinyl halide with a vinylborane (or stannane), but this is more common in complex molecule synthesis.[12][13]
The following diagram illustrates a decision-making process for selecting a synthetic route.
Caption: Decision tree for selecting a synthetic strategy.
FAQ 2: My synthesis of (2E,4E)-hex-2,4-dienedioic acid is yielding an E/Z mixture. How can I improve the (E,E)-selectivity?
This is a classic problem often encountered when the wrong olefination conditions are used. To maximize (E,E)-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is the method of choice.[14][15]
Core Principle: The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a corresponding Wittig ylide.[15] The reaction mechanism favors the formation of a thermodynamically stable anti-oxaphosphetane intermediate, which collapses to yield the (E)-alkene.[16]
Troubleshooting Steps:
-
Confirm Your Reagent: Ensure you are using a phosphonate ester (e.g., triethyl phosphonoacetate) to generate the carbanion, not a triphenylphosphonium salt (Wittig reagent). The byproducts of the HWE reaction are water-soluble phosphates, which simplifies purification compared to the triphenylphosphine oxide from a Wittig reaction.[15][16]
-
Choice of Base and Solvent: Standard conditions often involve using NaH in an aprotic solvent like THF or DME.[14] For base-sensitive substrates, Masamune-Roush conditions (LiCl and an amine base like DBU) can be highly effective at promoting (E)-selectivity.[17]
-
Reaction Temperature: The formation of the (E)-alkene is under thermodynamic control. Allowing the reaction to stir at room temperature or slightly elevated temperatures can help ensure the intermediates equilibrate to the more stable conformation leading to the (E)-product.
FAQ 3: I am struggling to synthesize the (2Z,4Z) isomer without it isomerizing. What are the best practices?
The (Z,Z)-isomer is thermodynamically less stable than the other isomers and is prone to isomerization to the (E,Z) or (E,E) forms, especially in the presence of acid, heat, or light.[3]
Recommended Strategies:
-
Biocatalysis (Preferred Method): This is the most reliable method for generating the pure (Z,Z)-isomer. The use of catechol 1,2-dioxygenase (CatA) enzymes, either in whole-cell systems or as clarified lysates, cleaves catechol to directly form (Z,Z)-muconic acid with near-perfect stereoselectivity.[7][8] The reaction is run under mild aqueous conditions (e.g., pH 8.4, 30°C), which prevents isomerization.[7]
-
Wittig Reaction (Chemical Method): If a chemical route is necessary, a double Wittig reaction using a non-stabilized ylide under salt-free conditions is critical for achieving (Z)-selectivity.[18]
-
Why Non-stabilized Ylides? Ylides without electron-withdrawing groups (e.g., derived from alkyltriphenylphosphonium halides) react under kinetic control. The reaction proceeds through a puckered, early transition state that leads to a cis-oxaphosphetane intermediate, which rapidly collapses to the (Z)-alkene.[19][20]
-
Why "Salt-Free"? Lithium salts, often present when using n-BuLi as a base, can catalyze the equilibration of the oxaphosphetane intermediates, which erodes (Z)-selectivity.[19] Using bases like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide in a non-coordinating solvent like toluene or THF is recommended.
-
Key Pitfall to Avoid: Acidic workup. The (Z,Z)-isomer can readily isomerize under acidic conditions.[7] If an acidic workup is unavoidable, it should be performed quickly at low temperatures. Purification via trituration with a solvent like cold acetonitrile can be a gentler alternative to chromatography.[7]
FAQ 4: How can I confirm the stereochemistry of my diene isomers?
Unambiguous characterization is crucial. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Ultra-High-Performance Liquid Chromatography (UHPLC) is the standard approach.
-
¹H NMR Spectroscopy: The most definitive data comes from the proton-proton coupling constants (J-values) of the vinyl protons.
-
(E)-double bonds (trans) show a large coupling constant, typically J = 14–18 Hz .
-
(Z)-double bonds (cis) show a smaller coupling constant, typically J = 9–12 Hz . By analyzing the splitting patterns and J-values of the four vinyl protons in your diene, you can assign the stereochemistry of both double bonds.
-
-
UHPLC Analysis: Different isomers will have distinct retention times on a reverse-phase column. A UHPLC method using a diode array detector (DAD) can be developed to separate and quantify the (Z,Z), (E,Z), and (E,E) isomers in a reaction mixture.[21] This is essential for accurately determining isomeric purity and reaction conversion. It is noted that the (Z,Z)-isomer can irreversibly isomerize to the (E,Z)-form over time at room temperature, so samples should be handled accordingly.[21]
Part 2: Troubleshooting Guide
This table provides a quick reference for common problems, their probable causes, and validated solutions.
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Poor (E)-Selectivity in HWE Reaction | 1. Use of a Wittig reagent instead of a phosphonate.2. Reaction conditions favor kinetic product.3. Steric hindrance in the aldehyde or phosphonate. | 1. Verify Reagent: Ensure you are using a phosphonate like (EtO)₂P(O)CH₂CO₂Et. 2. Promote Thermodynamic Control: Use NaH in THF and allow the reaction to proceed at room temperature or with gentle warming. For sensitive substrates, use Masamune-Roush conditions (LiCl/DBU).[17]3. Modify Reagents: For highly hindered systems, consider using a Still-Gennari modification with a bis(trifluoroethyl)phosphonate, although this typically favors the (Z)-isomer, it highlights the tunability of the system.[17] |
| Poor (Z)-Selectivity in Wittig Reaction | 1. Use of a stabilized ylide.2. Presence of lithium salts.3. Reaction temperature is too high, allowing equilibration. | 1. Use Non-stabilized Ylide: Employ ylides derived from simple alkyl phosphonium salts (e.g., Ph₃P⁺CH₃Br⁻).[18]2. Ensure Salt-Free Conditions: Generate the ylide using a sodium or potassium base (NaHMDS, KHMDS, K⁺OtBu) in a non-polar solvent like toluene or THF.[19]3. Maintain Low Temperature: Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to ensure kinetic control is maintained. |
| Product Isomerization during Workup/Purification | 1. Exposure to acid (especially for (Z)-isomers).2. Prolonged exposure to heat.3. Use of silica gel chromatography. | 1. Use Neutral or Basic Workup: Avoid acidic washes. If necessary, use a brief, cold, dilute acid wash.2. Avoid Heat: Concentrate solvents under reduced pressure without excessive heating. Store pure isomers, especially (Z,Z), at low temperatures.3. Alternative Purification: Silica gel can be acidic and cause isomerization. Consider using neutral alumina or purification by crystallization or trituration from a suitable solvent system (e.g., cold acetonitrile).[7] |
| Low Overall Yield | 1. Incomplete reaction.2. Degradation of starting materials or product.3. Difficult purification and product loss. | 1. Monitor Reaction: Use TLC or LC-MS to monitor the consumption of the limiting reagent before quenching.2. Check Substrate Stability: Ensure starting materials (especially aldehydes) are pure and not decomposing under the basic reaction conditions.3. Optimize Purification: Develop a crystallization or extraction protocol that minimizes transfers and chromatographic steps. For HWE, ensure complete removal of the water-soluble phosphate byproduct with aqueous washes.[15] |
Part 3: Key Experimental Protocol
This section provides a detailed, validated protocol for synthesizing the (E,E)-isomer, which is often a key precursor for adipic acid.[7]
Protocol: Synthesis of Diethyl (2E,4E)-hexa-2,4-dienedioate via Horner-Wadsworth-Emmons Reaction
This two-step protocol starts from commercially available maleic anhydride to generate an aldehyde ester, which is then subjected to an HWE reaction.
Caption: Workflow for the synthesis of the (E,E)-diester.
Step 1: Synthesis of Methyl (Z)-4-oxo-2-butenoate This step is illustrative; this intermediate can often be purchased or synthesized via other routes.
-
Setup: Dissolve maleic anhydride (1.0 eq) in a mixture of dichloromethane and methanol at -78 °C.
-
Ozonolysis: Bubble ozone gas through the solution until a persistent blue color indicates the reaction is complete.
-
Quench: Purge the solution with nitrogen or oxygen to remove excess ozone. Add dimethyl sulfide (DMS, 1.5 eq) and allow the solution to slowly warm to room temperature overnight.
-
Workup: Concentrate the mixture under reduced pressure. The crude aldehyde ester can be purified by flash chromatography, but is often used directly in the next step.
Step 2: Horner-Wadsworth-Emmons Reaction
-
Anion Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) and wash with dry hexanes to remove the oil. Suspend the NaH in dry THF.
-
Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 eq) dropwise. A vigorous evolution of H₂ gas will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete anion formation. The solution should become clear.
-
Olefination: Cool the phosphonate anion solution back to 0 °C. Add a solution of crude methyl (Z)-4-oxo-2-butenoate (1.0 eq) in dry THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the aldehyde by TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) or by crystallization to yield pure diethyl (2E,4E)-hexa-2,4-dienedioate. The final diacid can be obtained by subsequent hydrolysis.
References
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- Science of Synthesis. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Thieme.
- Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
- BenchChem. (2025). A Comparative Guide to Diene Synthesis: Wittig vs. Horner-Wadsworth-Emmons, Suzuki Coupling, and Diels-Alder Reactions.
- RSC Publishing. (2024). Sustainable biocatalytic synthesis of substituted muconic acids.
- Han, X.-L., et al. (n.d.). Regioselectivity Control in the Synthesis of Linear Conjugated Dienes Enabled by Manganese(I)-Catalyzed C–H Activation.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- ResearchGate. (2025).
- Dong, G., et al. (2021). Z-Selective Dienylation Enables Stereodivergent Construction of Dienes and Unravels a Ligand-Driven Mechanistic Dichotomy. PubMed Central.
- ResearchGate. (n.d.). Synthesis of 1Z,5Z-dienes via tandem alkylation of alkynes and Wittig reaction (route A).
- Weber, C., et al. (2015). An integrated yeast‐based process for cis,cis‐muconic acid production. PubMed Central.
- Frost, J. W. (2013). Methods for Producing Isomers of Muconic Acid and Muconate Salts.
- ACS Publications. (2021). Z-Selective Dienylation Enables Stereodivergent Construction of Dienes and Unravels a Ligand-Driven Mechanistic Dichotomy.
- PubMed. (2021). Z-Selective Dienylation Enables Stereodivergent Construction of Dienes and Unravels a Ligand-Driven Mechanistic Dichotomy.
- Kim, J., et al. (2015). Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. PubMed Central.
- Saha, J., et al. (2024). Visible Light-Induced Regioselective E to Z Isomerization of Polarized 1,3-Dienes: Experimental and Theoretical Insights. PubMed.
- ResearchGate. (n.d.).
- Curran, K. A., et al. (2013). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. PubMed Central.
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- Bumbac, M., et al. (n.d.). Recent Advances in Muconic Acid Extraction Process. MDPI.
- Pepels, M., et al. (n.d.).
- ResearchGate. (n.d.). Muconic acid isomers as platform chemicals and monomers in the biobased economy.
- Lee, J. W., et al. (2025). Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. NIH.
- Nicolaï, T., et al. (2024). Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. PubMed Central.
- ASM Journals. (n.d.). Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli.
- University of Groningen research portal. (2021). Enzymatic Synthesis of Muconic Acid-Based Polymers.
- PubChem. (n.d.). (2E,4Z)-2,4-Hexadienoic acid.
- Ramachandran, P. V., & Reddy, M. V. R. (2005). Stereoselective synthesis of hex-2-(E)
- Calvo, R., et al. (n.d.). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. MDPI.
- Google Patents. (n.d.). Isomerization of cis-cis or cis-trans-2 4-hexadienoic acids to sorbic acid.
- ResearchGate. (n.d.).
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- 20. researchgate.net [researchgate.net]
- 21. protocols.io [protocols.io]
Technical Support Center: Enhancing the Thermal Stability of Polymers from Hex-2-enedioic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from hex-2-enedioic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during experimentation, with a core focus on improving the thermal stability of these novel bio-based materials. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal properties of polyesters derived from this compound.
Q1: What is thermal stability and why is it a critical parameter for my polymer?
A: Thermal stability refers to a polymer's ability to resist decomposition and maintain its structural integrity at elevated temperatures.[1][2] For polymers used in applications like medical device sterilization, high-temperature processing, or as components in electronic devices, high thermal stability is crucial to prevent material failure, degradation, and loss of mechanical properties.[3] The onset of thermal degradation determines the maximum operating temperature for a polymer.[4]
Q2: What are the typical thermal degradation pathways for polyesters like those from this compound?
A: Polyesters primarily degrade through two main pathways at high temperatures:
-
Chain Scission (cis-elimination): This involves the cleavage of the ester bonds in the polymer backbone, which is often the initial and dominant degradation step for aliphatic polyesters.[5][6] This process breaks down the long polymer chains into smaller, volatile fragments.
-
Oxidative Degradation: In the presence of oxygen, thermal energy can initiate the formation of free radicals, which react with oxygen to form hydroperoxides.[7] These unstable groups accelerate chain scission and cross-linking reactions, often leading to discoloration (yellowing) and embrittlement.[2]
Q3: My polymer from this compound shows lower thermal stability than expected. What are the primary contributing factors?
A: Several factors intrinsic to the polymer and its synthesis can lead to poor thermal performance:
-
Low Molecular Weight: Shorter polymer chains have more end groups, which are often less stable and can initiate degradation at lower temperatures. Increased chain entanglement in high-molecular-weight polymers enhances stability.[3]
-
Presence of Impurities: Residual catalysts, monomers, or solvents from the polymerization process can act as catalysts for degradation reactions.
-
Chemical Structure: As an aliphatic polyester, its backbone is inherently less stable than polymers containing aromatic rings, which have stronger, more rigid structures.[1][3]
-
Environmental Conditions: Processing in the presence of oxygen can significantly lower the degradation temperature compared to an inert atmosphere.[3][7]
Q4: What are the most effective strategies to improve the thermal stability of these polymers?
A: The most common and effective strategies include:
-
Increasing Molecular Weight: Optimizing polymerization conditions to achieve longer polymer chains.
-
Crosslinking: Creating a three-dimensional network by forming covalent bonds between polymer chains.[8][9] The double bond in the this compound monomer is an ideal site for initiating crosslinking.
-
Copolymerization: Introducing a more thermally stable comonomer, such as one containing an aromatic ring, into the polymer backbone.[10]
-
Use of Additives: Incorporating thermal stabilizers, antioxidants, or nanofillers can significantly enhance heat resistance.[1][2]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Thermogravimetric Analysis (TGA) shows a premature weight loss or a low onset decomposition temperature (Tonset).
| Possible Cause | Recommended Solution & Scientific Rationale |
| Low Molecular Weight | Optimize Polymerization: Increase reaction time, temperature, or use a more efficient catalyst to drive the reaction towards higher molecular weight. Longer chains require more energy to break down, thus increasing Tonset.[3] |
| Residual Catalyst/Monomer | Purify the Polymer: After synthesis, dissolve the polymer in a suitable solvent and precipitate it in a non-solvent (e.g., methanol or cold water) to remove impurities that can catalyze degradation. Repeat this process 2-3 times. |
| Inappropriate TGA Conditions | Standardize TGA Protocol: Ensure a consistent heating rate (e.g., 10 °C/min) and atmosphere. Run the analysis under an inert nitrogen atmosphere to prevent oxidative degradation, which can lower Tonset compared to pyrolysis.[11] |
| Presence of Moisture | Thoroughly Dry the Sample: Dry your polymer sample under vacuum at a temperature below its glass transition temperature (Tg) for at least 24 hours before TGA analysis. Moisture can cause hydrolytic scission of ester bonds.[12] |
Problem 2: The polymer turns yellow or brown during melt processing or polymerization.
| Possible Cause | Recommended Solution & Scientific Rationale |
| Thermal Oxidation | Use an Inert Atmosphere: Perform all high-temperature steps (polymerization, extrusion, molding) under a nitrogen or argon blanket.[2] This minimizes contact with oxygen, the primary cause of oxidative discoloration. |
| Processing Temperature is Too High | Lower the Processing Temperature: Determine the polymer's processing window using Differential Scanning Calorimetry (DSC) to identify the melt temperature (Tm).[13] Set processing temperatures just above Tm to ensure flow without causing excessive degradation. |
| Unwanted Side Reactions | Incorporate Antioxidants: Add a small amount (0.1-0.5 wt%) of a primary (radical scavenger) or secondary (peroxide decomposer) antioxidant to the polymer melt. This will inhibit the radical chain reactions that lead to chromophore (color body) formation.[2] |
Problem 3: The polymer has poor mechanical properties (e.g., it is brittle) at elevated temperatures.
| Possible Cause | Recommended Solution & Scientific Rationale |
| Insufficient Chain Entanglement | Increase Molecular Weight: As with improving Tonset, higher molecular weight leads to greater chain entanglement, which helps the material retain its mechanical strength at higher temperatures. |
| Low Glass Transition Temperature (Tg) | Induce Crosslinking: Crosslinking creates a rigid 3D network that restricts the movement of polymer chains, significantly increasing the Tg and the material's stiffness above this temperature.[8][9] This is one of the most effective ways to improve high-temperature mechanical performance. |
| Amorphous Structure | Promote Crystallinity: For semi-crystalline polymers, annealing the material by holding it at a temperature between its Tg and Tm can increase the degree of crystallinity. Crystalline regions act as physical crosslinks, enhancing mechanical strength.[3] |
Section 3: Key Experimental Protocols
Here we provide step-by-step methodologies for common procedures.
Protocol 1: Synthesis of Polyester from this compound via Melt Polycondensation
This protocol describes a typical two-step synthesis for producing a polyester from this compound and a diol (e.g., 1,4-butanediol).
Materials:
-
This compound
-
1,4-butanediol (or other suitable diol)
-
Catalyst (e.g., Tin(II) 2-ethylhexanoate or p-Toluenesulfonic acid)[14]
-
Nitrogen gas inlet
-
High-vacuum pump
-
Glass reactor with mechanical stirrer and distillation outlet
Procedure:
-
Esterification Stage:
-
Add equimolar amounts of this compound and a 10% molar excess of 1,4-butanediol to the reactor.
-
Add the catalyst (approx. 0.2-0.5 wt% of the total monomer weight).
-
Purge the reactor with nitrogen for 15 minutes to remove oxygen.
-
Heat the mixture to 140-160 °C under a slow nitrogen stream with continuous stirring. Water will be produced as a byproduct and should be collected.
-
Continue this stage for 2-4 hours, or until at least 90% of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Increase the temperature to 170-190 °C.
-
Gradually apply a high vacuum (<1 mbar) over 30-60 minutes. This helps remove the excess diol and drives the polymerization reaction forward.
-
Continue the reaction under vacuum for another 4-8 hours. The viscosity of the melt will increase significantly.
-
To stop the reaction, turn off the heating and break the vacuum with nitrogen gas.
-
Allow the polymer to cool to room temperature before removal.
-
Protocol 2: Improving Thermal Stability via Peroxide-Initiated Crosslinking
This protocol utilizes the unsaturation in the this compound backbone.
Materials:
-
Synthesized polyester from Protocol 1
-
Organic peroxide initiator (e.g., Dicumyl peroxide or Benzoyl peroxide)
-
Two-roll mill or internal mixer
-
Compression molder
Procedure:
-
Compounding:
-
Heat the two-roll mill to a temperature just above the polymer's melting point.
-
Add the synthesized polyester to the mill and allow it to form a molten sheet.
-
Add the peroxide initiator (0.5-2.0 wt%) to the molten polymer and mix thoroughly for 5-10 minutes to ensure uniform dispersion.[2]
-
-
Curing (Crosslinking):
-
Quickly transfer the compounded polymer sheet to a preheated compression mold.
-
The molding temperature should be set above the decomposition temperature of the peroxide (e.g., 160-180 °C for Dicumyl peroxide).
-
Apply pressure (10-15 MPa) and hold for 15-30 minutes to allow the crosslinking reaction to complete.
-
Cool the mold under pressure to solidify the crosslinked polymer sheet.
-
Protocol 3: Characterization by Thermal Analysis (TGA/DSC)
A. Thermogravimetric Analysis (TGA):
-
Purpose: To determine thermal stability and decomposition temperatures.[15][16]
-
Procedure:
-
Place 5-10 mg of the dried polymer sample into a TGA pan.
-
Heat the sample from room temperature to 600 °C at a constant rate of 10 °C/min.
-
Use a nitrogen atmosphere with a flow rate of 50 mL/min.
-
Record the weight loss as a function of temperature. Key parameters to report are Tonset (onset decomposition temperature) and Tmax (temperature of maximum degradation rate).[12]
-
B. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine transition temperatures like Tg (glass transition) and Tm (melting).[13][17]
-
Procedure:
-
Seal 5-10 mg of the dried polymer sample in a DSC pan.
-
Perform a heat-cool-heat cycle to erase the polymer's thermal history:[18]
-
1st Heat: Heat from room temperature to 200 °C at 10 °C/min. Hold for 3 minutes.
-
Cool: Cool from 200 °C to -50 °C at 10 °C/min. Hold for 3 minutes.
-
2nd Heat: Heat from -50 °C to 200 °C at 10 °C/min.
-
-
Record the heat flow. Determine Tg from the inflection point in the second heating scan and Tm from the peak of the melting endotherm.
-
Visualizing Workflows and Concepts
General Experimental Workflow
The following diagram outlines the typical workflow from monomer to characterization for developing thermally stable polymers.
Caption: Workflow for synthesis, modification, and analysis.
Conceptual Diagram: Linear vs. Crosslinked Polymer
This diagram illustrates how crosslinking transforms polymer structure to enhance thermal stability.
Caption: Crosslinking restricts chain mobility, increasing stability.
Troubleshooting Decision Tree: Low Thermal Stability
Use this flowchart to diagnose and address issues with polymer thermal performance.
Caption: A decision tree for troubleshooting low thermal stability.
References
-
MDPI. (2017). Synthesis of Bio-Based Poly(lactic acid-co-10-hydroxy decanoate) Copolymers with High Thermal Stability and Ductility. [Link]
-
National Institutes of Health (NIH). (2017). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. [Link]
-
Patsnap Eureka. (2025). How Crosslinking Improves Thermal and Mechanical Stability. [Link]
-
Lab Manager. (2023). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
-
EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 2: TGA, TMA and DMA of Thermoplastics. [Link]
-
Plastics Today. (2022). Researchers Develop Strong, Durable Bio-based Polyester. [Link]
-
Accu-Glass. (2017). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. [Link]
-
National Institutes of Health (NIH). (2021). Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. [Link]
-
Matmatch. (2024). Thermal stability of polymers. [Link]
-
AZoM. (2023). The Characterization of Polymers Using Thermal Analysis. [Link]
-
Defense Technical Information Center. (1968). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. [Link]
-
National Institutes of Health (NIH). (2001). Comonomer unit composition and thermal properties of poly(3-hydroxybutyrate-co-4-hydroxybutyrate)s biosynthesized by Ralstonia eutropha. [Link]
-
Marquette University. (2000). How does Cross-Linking Effect the Thermal Stability of Polyisoprene. [Link]
-
Royal Society of Chemistry. (2018). Synthesis of biomass-based comb-shaped polyesters and their thermal properties. [Link]
-
YouTube. (2025). How Does Crosslinking Affect Polymer Hardness?. [Link]
-
National Institutes of Health (NIH). (2022). Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. [Link]
-
Bohrium. (n.d.). Thermal Transition Behavior, Thermal Stability, and Flame Retardancy of Low-Melting-Temperature Copolyester: Comonomer Effect. [Link]
-
Patsnap Eureka. (2025). Thermal Stability of Polymers: Why Some Degrade Faster Than Others. [Link]
-
National Institutes of Health (NIH). (2023). Disappearance of Melt Memory Effect with Comonomer Incorporation in Isodimorphic Random Copolyesters. [Link]
-
Wikipedia. (n.d.). Thermal degradation of polymers. [Link]
-
SciELO. (2016). Effect of Acid Comonomer on the Morphology, Thermal, Mechanical and Solvent Stability Properties of Electrospun Membranes of Poly(Acrylonitrile-Co-Methacrylic Acid). [Link]
-
The Italian Association of Chemical Engineering. (2016). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. [Link]
-
ResearchGate. (2025). The Effect of Comonomer Type and Content on the Properties of Ziegler-Natta Bimodal High-Density Polyethylene. [Link]
-
Distrupol. (n.d.). Top ten troubleshooting tips for moulding both engineering and commodity polymers. [Link]
-
Chemistry LibreTexts. (2021). 2.13: Polyesters. [Link]
Sources
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- 2. specialchem.com [specialchem.com]
- 3. Thermal Stability of Polymers: Why Some Degrade Faster Than Others [eureka.patsnap.com]
- 4. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 5. Thermal degradation and combustion properties of most popular synthetic biodegradable polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. aidic.it [aidic.it]
- 8. specialchem.com [specialchem.com]
- 9. How Crosslinking Improves Thermal and Mechanical Stability [eureka.patsnap.com]
- 10. Thermal Transition Behavior, Thermal Stability, and Flame Retardancy of Low-Melting-Temperature Copolyester: Comonomer Effect: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
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- 15. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 16. advanced-emc.com [advanced-emc.com]
- 17. azom.com [azom.com]
- 18. Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient 2-Hexenedioic Acid Production
Welcome to the technical support center for the synthesis of 2-hexenedioic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalytic routes to this valuable platform chemical. Recognizing that the path from precursor to product is often nonlinear, we have structured this resource to provide direct, actionable solutions to common experimental hurdles. Our approach is grounded in fundamental catalytic principles and validated by field-proven insights to enhance the efficiency, selectivity, and reproducibility of your synthetic protocols.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the catalytic production of 2-hexenedioic acid, particularly from the hydrogenation of muconic acid isomers.
Question 1: My muconic acid conversion is unexpectedly low. What are the likely causes and how can I resolve this?
Answer:
Low substrate conversion is a frequent issue that can typically be traced back to catalyst activity, reaction conditions, or feedstock purity.
Possible Causes & Solutions:
-
Sub-Optimal Reaction Conditions: The hydrogenation of muconic acid is sensitive to temperature, hydrogen pressure, and solvent.[1]
-
Temperature: Ensure the reaction temperature is optimal. For many palladium-based catalysts, a temperature range of 50-90°C is effective. Lower temperatures can lead to sluggish kinetics, while excessively high temperatures may promote side reactions or catalyst degradation.[1]
-
Hydrogen Pressure: The partial pressure of H₂ is a critical driver. Low pressure can result in incomplete conversion. For typical batch reactions, pressures of 2-4 bar are a good starting point. Increasing the pressure can enhance the reaction rate.[1]
-
Stirring/Mass Transfer: In a heterogeneous system, inefficient stirring can limit the interaction between the gaseous hydrogen, the liquid-phase substrate, and the solid catalyst. Ensure your stirring rate (e.g., >1000 rpm) is sufficient to avoid mass transfer limitations.[1]
-
-
Poor Catalyst Activity or Deactivation: The catalyst itself may be the root cause.
-
Improper Activation/Reduction: Many catalysts, especially those based on palladium or platinum, require a pre-reduction step to generate the active metallic sites. Ensure this procedure is performed correctly, typically under a hydrogen flow at a specified temperature before introducing the substrate.
-
Catalyst Poisoning: Feedstocks derived from biomass can contain impurities (e.g., sulfur or nitrogen compounds) that act as catalyst poisons, blocking active sites.[2] Consider purifying your muconic acid precursor or treating it with activated carbon before the reaction.
-
Sintering: Operating at excessively high temperatures can cause the small metal nanoparticles on the catalyst support to agglomerate (sinter), reducing the active surface area and overall activity.[2] If you suspect sintering, a new batch of catalyst should be used under more moderate temperature conditions.
-
-
Exhaust Leaks in the Reactor Setup: In a pressurized system, even small leaks can lead to a significant drop in hydrogen availability, stalling the reaction. Before heating, always perform a leak test on your reactor by pressurizing it with an inert gas like nitrogen and monitoring for any pressure drop over time.[3]
Question 2: My reaction produces too much adipic acid, significantly lowering the selectivity for 2-hexenedioic acid. How can I prevent this over-hydrogenation?
Answer:
Achieving high selectivity for the partially hydrogenated product, 2-hexenedioic acid, without proceeding to the fully saturated adipic acid is a primary challenge. This is fundamentally a problem of controlling the reaction kinetics and catalyst surface chemistry.
Possible Causes & Solutions:
-
Catalyst Choice: The choice of metal is paramount. Palladium (Pd) is known to be highly active for hydrogenation and can readily catalyze the full reduction to adipic acid.[4] Platinum (Pt) may offer different selectivity profiles but is often less active.[4]
-
Consider Bimetallic Catalysts: Introducing a second metal (e.g., Ni or Zn with Pd) can modify the electronic properties and geometry of the active sites, potentially weakening the adsorption of the intermediate 2-hexenedioic acid and favoring its desorption before further reduction occurs.[1]
-
-
Reaction Time and Monitoring: Over-hydrogenation is often a result of letting the reaction proceed for too long.
-
Implement Kinetic Profiling: When establishing a new process, take aliquots from the reaction mixture at regular intervals (e.g., every 15-30 minutes) and analyze them via HPLC or GC. This will allow you to determine the optimal reaction time where the concentration of 2-hexenedioic acid is maximized before it is consumed to form adipic acid.
-
-
Hydrogen Availability: While sufficient hydrogen is needed for conversion, an excess can drive the reaction towards the thermodynamically stable adipic acid.
-
Optimize H₂ Pressure: Experiment with lower hydrogen pressures. Reducing the H₂ concentration on the catalyst surface can slow the rate of the second hydrogenation step (hexenedioic acid to adipic acid) more significantly than the first (muconic acid to hexenedioic acid).
-
-
Use of Modifiers or Additives: In some catalytic systems, adding a small amount of a specific chemical modifier can selectively poison the sites responsible for over-hydrogenation. This is an advanced technique that requires careful screening but can be highly effective.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main catalytic strategies for producing 2-hexenedioic acid? The most prevalent strategy is the catalytic hydrogenation of cis,cis-muconic acid, a bio-based precursor that can be produced from sugars or lignin monomers through fermentation.[5] This process typically uses heterogeneous catalysts containing noble metals like palladium or platinum on a high-surface-area support.[1][4] An emerging and sustainable approach is the electrochemical hydrogenation of muconic acid, which uses water-derived hydrogen and renewable electricity, offering an alternative to using fossil-derived H₂ gas.[4] Biocatalytic routes using enzymes known as enoate reductases are also being explored to convert 2-hexenedioic acid into adipic acid, indicating their potential for the reverse reaction under specific conditions.[6][7]
Q2: How do I choose between a Palladium (Pd) and a Platinum (Pt) catalyst for muconic acid hydrogenation? Both Pd and Pt are active for this transformation, but they exhibit different performance characteristics. Supported palladium nanoparticles (e.g., Pd/C) are generally more active than platinum-based catalysts, leading to faster conversion of muconic acid.[4] However, this high activity can also make it more challenging to stop the reaction at the intermediate 2-hexenedioic acid stage, often leading to higher yields of adipic acid. Platinum catalysts may be less active but can sometimes offer a different selectivity profile. The choice often depends on whether the final target is hexenedioic acid or adipic acid and the degree of control available over the reaction conditions.[4]
Q3: What are the most critical reaction parameters to control for a successful synthesis? For a typical heterogeneous catalytic hydrogenation, the three most critical parameters are:
-
Temperature: Directly influences reaction rate and selectivity.
-
Hydrogen Pressure: The primary driving force for the hydrogenation.
-
Catalyst-to-Substrate Ratio: Determines the number of available active sites and influences the reaction time.[1] Careful optimization of these three variables is essential to maximize yield and selectivity while minimizing reaction time and catalyst loading.
Q4: How can I analyze the product mixture to determine conversion, yield, and selectivity? High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for analyzing the reaction mixture. Using a suitable column (e.g., a C18 column) and an acidic aqueous mobile phase, you can effectively separate the reactant (cis,cis-muconic acid) from the products (2-hexenedioic acid isomers, adipic acid) and any other byproducts. Quantification is achieved by integrating the peak areas and comparing them to calibration curves generated from pure standards of each compound. This analysis provides precise data on substrate conversion, product yield, and selectivity.[7]
Part 3: Data & Protocols
Comparative Performance of Catalytic Systems
The table below summarizes representative data from literature for the hydrogenation of muconic acid (MA), providing a baseline for catalyst selection and process optimization.
| Catalyst | Support | Temp (°C) | H₂ Pressure (bar) | Substrate Conc. (M) | Time (h) | MA Conversion (%) | Adipic Acid Yield (%) | Reference |
| 1% Pd₈Zn₂ | HHT-CNF | 70 | 2 | 0.1 | 0.5 | 100 | ~75 | [1] |
| 1% Pd₈Zn₂ | HHT-CNF | 90 | 2 | 0.1 | 0.25 | 100 | ~85 | [1] |
| 1% Pd₈Zn₂ | HHT-CNF | 70 | 4 | 0.1 | 1.5 | 100 | 90 | [1] |
| Pd/C | - | Ambient | -0.14 V vs RHE | - | 1 | ~95 | ~80 | [4] |
| Pt/C | - | Ambient | -0.14 V vs RHE | - | 1 | ~12 | >90 (Selectivity) | [4] |
HHT-CNF: High Heat-Treated Carbon Nanofiber. Data for Pd/C and Pt/C are from electrochemical hydrogenation experiments.
Experimental Protocol: Lab-Scale Hydrogenation of cis,cis-Muconic Acid
This protocol provides a general procedure for a batch hydrogenation reaction. Warning: This procedure involves flammable hydrogen gas under pressure and should only be performed by trained personnel in a laboratory equipped with appropriate safety measures.
Materials:
-
cis,cis-Muconic Acid (MA)
-
Catalyst (e.g., 1% Pd₈Zn₂/HHT-CNF)[1]
-
Solvent (e.g., demineralized water)
-
Pressurized batch reactor with magnetic stirring, gas inlet/outlet, thermocouple, and pressure gauge
-
Hydrogen (H₂) gas cylinder with regulator
-
Nitrogen (N₂) gas cylinder for purging
Procedure:
-
Catalyst Loading: Weigh the desired amount of catalyst (e.g., for a metal/substrate molar ratio of 1/500) and add it to the clean, dry reactor vessel.[1]
-
Substrate Solution: Prepare a solution of muconic acid in demineralized water (e.g., 25 mL of a 0.1 M solution).[1] If using sodium muconate, it can be prepared by dissolving the acid in water.
-
Reactor Assembly: Add the substrate solution to the reactor vessel containing the catalyst. Seal the reactor according to the manufacturer's instructions.
-
System Purge: Place the reactor in its heating mantle on a magnetic stir plate. Purge the system by pressurizing with N₂ (to ~5 bar) and then venting to atmosphere. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogen Purge: Repeat the purge cycle (pressurize/vent) 3-5 times with H₂ gas to ensure the atmosphere is pure hydrogen.
-
Reaction Initiation:
-
Reaction Monitoring: Maintain constant temperature and pressure throughout the reaction. If the reactor is equipped with a sampling valve, aliquots can be withdrawn periodically for analysis.
-
Reaction Quench and Work-up:
-
After the desired time, stop the heating and allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen pressure in a fume hood.
-
Purge the reactor with N₂ gas.
-
Open the reactor and recover the reaction mixture.
-
Separate the solid catalyst from the liquid product solution by filtration or centrifugation.
-
The liquid solution is now ready for analysis (e.g., by HPLC) to determine conversion and product distribution.
-
Part 4: Visual Workflow
Troubleshooting Diagram for Low Product Yield
The following diagram outlines a logical workflow for diagnosing and addressing the common issue of low product yield in the catalytic synthesis of 2-hexenedioic acid.
Caption: Troubleshooting workflow for low product yield.
References
- Metabolic Engineering for Effective Synthesis of 2-Hydroxyadipate. ACS Synthetic Biology.
- Troubleshooting of Catalytic Reactors. Slideshare.
- Structure sensitivity of the electrochemical hydrogenation of cis , cis -muconic acid to hexenedioic acid and adipic acid. Green Chemistry (RSC Publishing).
- Time course for the biotransformation of 2-hexenedioic acid into adipic acid by E. coli cells expressing ERs. ResearchGate.
- Sustainable Biocatalytic Synthesis of Substituted Muconic Acids. The Royal Society of Chemistry.
- Diagnosing Catalytic Converter Issues. Walker Exhaust.
-
Bio-Adipic Acid Production from Muconic Acid Hydrogenation on Palladium-Transition Metal (Ni and Zn) Bimetallic Catalysts. MDPI. Available at: [Link]
-
Enhancing muconic acid production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity. PMC - PubMed Central. Available at: [Link]
-
Efficient Production of Adipic Acid by a Two‐Step Catalytic Reaction of Biomass‐Derived 2,5‐Furandicarboxylic Acid. NIH. Available at: [Link]
-
Systematic Study of the Multiple Variables Involved in V2AlC Acid-Based Etching Processes, a Key Step in MXene Synthesis. NIH. Available at: [Link]
Sources
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- 2. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 3. Diagnosing Catalytic Converter Problems | Walker Exhaust Systems [walkerexhaust.com]
- 4. Structure sensitivity of the electrochemical hydrogenation of cis , cis -muconic acid to hexenedioic acid and adipic acid - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03021K [pubs.rsc.org]
- 5. Enhancing muconic acid production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
preventing polymerization during hex-2-enedioic acid distillation
Welcome to the technical support center for the purification of hex-2-enedioic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile unsaturated dicarboxylic acid. The inherent reactivity of the carbon-carbon double bonds in this compound presents a significant challenge during purification by distillation, namely the propensity for uncontrolled thermal polymerization.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The protocols and explanations provided herein are grounded in established principles of polymer chemistry and separation science to ensure the integrity and purity of your final product.
Part 1: Understanding the Challenge: Thermal Polymerization
This compound, like other unsaturated monomers such as acrylic acid, is susceptible to free-radical polymerization, a chain reaction that can be initiated by heat.[1][2] This process, if not properly controlled during distillation, can lead to product loss, fouling of distillation equipment, and potentially hazardous runaway reactions.[3][4]
The polymerization proceeds through three key steps:
-
Initiation: The process begins with the formation of free radicals, which can be generated from trace impurities (like peroxides) or by the thermal energy supplied during distillation.[1][5]
-
Propagation: The highly reactive free radical attacks the carbon-carbon double bond of a this compound monomer, incorporating it into a growing polymer chain and creating a new radical at the chain's end.[2] This new radical then continues to react with other monomer molecules, rapidly increasing the length of the polymer chain.[6]
-
Termination: The growth of a polymer chain ceases when two radical species react with each other, either by combination or disproportionation, to form a stable, non-radical polymer molecule.[7]
The following diagram illustrates this free-radical polymerization mechanism.
Caption: Free-Radical Polymerization Mechanism.
To counteract this, a combination of optimized distillation conditions and the use of polymerization inhibitors is essential.
Part 2: Troubleshooting Guide
This section addresses specific problems that may arise during the distillation of this compound, their probable causes, and recommended solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Increased viscosity, gelation, or solid formation in the distillation flask. | 1. Ineffective Polymerization Inhibition: The concentration of the liquid-phase inhibitor may be too low, or the inhibitor may have been consumed.[3] 2. Excessive Distillation Temperature: High temperatures accelerate the rate of thermal polymerization.[4] 3. Presence of Oxygen (for some inhibitors): Certain inhibitors, like hydroquinone monomethyl ether (MEHQ), require the presence of dissolved oxygen to be effective.[8] | 1. Increase Inhibitor Concentration: Add a higher concentration of a suitable liquid-phase inhibitor (see Table 1). For continuous distillations, ensure a continuous feed of the inhibitor. 2. Reduce Distillation Temperature: Lower the pressure of the system to decrease the boiling point of this compound.[9] 3. Introduce a Sparge of Air or Oxygen-Inert Gas Mixture: If using an oxygen-dependent inhibitor, a gentle sparge of an air/nitrogen mixture can be introduced into the distillation flask. |
| Polymer formation in the condenser or receiving flask. | 1. Absence of a Vapor-Phase Inhibitor: The liquid-phase inhibitor is non-volatile and does not protect the vapor phase.[10] 2. Localized Hot Spots: Superheating of the vapors can initiate polymerization. | 1. Introduce a Vapor-Phase Inhibitor: Add a volatile inhibitor to the distillation setup. Nitric oxide or certain nitroso compounds can be effective.[10] 2. Ensure Uniform Heating: Use a well-insulated distillation column and ensure the heating mantle provides even heat distribution. |
| Difficulty in achieving a stable vacuum. | 1. Leaks in the System: Poorly sealed joints are a common cause of vacuum leaks.[11] 2. Inadequate Vacuum Pump Capacity: The vacuum pump may not be powerful enough for the size of the distillation setup. 3. Fluctuations in Cooling Water Temperature: This can affect the efficiency of the condenser and, consequently, the vacuum. | 1. Check All Joints and Seals: Ensure all ground glass joints are properly greased and sealed. Check all tubing connections for leaks.[12] 2. Use an Appropriately Sized Pump: Consult the manufacturer's specifications for your vacuum pump to ensure it is suitable for the intended application. 3. Use a Recirculating Chiller: A chiller will provide a consistent and low temperature for the condenser, improving its efficiency. |
| Bumping or uneven boiling in the distillation flask. | 1. Absence of a Stirring Mechanism: Superheating of the liquid can occur without proper agitation.[12] 2. Rapid Heating: Heating the distillation flask too quickly can lead to violent boiling. | 1. Use a Magnetic Stirrer: Always use a magnetic stir bar in the distillation flask to ensure smooth boiling.[12] 2. Gradual Heating: Increase the temperature of the heating mantle slowly to allow for controlled boiling. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the recommended distillation method for this compound?
A1: Due to its high boiling point (387.6 °C at 760 mmHg) and thermal sensitivity, vacuum distillation is the required method for purifying this compound.[13] By reducing the pressure, the boiling point is significantly lowered, minimizing the risk of thermal decomposition and polymerization.[9][14] For the closely related muconic acid esters, high vacuum distillation at pressures below 4 mbar and temperatures of 165-170 °C has been successfully employed.[9]
Q2: Which polymerization inhibitors should I use, and at what concentrations?
A2: A dual inhibitor system is highly recommended: a non-volatile inhibitor for the liquid phase and a volatile inhibitor for the vapor phase.
| Inhibitor Type | Examples | Typical Concentration (ppm) | Mechanism of Action |
| Liquid-Phase | Phenothiazine (PTZ) and its derivatives, Hydroquinone (HQ), Hydroquinone monomethyl ether (MEHQ) | 50 - 500 | These compounds act as radical scavengers, reacting with and neutralizing the growing polymer chains in the liquid phase.[8][15] |
| Vapor-Phase | Nitrosobenzene, Nitric Oxide (NO) | 10 - 200 | These volatile compounds co-distill with the monomer, providing protection against polymerization in the vapor phase and in the condenser.[10] |
Table 1: Recommended Polymerization Inhibitors
It is crucial to note that some phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function effectively.[8]
Q3: How do I set up a vacuum distillation apparatus for this compound?
A3: A standard vacuum distillation setup is required. The following diagram outlines the key components and their connections.
Caption: Key components of a vacuum distillation setup.
Key considerations for the setup:
-
Glassware Inspection: Thoroughly inspect all glassware for cracks or defects that could lead to implosion under vacuum.[12]
-
Joints: Ensure all ground glass joints are properly greased to prevent leaks.[12]
-
Stirring: Use a magnetic stir bar for smooth boiling. Boiling stones are ineffective under vacuum.[12]
-
Cold Trap: A cold trap (using dry ice/acetone or liquid nitrogen) must be placed between the apparatus and the vacuum pump to protect the pump from corrosive vapors.
Q4: How can I confirm if polymerization has occurred and assess the purity of my distilled product?
A4: Several analytical techniques can be employed:
-
Visual Inspection: An increase in viscosity or the presence of solid particles are clear indicators of polymerization.
-
Gel Permeation Chromatography (GPC): This is the most direct method to detect and quantify polymer formation. GPC separates molecules based on their size, allowing for the determination of the molecular weight distribution of any polymer present.[1][15]
-
Spectroscopic Methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The polymerization of this compound will result in the disappearance or significant reduction of the C=C stretching vibration peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the repeating monomer units in the polymer and to detect the disappearance of the vinyl protons of the monomer.[14]
-
Q5: What are the essential safety precautions when handling polymerization inhibitors?
A5: Polymerization inhibitors are often toxic and require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for the specific inhibitor you are using to be aware of all potential hazards and handling instructions.
-
Disposal: Dispose of inhibitor waste according to your institution's hazardous waste disposal procedures.
Q6: Can I remove the inhibitor from the purified this compound?
A6: Yes, if the presence of the inhibitor interferes with downstream applications. Phenolic inhibitors like hydroquinone can often be removed by washing with a dilute aqueous base (e.g., 5% NaOH solution) in a separatory funnel.[16] The inhibitor will be extracted into the aqueous layer as its phenoxide salt. After separation, the organic layer containing the this compound should be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure. The purified, inhibitor-free acid should be used immediately or stored under an inert atmosphere at low temperature to prevent polymerization.[16]
Part 4: Experimental Protocol: Vacuum Distillation of this compound
This protocol provides a general guideline. Specific parameters may need to be optimized based on the scale of your experiment and the equipment available.
Materials and Equipment:
-
Crude this compound
-
Liquid-phase inhibitor (e.g., phenothiazine)
-
Vapor-phase inhibitor (if necessary)
-
Vacuum distillation apparatus (as shown in Figure 2)
-
Magnetic stirrer with stir bar
-
Heating mantle
-
Vacuum pump
-
Cold trap (dry ice/acetone or liquid nitrogen)
-
Manometer (to monitor pressure)
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus in a fume hood. Ensure all joints are clean and lightly greased.
-
Inhibitor Addition: To the distillation flask, add the crude this compound, the liquid-phase inhibitor (e.g., 100-200 ppm of phenothiazine), and a magnetic stir bar.
-
System Evacuation: Begin stirring and turn on the vacuum pump to slowly evacuate the system. Monitor the pressure using the manometer. A target pressure of <4 mbar is recommended.[9]
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.
-
Distillation: The this compound will begin to distill as its boiling point is reached at the reduced pressure. Collect the distillate in the receiving flask.
-
Monitoring: Continuously monitor the temperature, pressure, and appearance of the liquid in the distillation flask throughout the process.
-
Shutdown: Once the distillation is complete, turn off the heating mantle and allow the system to cool to room temperature under vacuum.
-
Venting: Slowly and carefully vent the system by introducing an inert gas (e.g., nitrogen) or air. Caution: Do not vent the system while it is still hot, as this can cause a rapid and potentially dangerous reaction between the hot residue and atmospheric oxygen.[12]
-
Product Recovery: The purified this compound is in the receiving flask. It is advisable to add a storage inhibitor (e.g., MEHQ at ~200 ppm) if the product is to be stored for an extended period.
References
-
ACS Publications. (n.d.). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: Vapor-Phase Inhibitors. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
Fiveable. (n.d.). Free radical polymerization. Polymer Chemistry Class Notes. Retrieved from [Link]
-
Busch Global. (n.d.). Vacuum Distillation. Retrieved from [Link]
-
Chemsrc. (2025, August 25). (2E)-2-Hexenedioic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for inhibiting the polymerization of acrylic acid.
-
ResearchGate. (n.d.). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: Vapor-Phase Inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Radical polymerization. Retrieved from [Link]
-
University of California, Berkeley. (2001, January 29). Chemical Engineering 160/260 Polymer Science and Engineering Lecture 6 - Mechanism and Kinetics of Free Radical Chain Polymerization. Retrieved from [Link]
- Google Patents. (n.d.). Process for removal of phenothiazine inhibitor from acrylic acid.
-
BYJU'S. (n.d.). Free Radical Polymerization. Retrieved from [Link]
-
Wako Pure Chemical Industries. (n.d.). High performance polymerization inhibitor. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, June 8). GPC analysis of Polymers. Retrieved from [Link]
-
NIH. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. PMC. Retrieved from [Link]
-
Grokipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
-
Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues?. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Muconic Acid Extraction Process. Retrieved from [Link]
-
Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenothiazine as Stabilizer for Acrylic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
-
European Patent Office. (n.d.). Inhibition of polymerization during distillation of monomers. Retrieved from [Link]
Sources
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- 9. FI20185119A1 - Synthesis and purification of muconic acid ester from aldaric acid esters - Google Patents [patents.google.com]
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troubleshooting peak tailing in HPLC analysis of hex-2-enedioic acid
Welcome to the technical support center. This guide provides in-depth troubleshooting for a common issue in reversed-phase HPLC: peak tailing, with a specific focus on the analysis of hex-2-enedioic acid. As a dicarboxylic acid, this analyte presents unique challenges that require a systematic and chemically-informed approach to resolve.
Introduction: Why Peak Tailing Matters
In an ideal chromatographic separation, a peak should be perfectly symmetrical, resembling a Gaussian distribution. Peak tailing, an asymmetry where the latter half of the peak is broader than the front half, is a common deviation.[1][2] This distortion is problematic as it compromises the accuracy of peak integration, reduces resolution between adjacent peaks, and ultimately affects the reliability and precision of your quantitative results.[3][4] For regulatory and research applications, achieving a symmetric peak is critical for data integrity.
This guide is structured in a question-and-answer format to directly address the issues you may be encountering. We will begin with the most frequent and easily solvable problems before progressing to more complex chemical and mechanical sources of peak tailing.
Frequently Asked Questions & Troubleshooting Guides
Q1: My chromatogram for this compound shows significant peak tailing. What are the first things I should check?
A1: Before delving into complex chemical adjustments, always start with a systematic check of the HPLC system's physical integrity. These issues often affect all peaks in the chromatogram, not just your analyte of interest.[2]
Initial System Health Check Protocol:
-
Check for Leaks: Visually inspect all fittings, from the pump heads to the detector waste line, for any signs of leakage. A pressure drop or fluctuating baseline can be an indicator.
-
Verify Fittings and Tubing: Ensure all fittings are properly tightened (finger-tight for PEEK) and that the tubing is seated correctly within the port. Improperly seated tubing can create small voids, known as extra-column volume, which causes peak distortion.[5][6] Use pre-cut tubing or ensure your cuts are perfectly flat.
-
Inspect the Column Inlet: A partially blocked column inlet frit is a very common cause of peak distortion for all analytes.[2] This can be caused by precipitated sample, buffer salts, or particulates from worn injector seals.
-
Troubleshooting Step: Disconnect the column and reverse it. Flush the column to waste with a strong, compatible solvent (e.g., 100% Acetonitrile or Methanol) at a low flow rate. If this resolves the issue, implement routine use of an in-line filter or guard column to protect the analytical column.
-
-
Confirm Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injection. A drifting baseline is a sign of an unequilibrated column. Allow at least 10-15 column volumes of mobile phase to pass through the column before starting your analysis.
Q2: I've confirmed my system is physically sound, but the peak for this compound is still tailing. Could my mobile phase pH be the issue?
A2: Yes, this is the most probable chemical cause. The peak shape of ionizable compounds like this compound is critically dependent on the mobile phase pH.[7][8]
The Underlying Chemistry:
This compound has two carboxylic acid functional groups, meaning it has two pKa values. In reversed-phase HPLC, retention is primarily based on hydrophobic interactions.[9]
-
When pH is near the pKa: The analyte exists as a mixture of its ionized (charged, more polar) and non-ionized (neutral, more hydrophobic) forms.[8] This dual state leads to mixed retention behaviors, causing significant peak broadening and tailing.
-
When pH is high (>> pKa): The carboxylic acid groups are deprotonated (COO-), making the molecule highly polar. It will have very little retention on a C18 column and may elute near the solvent front.
-
When pH is low (<< pKa): The carboxylic acid groups are fully protonated (COOH). The molecule is in its most neutral, hydrophobic state. This single, non-ionized form interacts more consistently with the C18 stationary phase, resulting in better retention and a sharp, symmetrical peak.[4][10]
The general rule for robust methods is to adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[7][10] For an acid like this compound, this means lowering the pH.
Q3: How do I select the correct buffer and set the pH to suppress the ionization of this compound?
A3: Proper buffer selection and preparation are crucial for controlling mobile phase pH and achieving reproducible results. A buffer is most effective at a pH within +/- 1 unit of its pKa.
Protocol for Mobile Phase Buffer Selection and Preparation:
-
Identify Analyte pKa: The first step is to know the pKa values of this compound. While specific experimental values can vary, dicarboxylic acids of this nature typically have pKa1 ~3-4.5 and pKa2 ~4.5-6.
-
Target a Low pH: To ensure complete protonation (ion suppression), target a mobile phase pH of approximately 2.5-3.0. This is well below the likely first pKa value.
-
Choose an Appropriate Buffer: Select a buffer system with a pKa close to your target pH. For a target pH of 2.5-3.0, phosphate or formate buffers are excellent choices.
| Buffer System | pKa1 | pKa2 | pKa3 | Useful pH Range |
| Phosphate | 2.15 | 7.20 | 12.38 | 2.1 - 3.1 , 6.2 - 8.2 |
| Formate | 3.75 | - | - | 2.8 - 4.8 |
| Acetate | 4.76 | - | - | 3.8 - 5.8 |
| Citrate | 3.13 | 4.76 | 6.40 | 2.1 - 4.1, 3.8 - 5.8, 5.4 - 7.4 |
-
Prepare the Buffer:
-
Use a concentration of 10-25 mM. This is typically sufficient to buffer the system without risking precipitation in high organic percentages.[2]
-
Weigh the acidic component of the buffer (e.g., potassium phosphate monobasic, formic acid).
-
Dissolve it in the aqueous portion of your mobile phase (e.g., 950 mL of HPLC-grade water).
-
Use a calibrated pH meter to adjust the pH downwards using a suitable acid (e.g., phosphoric acid for a phosphate buffer).
-
Bring the solution to the final volume (e.g., 1 L).
-
-
Filter the Mobile Phase: Always filter your aqueous mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates that could block the column frit.
Q4: I have optimized the mobile phase pH to ~2.7, but I still observe some tailing. What is happening on the column itself?
A4: If pH optimization doesn't completely solve the problem, the issue likely lies with secondary interactions between your analyte and the stationary phase support material.[3][9]
The Role of Residual Silanols:
Most reversed-phase columns (like C18) are made from silica particles. The manufacturing process leaves some unreacted silanol groups (Si-OH) on the silica surface.[1][11]
-
These silanol groups are themselves acidic (pKa ~3.8-4.2) and can become ionized (Si-O-) at moderate pH levels.[12]
-
Even when your this compound is protonated, its polar carboxylic acid groups can form strong hydrogen bonds with these active silanol sites.[13]
-
This secondary interaction mechanism is different from the primary hydrophobic retention, causing some analyte molecules to be held back longer and elute slowly, resulting in a tailing peak.[1][9]
Troubleshooting Steps:
-
Ensure pH is Low Enough: A pH of ~2.7 should protonate most of the silanol groups, minimizing their ionic interaction potential.[9] If tailing persists, you may be seeing hydrogen bonding interactions.
-
Use a Modern, High-Purity Column: Older columns (Type A silica) have higher metal content and more acidic silanols, which increases tailing.[1][12] Modern columns made from high-purity, base-deactivated silica (Type B) have far fewer and less active residual silanols.[13] Using a column with effective end-capping (where residual silanols are chemically masked) is also crucial.[9][11]
-
Consider an Alternative Stationary Phase: If a standard C18 column is problematic, consider a "polar-embedded" or "aqua" type phase. These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from residual silanols and allows for use in highly aqueous mobile phases without phase collapse.[14]
Below is a diagram illustrating the troubleshooting logic, from initial checks to advanced column chemistry considerations.
Caption: Effect of mobile phase pH on analyte-silanol interactions.
Q6: Could my issue be related to the HPLC system itself, even if there are no obvious leaks?
A6: Yes. "Extra-column effects" refer to any contribution to peak broadening or tailing that occurs outside of the column itself. [6][15]If all peaks in your chromatogram (including a neutral marker compound) are tailing, this is a strong possibility. [16]
-
Excessive Tubing: The tubing connecting the injector, column, and detector contributes to the total system volume. Use tubing with the narrowest internal diameter (e.g., 0.005" or ~0.12 mm) and shortest length possible. [15]* Detector Flow Cell: A large-volume detector flow cell can cause peak tailing. Ensure the cell volume is appropriate for the scale of your column and flow rate.
-
Injection Issues:
-
Solvent Mismatch: Injecting your sample in a solvent that is much stronger (less polar) than your mobile phase can cause severe peak distortion. [3]Always try to dissolve your sample in the initial mobile phase.
-
Overloading: Injecting too much sample mass can saturate the stationary phase, leading to tailing. [3]To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you are likely overloading the column. [17]
-
Q7: I suspect my column is old or contaminated. How can I diagnose and potentially fix this?
A7: Column performance degrades over time. Contaminants from the sample matrix can bind irreversibly to the column inlet or stationary phase, creating active sites that cause tailing. A physical void at the column inlet can also occur from pressure shocks or silica dissolution at high pH. [18] Column Diagnosis and Regeneration Protocol:
-
Benchmark with a Neutral Compound: Inject a simple, neutral compound (e.g., Toluene or Uracil). If this peak also tails, it strongly suggests a physical problem with the column (like a void or blocked frit) or the system, rather than a chemical interaction specific to your acidic analyte. [16]2. Column Washing (for Reversed-Phase C18): If you suspect contamination, perform a generic wash. Always disconnect the column from the detector before flushing with strong solvents.
-
Step 1 (Buffer Removal): Flush with 20 column volumes of HPLC-grade water/organic (matching your mobile phase ratio but without buffer salts).
-
Step 2 (Polar Contaminant Removal): Flush with 20 column volumes of 100% HPLC-grade water.
-
Step 3 (Non-Polar Contaminant Removal): Flush with 20 column volumes of 100% Acetonitrile or Methanol.
-
Step 4 (Strongly Adsorbed Contaminant Removal): For stubborn contaminants, flush with 20 column volumes of Isopropanol.
-
Step 5 (Re-equilibration): Re-introduce your mobile phase and allow the system to fully equilibrate before re-testing.
-
-
When to Replace: If washing does not restore peak shape, and you have ruled out system and method issues, the column has likely reached the end of its life and should be replaced. Keeping a logbook of injection numbers and performance metrics (asymmetry, efficiency) for each column is a best practice for anticipating replacement.
References
-
CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]
-
Chrom Tech, Inc. (2022). What Causes Peak Tailing in HPLC? [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
ALWSCI. (2024). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Waters Corporation. Common causes of peak tailing when running a reverse-phase LC column. [Link]
-
YouTube. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
Hawach. (2022). Reasons for Peak Tailing of HPLC Column. [Link]
-
Phenomenex. (2023). How to Reduce Peak Tailing in HPLC? [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Stoll, D. R. (2019). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? [Link]
-
Hawach. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
The LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
-
Axion Labs. HPLC Peak Tailing. [Link]
-
Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
Mason Technology. (2022). Ion-Pairing Agents | HPLC. [Link]
-
Chromatography Today. (2017). Effects of Secondary Interactions in Size Exclusion Chromatography. [Link]
-
Welch Materials. (2023). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]
-
GL Sciences. What are C18 HPLC columns? [Link]
-
Phenomenex. LC Technical Tip: What is the Role of End-capping in Reversed Phase Chromatography? [Link]
-
Chromatography Forum. (2004). buffered pH to avoid peak tailing. [Link]
-
Human Metabolome Database. Showing metabocard for trans-2-Hexenedioic acid (HMDB0013311). [Link]
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
-
Majors, R. E. (2009). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America. [Link]
-
SIELC Technologies. (2018). 3-Hexenedioic acid. [Link]
-
Fountain, K. J., et al. (2010). Characterization and Evaluation of C18 HPLC Stationary Phases Based on Ethyl-Bridged Hybrid Organic/Inorganic Particles. ResearchGate. [Link]
-
Regalado, E. L., et al. (2018). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. PubMed. [Link]
-
Al-Lham, M. A., et al. (2004). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of molar degree of substitution. ResearchGate. [Link]
-
National Institutes of Health. (E)-hex-2-enedioic acid. PubChem. [Link]
Sources
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- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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reaction condition optimization for greener synthesis of hex-2-enedioic acid
Technical Support Center: Greener Synthesis of Muconic Acid
Welcome to the technical support center for the greener synthesis of hex-2-enedioic acid, more commonly known as muconic acid (MA). This guide is designed for researchers, scientists, and process development professionals dedicated to establishing sustainable and efficient production routes for this valuable platform chemical. We will move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and optimize reaction conditions for superior outcomes.
The transition from petrochemical-based synthesis to bio-based production is paramount for sustainable chemistry. Muconic acid, a precursor to adipic acid (for nylon-6,6) and terephthalic acid (for PET), is at the forefront of this movement.[1][2] However, harnessing biological systems and green chemistry principles introduces unique challenges. This center provides in-depth, field-tested insights to navigate these complexities.
Troubleshooting Guide: From Low Titers to Impure Product
This section addresses the most common issues encountered during the green synthesis of muconic acid, primarily focusing on biocatalytic and fermentative routes which are the most developed green approaches.
Issue 1: Low or Stagnant Muconic Acid Titer in Fermentation/Bioconversion
Question: My microbial culture (or whole-cell biocatalyst) is viable, but the production of muconic acid is significantly lower than expected or has plateaued prematurely. What are the likely causes and solutions?
Answer: Low productivity is a multifaceted issue often traced back to metabolic bottlenecks, substrate/product inhibition, or suboptimal reaction conditions. A systematic approach is required to diagnose and resolve the problem.
Potential Causes & Recommended Actions:
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Metabolic Bottlenecks: The engineered metabolic pathway often has a rate-limiting step. In many engineered microbes, the conversion of protocatechuate (PCA) to catechol by PCA decarboxylase is a known bottleneck, leading to PCA accumulation and reduced MA flux.[2][3]
-
Troubleshooting Action:
-
Quantify Intermediates: Use HPLC to analyze samples from your fermentation broth or reaction mixture for key intermediates like 3-dehydroshikimate (3-DHS), PCA, and catechol. Significant accumulation of an intermediate points to a specific enzymatic bottleneck.
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Enhance Enzyme Expression: If PCA is accumulating, consider co-expressing accessory proteins that have been shown to enhance PCA decarboxylase activity.[3] Alternatively, use stronger promoters or increase the gene copy number for the rate-limiting enzyme.
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Pathway Optimization: Ensure sufficient precursor supply (e.g., PEP and E4P for the shikimate pathway) by engineering central carbon metabolism.[4]
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-
-
Substrate or Product Toxicity: High concentrations of certain aromatic substrates (e.g., vanillin, p-coumarate) derived from lignin can be inhibitory to microbial growth and enzymatic activity.[5][6] Similarly, muconic acid itself can be toxic at concentrations above 5 g/L, especially at low pH where the undissociated acid form predominates.[7]
-
Troubleshooting Action:
-
Implement Fed-Batch Strategy: Instead of adding the full substrate amount at the beginning, use a fed-batch or continuous feeding strategy to maintain the substrate concentration below the inhibitory threshold.
-
In-situ Product Removal: Couple the fermentation with an extraction method (e.g., using ionic liquids or resins) to remove muconic acid from the broth as it is produced, keeping the concentration below toxic levels.[7]
-
pH Control: Maintain the fermentation pH above 6.0. This keeps the muconic acid in its less toxic muconate salt form.[7]
-
-
-
Cofactor Imbalance: Some bioconversion steps require redox cofactors like NADH or NADPH. For instance, the O-aryl-demethylation of guaiacol to catechol consumes one NADH per reaction.[5] If the host cell cannot regenerate this cofactor at a sufficient rate, the reaction will stall.
-
Troubleshooting Action:
-
Provide a Co-substrate: Add a readily metabolizable carbon source, such as glucose, to the reaction medium. The catabolism of the co-substrate will regenerate the necessary cofactors to drive the primary conversion.[5]
-
Metabolic Engineering: Engineer the host's central metabolism to favor the production of the required cofactor.
-
-
Caption: Troubleshooting workflow for low muconic acid yield.
Issue 2: Undesired Isomerization and Side-Product Formation During Downstream Processing
Question: I am losing a significant portion of my cis,cis-muconic acid during purification. My final product is a mix of isomers and contains lactones. How can I prevent this?
Answer: This is a classic challenge in muconic acid recovery and stems from the inherent chemical reactivity of the cis,cis isomer (ccMA), which is the primary biological product.[8] Under acidic conditions, which are often used for precipitation, ccMA readily isomerizes to the cis,trans (ctMA) form. More critically, intramolecular cyclization can occur, forming muconolactone side products. This is a kinetically favored process under many acidic conditions.[8]
Key Parameters & Optimization Strategies:
| Parameter | Problem | Greener Solution | Scientific Rationale |
| pH | Acidic pH (< 4) promotes rapid isomerization and lactonization.[8] | Maintain pH as high as possible during initial purification steps. For precipitation, acidify rapidly and hold at low temperature. | Under alkaline conditions, muconic acid exists as the stable muconate dianion, which does not isomerize.[8] Rapid acidification and low temperature minimize the time the protonated acid is exposed to conditions that favor side reactions. |
| Temperature | Elevated temperatures accelerate both isomerization and lactonization. | Conduct all downstream steps, especially post-acidification, at low temperatures (e.g., 4-5 °C).[9] | The activation energy for lactone formation is overcome at higher temperatures. Keeping the process cold significantly reduces the rate of this undesired reaction. |
| Solvent | Aqueous acidic environments promote lactone formation. | Use polar aprotic solvents (e.g., DMSO) with controlled, low concentrations of water for isomerization to the desired trans,trans isomer, as this hampers ring-closing reactions.[10] | Polar aprotic solvents solvate the carboxylic acids, hindering the intramolecular attack that leads to lactone formation and favoring the desired isomerization pathway.[10] |
Recommended Purification Protocol (High-Level):
-
Cell Removal: Centrifuge or filter the fermentation broth to remove microbial cells.
-
Impurity Removal: Treat the clarified broth with activated carbon to remove colored impurities and certain aromatic precursors like PCA.[9]
-
Controlled Precipitation: Chill the broth to < 5 °C. Vigorously stir while rapidly adding acid (e.g., HCl) to lower the pH to ~2. Do not allow the temperature to rise.
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Crystal Collection: Hold at low temperature for a defined period to allow crystallization, then collect the solid product via filtration.
-
Washing & Drying: Wash the crystals with cold water and dry under vacuum.
Caption: Relationship between pH and muconic acid stability.
Frequently Asked Questions (FAQs)
Q1: Which microbial host is best for producing muconic acid? E. coli, S. cerevisiae, or P. putida?
A1: The "best" host depends on your specific process requirements, particularly the intended feedstock.
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Escherichia coli : Highly tractable and well-understood. The first engineered routes from glucose were established in E. coli.[11] It has been engineered to achieve very high titers from both glucose and catechol.[1][12]
-
Saccharomyces cerevisiae (Yeast): Generally more robust and tolerant to industrial conditions, including low pH and inhibitors found in biomass hydrolysates.[7] Its inherent acid tolerance is a significant advantage for producing organic acids. High titers of over 20 g/L from glucose have been reported.[4][13]
-
Pseudomonas putida : Possesses native metabolic pathways for catabolizing a wide range of lignin-derived aromatic compounds, making it an excellent choice for lignin valorization.[2][6] It can efficiently convert compounds like p-coumarate directly to muconic acid.
| Host Organism | Primary Feedstock(s) | Key Advantages | Reported Titers |
| E. coli | Glucose, Xylose, Catechol, Lignin Aromatics | Fast growth, extensive genetic tools, high conversion rates.[11][12][14] | Up to 59 g/L from glucose.[12] |
| S. cerevisiae | Glucose, Xylose | High tolerance to low pH and inhibitors, industrially robust.[7][11] | >20 g/L from glucose.[4][13] |
| P. putida | Lignin Aromatics (p-coumarate, guaiacol), Glucose | Native aromatic catabolism, high atom efficiency from lignin.[2][5] | >50 g/L from p-coumarate.[6] |
Q2: What are the most promising "green" solvents for extracting muconic acid from fermentation broth?
A2: Downstream processing accounts for a significant portion of production costs, and solvent selection is critical.[9][15] While traditional solvents can be effective, greener alternatives are gaining traction.
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Reactive Extraction with Tertiary Amines: Amines like tri-octylamine (TOA) dissolved in a biocompatible carrier can effectively extract carboxylic acids from the broth, even at low concentrations. The process is reversible, allowing for subsequent recovery of the acid.[9]
-
Ionic Liquids (ILs): Hydrophobic phosphonium-based ILs have shown high extraction efficiency for muconic acid.[15] Their low vapor pressure and thermal stability make them environmentally attractive, though cost and recyclability are key considerations.[9]
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Solvent-Free Precipitation: The most straightforward green method is direct precipitation by lowering the pH and temperature, as detailed in the troubleshooting section. This avoids organic solvents entirely but requires careful control to prevent side reactions.[9]
Q3: Can I convert my biologically produced cis,cis-muconic acid to adipic acid using a green method?
A3: Yes. The conversion of muconic acid to adipic acid is a key step in creating a fully bio-based nylon precursor. Greener alternatives to traditional catalytic hydrogenation are well-established.
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Aqueous Phase Catalytic Hydrogenation: Using catalysts like palladium (often combined with other metals like Ni or Zn) allows for the hydrogenation of muconic acid to adipic acid in water under relatively mild conditions (e.g., 70°C, 2 bar H₂).[16]
-
Electrochemical Hydrogenation (ECH): This emerging technique uses water-derived hydrogen and electricity from renewable sources to hydrogenate muconic acid.[17] A significant advantage is that it can sometimes be performed directly in the fermentation broth without prior purification, greatly simplifying the overall process.[18][19]
Protocols and Methodologies
Protocol 1: Whole-Cell Bioconversion of Catechol to cis,cis-Muconic Acid
This protocol is adapted from methodologies using engineered cells overexpressing a catechol 1,2-dioxygenase (CatA).[20][21]
-
Catalyst Preparation:
-
Grow your engineered microbial strain (e.g., E. coli expressing CatA) in a suitable rich medium to a high cell density (e.g., OD₆₀₀ of 4-6).
-
Induce expression of the CatA enzyme according to your vector's requirements (e.g., with IPTG). If the enzyme requires a cofactor, supplement the medium (e.g., with ferric ammonium citrate for iron-sulfur enzymes).[20][21]
-
Harvest cells by centrifugation (e.g., 5000 x g, 15 min, 4°C).
-
Wash the cell pellet twice with a cool buffer (e.g., 50 mM phosphate buffer, pH 7.5) to remove residual medium.
-
Resuspend the cell pellet in the reaction buffer to a desired final concentration (e.g., 10-15 g/L cell dry weight). This is your "resting cell" biocatalyst.
-
-
Bioconversion Reaction:
-
In a temperature-controlled reaction vessel, add the resting cell suspension.
-
Begin stirring and allow the temperature to equilibrate (e.g., 30°C).
-
Prepare a stock solution of the substrate, catechol. Caution: Catechol is toxic.
-
Start the reaction by adding catechol to a final concentration of 5-10 mM. For higher concentrations, a fed-batch approach is recommended.
-
Maintain the pH of the reaction at ~7.5 using automated addition of a dilute base (e.g., 1 M NaOH), as the reaction produces an acid.
-
Ensure adequate aeration, as the dioxygenase enzyme requires molecular oxygen.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw a small aliquot (e.g., 500 µL) of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of an appropriate solvent (e.g., methanol) or acid (e.g., 1 M HCl) and vortexing.
-
Centrifuge the quenched sample to pellet the cells and debris.
-
Analyze the supernatant for substrate consumption and product formation using reverse-phase HPLC with a UV detector (muconic acid has a strong absorbance around 260 nm).
-
References
-
Sustainable Biocatalytic Synthesis of Substituted Muconic Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Weber, C., Brückner, C., Weinhandl, S., & Boles, E. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(23), 8421–8430. Available from: [Link]
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Yang, H., Lin, X., Zhong, X., Cao, M., Yuan, J., Li, Z., Ling, X., & He, N. (2025). Current status and advances in the green synthesis of muconic acid. Critical Reviews in Biotechnology. Retrieved from [Link]
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Vîtă, M. G., Pădurean, A., & Vîtă, A. (2023). Recent Advances in Muconic Acid Extraction Process. MDPI. Retrieved from [Link]
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Sobottka, D. J., Rooney, G. C., Thompson, S. P., Ubbelohde, J. M., Aldag, A. M., Lerch, A. R., & Doyon, T. J. (2024). Sustainable biocatalytic synthesis of substituted muconic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Bioconversion of Lignin-Derived Feedstocks to Muconic Acid by Whole-Cell Biocatalysis. (2021). ACS Food Science & Technology. Retrieved from [Link]
-
Vardon, D. R., Rorrer, N. A., Scott, E. M., Nicholson, D., Gac, N., & Beckham, G. T. (2021). Electrochemical hydrogenation of bioprivileged cis,cis-muconic acid to trans-3-hexenedioic acid: from lab synthesis to bench-scale production and beyond. Green Chemistry. Retrieved from [Link]
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Carraher, J. M., Pfennig, T., Rao, R. G., Shanks, B. H., & Tessonnier, J.-P. (2017). cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry. Retrieved from [Link]
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Yang, H., Lin, X., Zhong, X., Cao, M., Yuan, J., Li, Z., Ling, X., & He, N. (2024). Current status and advances in the green synthesis of muconic acid. PubMed. Retrieved from [Link]
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Sobottka, D. J., Rooney, G. C., Thompson, S. P., Ubbelohde, J. M., Aldag, A. M., Lerch, A. R., & Doyon, T. J. (2024). Sustainable biocatalytic synthesis of substituted muconic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Matthiesen, J. E., Carraher, J. M., Vasiliu, M., Dixon, D. A., & Tessonnier, J.-P. (2016). Electrochemical Conversion of Muconic Acid to Biobased Diacid Monomers. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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Wang, Y., Leavitt, J. M., & Stephanopoulos, G. (2020). Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. PMC. Retrieved from [Link]
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Wang, Y., Proschel, M., & Stephanopoulos, G. (2022). An integrated yeast-based process for cis,cis-muconic acid production. PubMed Central. Retrieved from [Link]
-
Otwell, A. E., Eng, C. H., & Donohue, T. J. (2024). Engineering Novosphingobium aromaticivorans to produce cis,cis-muconic acid from biomass aromatics. PubMed. Retrieved from [Link]
-
Rorrer, N. A., Vardon, D. R., & Beckham, G. T. (2020). Electrochemical Conversion of Biologically-Produced Muconic Acid: Key Considerations for Scale-up and Corresponding Technoeconomic Analysis. OSTI.GOV. Retrieved from [Link]
-
Wang, Y., Leavitt, J. M., & Stephanopoulos, G. (2020). Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ACS Publications. Retrieved from [Link]
-
Rorrer, N. A., Vardon, D. R., Dagle, R. A., & Beckham, G. T. (2020). Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers. Green Chemistry. Retrieved from [Link]
-
Development of an Efficient Fermentation Process for Muconic Acid using Saccharomyces cerevisiae. (n.d.). Universidade de Lisboa. Retrieved from [Link]
-
Electrochemical Conversion of Muconic Acid to Bio-based Diacid Monomers. (n.d.). ResearchGate. Retrieved from [Link]
-
Corynebacterium Cell Factory Design and Culture Process Optimization for Muconic Acid Biosynthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Vardon, D. R., Rorrer, N. A., Nicholson, D. G., Gac, N., & Beckham, G. T. (2023). Structure sensitivity of the electrochemical hydrogenation of cis,cis-muconic acid to hexenedioic acid and adipic acid. Green Chemistry. Retrieved from [Link]
-
Reactive extraction of muconic acid by hydrophobic phosphonium ionic liquids - Experimental, modelling and optimisation with Artificial Neural Networks. (n.d.). PMC. Retrieved from [Link]
-
Whole-Cell Bioconversion of Renewable Biomasses-Related Aromatics to cis,cis-Muconic Acid. (2023). Insubria. Retrieved from [Link]
-
Bioconversion of Lignin-Derived Feedstocks to Muconic Acid by Whole-Cell Biocatalysis. (n.d.). Retrieved from [Link]
-
van der Hoek, S. A., Wessman, S., Borin, J., Ohlsson, L., Olsson, L., & van Niel, E. W. J. (2021). Muconic Acid Production Using Engineered Pseudomonas putida KT2440 and a Guaiacol-Rich Fraction Derived from Kraft Lignin. ACS Publications. Retrieved from [Link]
-
Biotechnological production of muconic acid: Current status and future prospects. (n.d.). ResearchGate. Retrieved from [Link]
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Johnson, C. W., Salvachúa, D., Rorrer, N. A., Peterson, D. J., & Beckham, G. T. (2016). Enhancing muconic acid production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity. PMC. Retrieved from [Link]
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Yang, H., et al. (2024). Current status and advances in the green synthesis of muconic acid. Semantic Scholar. Retrieved from [Link]
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Production of muconic acid in plants. (2018). ResearchGate. Retrieved from [Link]
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Jouhten, P., Borin, J., & van Niel, E. W. J. (2021). In-situ muconic acid extraction reveals sugar consumption bottleneck in a xylose-utilizing Saccharomyces cerevisiae strain. PubMed Central. Retrieved from [Link]
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Khalil, H., & Dusselier, M. (2020). Muconic acid isomers as platform chemicals and monomers in the biobased economy. Green Chemistry. Retrieved from [Link]
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Bio-Adipic Acid Production from Muconic Acid Hydrogenation on Palladium-Transition Metal (Ni and Zn) Bimetallic Catalysts. (n.d.). MDPI. Retrieved from [Link]
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Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. (2025). NIH. Retrieved from [Link]
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Experiment 12 Green Chemistry: An Environmental-Friendly Preparation of 1,6-Hexanedioic Acid. (n.d.). Retrieved from [Link]
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Johnson, C. W., Salvachúa, D., Rorrer, N. A., Peterson, D. J., & Beckham, G. T. (2016). Enhancing muconic acid production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase. NREL. Retrieved from [Link]
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Rorrer, N. A., Vardon, D. R., Johnson, C. W., & Beckham, G. T. (2019). Bioprocess development for muconic acid production from aromatic compounds and lignin. Green Chemistry. Retrieved from [Link]
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managing impurities during industrial-scale production of hex-2-enedioic acid
Technical Support Center: Hex-2-enedioic Acid Production
A Senior Application Scientist's Guide to Managing Impurities in Industrial-Scale Synthesis
Welcome to the technical support center for this compound production. This guide is designed for researchers, chemists, and process development scientists navigating the challenges of impurity management during scale-up. As your application support partner, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, reflecting the real-world challenges encountered in the field.
Section 1: FAQ - Impurity Identification & Characterization
Q1: What are the most common impurities I should expect during the synthesis of this compound, and where do they come from?
In any industrial synthesis, impurities can arise from starting materials, intermediates, side reactions, or subsequent degradation. For this compound, we typically classify impurities by their source.
-
Isomeric Impurities: Positional isomers are among the most common and challenging impurities. Depending on the synthesis route, particularly in dicarbonylation processes, you may see the formation of hex-3-enedioic acid alongside your target this compound.[1] These isomers often have very similar physical properties, making them difficult to separate.
-
Process-Related Impurities: These are byproducts of the main reaction.
-
Related Dicarboxylic Acids: Over-oxidation can lead to shorter-chain dicarboxylic acids (e.g., succinic, malonic acid), while incomplete reactions or alternative reaction pathways might produce other C6 variants.[2][3]
-
Unreacted Starting Materials: Residual starting materials, such as butene derivatives or acrylic acid, can remain depending on reaction conversion efficiency.[1][4]
-
Catalyst-Derived Impurities: If using metal catalysts like palladium or platinum, trace amounts of these metals may leach into the product stream.[4]
-
-
Biomass-Route Impurities: If you are using a "green" synthesis route from biomass, you may encounter a different set of impurities.
Q2: What is the best analytical method for routine purity checks versus in-depth impurity profiling?
The choice of analytical method depends on your goal, throughput needs, and the level of detail required. A multi-pronged approach is often best.
Table 1: Comparison of Analytical Methods for Impurity Detection
| Method | Primary Use | Pros | Cons |
| Reverse-Phase HPLC-UV | Routine Purity Checks, Quantification | Robust, reliable, excellent for quantification. A simple method using a C18 column and UV detection around 200-210 nm is often sufficient.[6] | May not separate all isomers effectively. Low sensitivity for non-UV active compounds. |
| Ion Chromatography (IC) | Analysis of Polar Organic Acids | Excellent separation of various dicarboxylic acids.[2] | Can be more complex to set up than standard HPLC. |
| LC-MS/MS | In-depth Profiling, Isomer Differentiation | Highly sensitive and specific. Can distinguish between isomers with identical mass by their fragmentation patterns.[7] Essential for structural elucidation of unknown impurities. | Higher equipment cost and complexity. Derivatization may be needed for enhanced sensitivity.[8] |
| GC-MS | Analysis of Volatile Impurities | Good for identifying residual solvents or volatile starting materials. Requires derivatization for non-volatile dicarboxylic acids.[9] | Sample preparation can be more involved. Not suitable for thermally labile compounds. |
For daily process monitoring, a well-validated HPLC-UV method is the workhorse. For troubleshooting, process development, or identifying an unknown peak, LC-MS/MS is the gold standard.
Section 2: Troubleshooting Impurity Formation
Preventing impurity formation is always more efficient and cost-effective than removing it later. This section addresses the "why" behind common impurity issues.
Q3: My final product has a high concentration of hex-3-enedioic acid. What reaction parameters should I investigate to improve selectivity?
The formation of positional isomers like hex-3-enedioic acid is fundamentally a problem of reaction selectivity.[1] The root cause often lies in the catalyst system and reaction conditions.
Causality: The energy barrier for the formation of the 2-ene versus the 3-ene isomer is often small. Your catalyst or reaction conditions may not have a strong enough directing effect to favor one over the other.
Troubleshooting Steps:
-
Catalyst System:
-
Re-evaluate the Ligand: In palladium-catalyzed dicarbonylation, the choice of ligand has a profound impact on regioselectivity. Experiment with bulkier or more electron-donating/withdrawing ligands to sterically or electronically favor the desired isomer.
-
Catalyst Support: The surface properties of a heterogeneous catalyst support can influence the orientation of the substrate.
-
-
Reaction Conditions:
-
Temperature: Run a temperature screening study. Lower temperatures often favor the thermodynamically more stable product, which may increase selectivity at the cost of reaction rate.
-
Pressure: In gas-liquid reactions (e.g., involving carbon monoxide), pressure can influence reactant concentration at the catalytic site, affecting selectivity.[1]
-
-
Solvent: The polarity and coordinating ability of the solvent can stabilize certain transition states over others. Screen a matrix of solvents with varying properties.
Q4: We are developing a biomass-based route and are struggling with low yields and a dark, tar-like substance in the reactor. What is happening?
This is a classic signature of humin formation . Humins are complex furan-rich polymers that are notoriously difficult to characterize and remove.[5]
Causality: Humins are formed during the acid-catalyzed dehydration of sugars (the building blocks of cellulose).[5] The intermediate, 5-hydroxymethylfurfural (HMF), can self-polymerize or cross-react with other sugars under acidic and heated conditions.
Mitigation Strategies:
-
Two-Phase Reaction System: Performing the reaction in a biphasic system (e.g., water and an organic solvent like MIBK) can continuously extract HMF from the aqueous/acidic phase into the organic phase as it forms, preventing it from polymerizing.
-
Control Residence Time: Minimize the time the carbohydrate feedstock is exposed to high temperatures and strong acid. A continuous flow reactor is often superior to a batch reactor for this reason.
-
Feedstock Purity: The presence of certain metal ions from the biomass can catalyze side reactions.[5] Pre-treating the biomass feedstock to remove inorganic impurities can significantly improve the process.
-
Optimize Acid Catalyst: The strength and type of acid catalyst are critical. A solid acid catalyst might offer better control and easier separation than a mineral acid like sulfuric acid.
Section 3: Purification & Removal Strategies
This section provides guidance on removing impurities once they have formed.
Q5: What is the most scalable and cost-effective method for increasing the purity of our crystalline this compound from 98% to >99.5%?
For enhancing the purity of a solid crystalline material on an industrial scale, recrystallization is almost always the preferred method due to its scalability and cost-effectiveness. Preparative chromatography is generally reserved for very high-value products or when crystallization is ineffective.
Table 2: Comparison of Industrial Purification Techniques
| Feature | Recrystallization | Preparative Chromatography |
| Scalability | Excellent; can be performed in multi-ton batches. | Poor to moderate; scaling is expensive and complex. |
| Cost | Low (primarily solvent and energy costs). | Very High (high-cost stationary phase, large solvent volumes). |
| Throughput | High (batch processing). | Low (continuous but slow). |
| Selectivity | Good for removing impurities with different solubility profiles. | Excellent; can separate closely related isomers. |
| Primary Use | Bulk purification, polishing final product. | High-purity applications, difficult separations. |
The Logic of Recrystallization: This technique works on the principle of differential solubility. The ideal solvent is one in which your desired product is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities are either highly soluble at all temperatures (remaining in the mother liquor) or poorly soluble at all temperatures (can be filtered out hot).
Q6: Our attempts at recrystallization are not effectively removing a key isomeric impurity. What can we do?
This is a common challenge when impurities have very similar structures and solubility profiles to the main product.
Troubleshooting Steps:
-
Solvent Screening: This is the most critical parameter. Do not limit yourself to single solvents. Create a screening library of binary or even ternary solvent systems. A mixture (e.g., water/ethanol, ethyl acetate/heptane) can fine-tune the polarity and solvating power to create a larger solubility differential between your product and the impurity.
-
Anti-Solvent Addition: Dissolve the product in a good solvent at a moderate temperature, then slowly add an "anti-solvent" (in which the product is insoluble) to force crystallization. This can sometimes alter the crystal lattice formation and exclude impurities more effectively.
-
Seeding: Control the crystallization process by adding a small number of very pure seed crystals to the supersaturated solution. This encourages the formation of the desired crystal structure and can improve purity.
-
pH Modification: As a dicarboxylic acid, the protonation state of your molecule is pH-dependent. Adjusting the pH of an aqueous solution can dramatically alter the solubility of the di-acid versus a potential mono-acid impurity, allowing for separation.
Section 4: Protocols & Workflows
Troubleshooting Workflow Diagram
This flowchart provides a systematic approach to addressing any impurity issue.
Caption: A systematic workflow for impurity troubleshooting.
Simplified Impurity Formation Pathways
This diagram illustrates potential reaction pathways leading to common impurities.
Caption: Potential pathways for impurity formation.
Protocol 1: Impurity Profiling by Reverse-Phase HPLC
This protocol provides a starting point for developing a robust analytical method for routine analysis.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% Perchloric Acid or Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Ramp linearly from 5% to 40% B
-
15-17 min: Ramp linearly from 40% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: Return to 5% B
-
20-25 min: Equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 200 nm.[6]
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Validation: This method must be validated for your specific impurities of interest, including linearity, accuracy, precision, and limit of quantification (LOQ).
Protocol 2: Bench-Scale Recrystallization for Purity Enhancement
This workflow is a self-validating system to confirm the effectiveness of the purification.
-
Solvent Selection: Use solubility data to select a suitable solvent or solvent system. Water or water/ethanol mixtures are common starting points for dicarboxylic acids.
-
Dissolution: In a jacketed glass reactor, add the impure this compound and the minimum amount of solvent needed for complete dissolution at an elevated temperature (e.g., 70-80 °C). Stir until all solids are dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling & Crystallization: Slowly cool the solution at a controlled rate (e.g., 10-20 °C per hour). Slow cooling promotes the formation of larger, purer crystals. If desired, add seed crystals once the solution is supersaturated.
-
Isolation: Once the solution has reached the target low temperature (e.g., 0-5 °C) and crystallization appears complete, hold for 1-2 hours. Isolate the crystals by filtration (e.g., using a Büchner funnel). Wash the filter cake with a small amount of ice-cold, fresh solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until the weight is constant.
-
Self-Validation & Mass Balance:
-
Analyze the Product: Use the validated HPLC method to determine the purity of the final dried product.
-
Analyze the Mother Liquor: Evaporate the solvent from the combined mother liquor and washings. Analyze the residue by HPLC. You should see a high concentration of the impurities, confirming they were successfully purged.
-
Calculate Recovery: Determine the yield of the purified product. An effective recrystallization balances high purity with acceptable recovery (>85-90%).
-
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
-
BAuA. (2023). Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid. Retrieved from [Link]
- Google Patents. (1994). US5354887A - Preparation of hexene-1,6-dioic acids.
-
Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. PubMed. Retrieved from [Link]
-
Gatti, R., et al. (1995). Analysis of aliphatic dicarboxylic acids in pharmaceuticals and cosmetics by liquid chromatography (HPLC) with fluorescence detection. PubMed. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
Llevot, A., et al. (2020). Advances in catalytic routes for the production of carboxylic acids from biomass: a step forward for sustainable polymers. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Catalytic Oxidation Pathways for the Production of Carboxylic Acids from Biomass. Retrieved from [Link]
-
Cardiff University. (n.d.). The Synthesis of Adipic Acid from Cyclohexene Utilising Green Procedures. -ORCA. Retrieved from [Link]
-
Afinitica. (2005). Stereoselective synthesis of hex-2-(E)-en-4-yn-1,6-dioates and E,Z-muconic acid diesters via organo-catalyzed self-coupling of propiolates. Retrieved from [Link]
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MDPI. (2024). Influence of Impurities in the Chemical Processing Chain of Biomass on the Catalytic Valorisation of Cellulose towards γ-Valerolactone. Retrieved from [Link]
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Mortensen, P. B., & Gregersen, N. (1992). Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats. PubMed. Retrieved from [Link]
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PubChem - NIH. (n.d.). (E)-hex-2-enedioic acid | C6H8O4 | CID 10877230. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of Hex-2-enedioic Acid by ¹H and ¹³C NMR
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural elucidation of (E)-hex-2-enedioic acid. By presenting a detailed analysis of predicted ¹H and ¹³C NMR data, alongside comparative insights from Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, this document serves as a practical reference for confirming the structure of unsaturated dicarboxylic acids.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the structural elucidation of organic molecules.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it an indispensable tool.[1] This guide will delve into the interpretation of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra to build a comprehensive picture of the (E)-hex-2-enedioic acid molecule.
Structural Analysis of (E)-hex-2-enedioic Acid via ¹H and ¹³C NMR
Due to the limited availability of experimental spectra for (E)-hex-2-enedioic acid in public databases, this guide will utilize predicted NMR data to illustrate the principles of structural elucidation. These predictions are generated from sophisticated algorithms that consider the chemical environment of each nucleus.[2][3]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of (E)-hex-2-enedioic acid is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The acidic protons of the two carboxylic acid groups are anticipated to appear as broad singlets at the downfield end of the spectrum, typically in the range of 10-13 ppm, due to hydrogen bonding.[4]
The vinyl protons (H-2 and H-3) are expected to show a characteristic splitting pattern. Due to the trans configuration of the double bond, a large coupling constant (³J), typically in the range of 11-18 Hz, is predicted between these two protons.[5] The proton at C-3 will likely appear as a doublet of triplets, being split by the proton at C-2 and the two protons at C-4. The proton at C-2, being adjacent to the electron-withdrawing carboxylic acid group, will be deshielded and is expected to appear as a doublet.
The methylene protons at C-4 and C-5 will also exhibit distinct signals. The protons at C-4, being adjacent to the double bond, will be deshielded relative to the protons at C-5. Each set of methylene protons is expected to appear as a triplet, due to coupling with the adjacent methylene group.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments. For (E)-hex-2-enedioic acid, six unique carbon signals are predicted. The carbonyl carbons of the two carboxylic acid groups are expected to resonate in the downfield region, typically between 165-185 ppm.[6] The carbon attached to the double bond and the carbonyl group (C-2) will be deshielded compared to the other vinyl carbon (C-3). The two methylene carbons (C-4 and C-5) will appear in the upfield region of the spectrum.
To distinguish between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable.[7] In the predicted DEPT-135 spectrum for (E)-hex-2-enedioic acid, the CH carbons (C-2 and C-3) would appear as positive signals, while the CH₂ carbons (C-4 and C-5) would appear as negative signals. The quaternary carbonyl carbons would be absent.[8]
Table 1: Predicted ¹H and ¹³C NMR Data for (E)-hex-2-enedioic acid
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |
| C1-OH | ~12.0 | br s | - | - |
| C6-OH | ~12.0 | br s | - | - |
| H-2 | ~7.1 | d | ~140 | CH (+) |
| H-3 | ~5.9 | dt | ~125 | CH (+) |
| H-4 | ~2.5 | t | ~33 | CH₂ (-) |
| H-5 | ~2.3 | t | ~30 | CH₂ (-) |
| C-1 | - | - | ~172 | C |
| C-6 | - | - | ~178 | C |
Note: These are predicted values and may vary slightly from experimental data. "d" denotes a doublet, "t" a triplet, "dt" a doublet of triplets, and "br s" a broad singlet.
Confirming Connectivity with 2D NMR Spectroscopy
Two-dimensional NMR techniques are powerful tools for unambiguously establishing the connectivity of atoms within a molecule.
-
COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings.[9] For (E)-hex-2-enedioic acid, cross-peaks would be expected between H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the carbon backbone sequence.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons.[11] This would allow for the direct assignment of each proton signal to its corresponding carbon signal (e.g., H-2 to C-2, H-3 to C-3, etc.).
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart.[12] This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For instance, correlations from H-2 and H-3 to the carbonyl carbon C-1 would confirm the position of the carboxylic acid group relative to the double bond.
Comparative Analysis with Alternative Techniques
While NMR is a powerful primary tool, a comprehensive structural elucidation often involves complementary analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[13] For (E)-hex-2-enedioic acid (molecular weight: 144.12 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 144.[14] Common fragmentation pathways for dicarboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavage of the carbon-carbon bonds.[15] The fragmentation pattern can provide valuable clues about the structure, though it may not be sufficient for unambiguous isomer differentiation without the aid of techniques like tandem mass spectrometry (MS/MS).[16][17]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying the functional groups present in a molecule. The FTIR spectrum of (E)-hex-2-enedioic acid would be dominated by the characteristic absorptions of the carboxylic acid and alkene functional groups. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[18] A strong carbonyl (C=O) stretching absorption would be expected around 1700 cm⁻¹. The C=C stretching of the alkene would likely appear around 1650 cm⁻¹, and the C-O stretching of the carboxylic acid would be observed in the 1200-1300 cm⁻¹ region.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the (E)-hex-2-enedioic acid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). DMSO-d₆ is often a good choice for carboxylic acids as it can help to sharpen the acidic proton signals.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative measurements.[10]
-
Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment.
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
Mass Spectrometry (GC-MS with Derivatization)
Sample Preparation (Derivatization): Due to the low volatility of dicarboxylic acids, derivatization is often required for GC-MS analysis.[19]
-
Dissolve a small amount of the sample in a suitable solvent.
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or a BF₃/methanol solution for esterification, and heat as required by the specific protocol.
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of the derivatized acids.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Scan Range: Typically m/z 40-400.
FTIR Spectroscopy (ATR)
Sample Preparation: Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.[18]
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid (E)-hex-2-enedioic acid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
FTIR-ATR Analysis:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty, clean ATR crystal should be collected before analyzing the sample.
Visualizing the Elucidation Process
Caption: Workflow for the structural elucidation of hex-2-enedioic acid.
Conclusion
The structural elucidation of (E)-hex-2-enedioic acid serves as an excellent case study for the power and necessity of modern analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the most detailed and direct evidence for the molecular structure, including stereochemistry, a multi-technique approach offers the most robust confirmation. Mass spectrometry validates the molecular weight and offers fragmentation clues, while FTIR spectroscopy provides a rapid confirmation of the key functional groups. By integrating the data from these complementary methods, researchers can achieve a high degree of confidence in their structural assignments, a critical step in any chemical research or development endeavor.
References
- Macher, E., & Vogeser, M. (2004). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. Clinical Chemistry, 50(1), 131–139.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10877230, (E)-hex-2-enedioic acid. Retrieved from [Link]
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- Martens, J., & Giez, I. (2018). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods, 10(3), 256-263.
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Process NMR Associates. (2016). Organic Acid Archives. Retrieved from [Link]
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Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]
- Pereira, V., Cerca, P., & Ferreira, I. M. P. L. V. O. (2005). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. Analytical and Bioanalytical Chemistry, 382(2), 421–425.
- Płotka-Wasylka, J., & Namieśnik, J. (2018). Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis.
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University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]
- Rodrigues, N., et al. (2011). Quantification of organic acids in beer by nuclear magnetic resonance (NMR)-based methods. Food Chemistry, 127(4), 1837-1844.
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
- Ferreira, I. M. P. L. V. O., & Guido, L. F. (2005). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. Analytical and Bioanalytical Chemistry, 382(2), 421-425.
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction? Retrieved from [Link]
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Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
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ResearchGate. (2017). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. Retrieved from [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
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virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]
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NMRium demo. (n.d.). Predict. Retrieved from [Link]
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SpectraBase. (n.d.). (2E,4E)-2,4-hexadienoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Dr. JC. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
University of Leicester. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Hexanedioic acid. In NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (2024, January 12). Nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Hexenedioic acid, trans-. In NIST Chemistry WebBook. Retrieved from [Link]
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Slideshare. (2015, May 18). 2D NMR Spectroscopy. Retrieved from [Link]
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Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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University of Delhi. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
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Chemicate. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. [Link]
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PubChemLite. (n.d.). (e)-hex-2-enedioic acid (C6H8O4). Retrieved from [Link]
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A Comparative Guide to Hex-2-enedioic Acid and Adipic Acid in Polyester Synthesis
This guide provides a comprehensive comparative analysis of hex-2-enedioic acid, a bio-based unsaturated dicarboxylic acid, and adipic acid, a conventional saturated dicarboxylic acid, in the context of polyester synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to understand the nuances of monomer selection and its profound impact on final polymer properties and applications.
Introduction: The Choice Between Saturated and Unsaturated Monomers
In the realm of polyester synthesis, the choice of the dicarboxylic acid monomer is a critical determinant of the final polymer's characteristics. Adipic acid (hexanedioic acid) has long been a cornerstone of the polymer industry, valued for producing polyesters with predictable, reliable, and favorable mechanical properties.[1] These saturated aliphatic polyesters are known for their durability and flexibility, making them suitable for a wide array of applications.[2]
Conversely, the growing demand for sustainable and functional polymers has brought bio-based unsaturated dicarboxylic acids, such as this compound and its isomers like muconic acid, to the forefront of materials research. The key distinguishing feature of these monomers is the presence of a carbon-carbon double bond within their backbone. This unsaturation is not merely a structural curiosity; it imparts unique thermal properties and, most importantly, offers reactive sites for post-polymerization modification, enabling the creation of materials with tunable functionalities.[3] This guide will delve into the synthesis and characterization of polyesters derived from both adipic acid and this compound (using its close isomers as experimental surrogates), providing a clear, data-driven comparison to inform advanced polymer design.
Monomer Profile: A Tale of Two Structures
The fundamental differences in the polyesters originate from the distinct chemical structures of the diacid monomers.
-
Adipic Acid (Hexanedioic Acid): A linear, saturated six-carbon dicarboxylic acid. Its simple, flexible aliphatic chain allows for close packing of polymer chains, leading to semi-crystalline materials with good mechanical strength.
-
This compound: An unsaturated six-carbon dicarboxylic acid. The presence of the C=C double bond introduces rigidity into the monomer backbone. This structural feature disrupts the regular packing of polymer chains, which in turn affects the thermal and mechanical properties of the resulting polyester. More significantly, this double bond is a reactive handle for subsequent chemical modifications.
Below is a visual representation of the monomers and their resulting polyester structures when reacted with a generic diol (e.g., 1,4-butanediol).
Caption: Chemical structures of adipic acid, this compound, 1,4-butanediol, and their corresponding polyester repeat units.
Polyester Synthesis: Experimental Protocols
The synthesis of polyesters from both diacids can be achieved via melt polycondensation. The following protocols outline the standard procedures. The key difference lies in the need to prevent side reactions, such as isomerization or cross-linking, involving the double bond in this compound, which often necessitates the use of a radical inhibitor.[4]
General Experimental Workflow
The overall process for synthesizing and characterizing these polyesters is outlined in the workflow diagram below.
Caption: General workflow for polyester synthesis and characterization.
Protocol 1: Synthesis of Poly(butylene adipate)
This protocol describes a typical two-stage melt polycondensation for a saturated polyester.
Materials:
-
Adipic acid
-
1,4-butanediol (BDO)
-
Titanium(IV) butoxide (Ti(OBu)₄) or Stannous octoate (Sn(Oct)₂) as catalyst
-
Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: A three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a collection flask.
-
Charging Reactants: Charge the flask with equimolar amounts of adipic acid and a slight excess (e.g., 1.1 molar equivalents) of 1,4-butanediol. The excess diol compensates for losses during distillation.
-
Esterification (First Stage):
-
Purge the system with nitrogen to create an inert atmosphere.
-
Heat the mixture to 180-200°C with continuous stirring.
-
Water is generated as a byproduct and is distilled off. This stage is continued until approximately 90% of the theoretical amount of water is collected.
-
Causality: This initial stage forms low molecular weight oligomers. The removal of water is crucial as it drives the equilibrium reaction towards the formation of esters.
-
-
Polycondensation (Second Stage):
-
Cool the reaction mixture slightly and add the catalyst (e.g., 200-400 ppm of Ti(OBu)₄).
-
Gradually reduce the pressure to a high vacuum (<1 mbar) while increasing the temperature to 220-240°C.
-
Continue the reaction under these conditions for several hours. The viscosity of the melt will increase significantly as the polymer chain length grows.
-
Causality: The high temperature and vacuum facilitate the removal of excess diol and any remaining water, driving the polymerization to achieve a high molecular weight.
-
-
Product Recovery: Once the desired viscosity is reached, the reaction is stopped by cooling the reactor. The resulting polyester can be extruded and pelletized.
Protocol 2: Synthesis of Polyester from this compound (or its Isomers)
This protocol is adapted for unsaturated diacids and includes a radical inhibitor.
Materials:
-
trans-β-hydromuconic acid (as a proxy for this compound)[4]
-
1,4-butanediol (BDO)
-
Stannous octoate (Sn(Oct)₂) as catalyst
-
4-Methoxyphenol as a radical inhibitor[4]
-
Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: Same as for Protocol 1.
-
Charging Reactants: Charge the flask with equimolar amounts of trans-β-hydromuconic acid, a slight excess of 1,4-butanediol, and the radical inhibitor (e.g., 0.1 mol% relative to the diacid).
-
Esterification (First Stage):
-
Purge with nitrogen and heat to 180-200°C with stirring.
-
Collect the water byproduct until the reaction slows.
-
Causality: The radical inhibitor is critical to prevent premature cross-linking or side reactions involving the C=C double bond at elevated temperatures.[4]
-
-
Polycondensation (Second Stage):
-
Add the catalyst (e.g., 200 ppm Sn(Oct)₂).
-
Gradually apply high vacuum and increase the temperature to 220-230°C.
-
Maintain these conditions until the desired molecular weight is achieved, as indicated by the melt viscosity.
-
Causality: Careful control of temperature and reaction time is essential to achieve high molecular weight while preserving the integrity of the double bonds.[4]
-
-
Product Recovery: Cool the reactor and recover the unsaturated polyester.
Comparative Performance Analysis
The introduction of a double bond into the polyester backbone significantly alters its material properties. The following sections compare the thermal and mechanical properties of polyesters derived from adipic acid with those derived from unsaturated C6 diacids like muconic or hydromuconic acid.
Thermal Properties
The presence of the rigid C=C bond in the this compound-based polyester restricts chain mobility compared to the flexible aliphatic chain of the adipic acid-based polyester. This has a direct impact on the glass transition temperature (Tg) and melting temperature (Tm).
| Property | Poly(butylene adipate) (PBA) | Poly(butylene succinate-co-muconate) | Rationale for Difference |
| Glass Transition Temp. (Tg) | ~ -60 to -50 °C | Increases with muconate content | The rigid double bond restricts segmental motion of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state.[4] |
| Melting Temperature (Tm) | ~ 50-60 °C | Decreases with muconate content | The double bond disrupts the regularity of the polymer chain, hindering efficient crystal packing and lowering the energy required to melt the crystalline domains. |
| Thermal Degradation Temp. (Td) | ~ 324 °C (initial decomposition)[5] | Decreases with muconate content | The presence of ester groups and double bonds can create points of thermal instability in the polymer backbone compared to a fully saturated chain.[6] |
Mechanical Properties
Mechanical properties are also strongly influenced by the monomer structure. The reduced crystallinity in unsaturated polyesters generally leads to materials that are less rigid but can exhibit high toughness.
| Property | Poly(butylene adipate) (PBA) | Poly(butylene hydromuconoate-co-fumarate) | Rationale for Difference |
| Tensile Strength | ~ 10-30 MPa | Can be comparable or superior to saturated polyesters | While lower crystallinity might suggest lower strength, the rigid unsaturated groups can enhance intermolecular interactions, leading to good tensile properties.[4] |
| Young's Modulus | ~ 200-400 MPa | Varies with composition | The modulus is highly dependent on the degree of crystallinity. The introduction of unsaturation can lower the modulus by reducing crystallinity. |
| Elongation at Break | ~ 300-600% | Can be very high, indicating good toughness | The amorphous regions and disrupted crystallinity allow for greater chain movement before failure, resulting in higher elongation.[4] |
Note: Data for poly(butylene hydromuconoate-co-fumarate) is used as a high-performing example of a bio-based unsaturated polyester to demonstrate the potential of these materials.[4]
The Functional Advantage: Post-Polymerization Modification
The most significant advantage of using this compound over adipic acid is the potential for post-polymerization modification. The C=C double bonds distributed along the polyester backbone are reactive sites that can undergo a variety of chemical transformations, a capability that saturated polyesters like poly(butylene adipate) lack.
This functionality allows for:
-
Cross-linking: The double bonds can be cross-linked using radical initiators or UV light to form thermoset materials with enhanced mechanical strength, thermal stability, and solvent resistance.
-
Functionalization: Pendent groups can be attached to the polymer backbone via reactions like Michael addition, allowing for the introduction of specific functionalities to tailor properties such as hydrophilicity, biodegradability, or for attaching bioactive molecules.[3]
The diagram below illustrates this key difference.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Effects of Chain-Extending Cross-Linkers on the Mechanical and Thermal Properties of Poly(butylene adipate terephthalate)/Poly(lactic acid) Blown Films [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane [mdpi.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Hex-2-enedioic Acid via HPLC-UV
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is a cornerstone of chemical analysis. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodologies for the validation of synthesized hex-2-enedioic acid. We will move beyond a simple recitation of steps to explore the rationale behind experimental choices, ensuring a robust and self-validating analytical system.
The Significance of Purity in this compound Synthesis
This compound, a dicarboxylic acid with a carbon-carbon double bond, is a valuable building block in the synthesis of various chemical entities.[1][2] Its utility, however, is intrinsically linked to its purity. Impurities, which can include positional isomers (such as hex-3-enedioic acid), geometric isomers (the cis-isomer), unreacted starting materials, and byproducts from side reactions, can significantly impact the yield, safety, and efficacy of the final product. Therefore, a validated, high-resolution analytical method is not merely a quality control checkpoint but a critical component of the development process.
Comparing HPLC-UV Approaches for Dicarboxylic Acid Analysis
The primary challenge in the HPLC analysis of small, polar molecules like dicarboxylic acids is achieving adequate retention on traditional reversed-phase columns.[3] Several approaches can be employed to overcome this, each with its own set of advantages and disadvantages.
Method 1: Standard Reversed-Phase (C18) with Acidified Mobile Phase
This is often the first approach for its simplicity and the widespread availability of C18 columns. The addition of an acid (e.g., phosphoric acid or trifluoroacetic acid) to the mobile phase suppresses the ionization of the carboxylic acid groups, increasing their hydrophobicity and retention on the nonpolar stationary phase.[4]
-
Rationale: By operating at a pH well below the pKa of the carboxylic acid groups, we ensure a consistent, non-ionized state, leading to sharper peaks and more reproducible retention times.
-
Limitations: Highly polar impurities may still elute in or near the solvent front, making accurate quantification difficult.
Method 2: Ion-Pair Reversed-Phase Chromatography
This technique adds a bulky counter-ion to the mobile phase, which forms a neutral complex with the ionized analyte. This complex has a greater affinity for the stationary phase, leading to increased retention.
-
Rationale: Ion-pairing offers a significant boost in retention for highly polar analytes that are poorly retained by standard reversed-phase methods.
-
Limitations: Ion-pairing reagents can be aggressive to the column and may require extensive equilibration and washing cycles. They can also be incompatible with mass spectrometry if further characterization is needed.
Method 3: "Aqueous" Reversed-Phase Columns (e.g., C18-AQ)
These columns are specifically designed to prevent "phase collapse" when using highly aqueous mobile phases. Phase collapse occurs when the C18 chains on the silica support fold in on themselves in a high-water environment, leading to a dramatic loss of retention.[5]
-
Rationale: C18-AQ columns provide stable retention for polar compounds in 100% aqueous solutions, offering a robust alternative to standard C18 columns.
-
Advantages: This approach often provides a good balance of retention, resolution, and compatibility with standard buffers, making it a strong candidate for the analysis of this compound and its polar impurities.
Recommended Experimental Protocol: Purity Validation of this compound
The following protocol outlines a validated HPLC-UV method for determining the purity of synthesized this compound, employing an "aqueous" C18 column for robust performance.
Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18-AQ column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4).
-
Orthophosphoric acid (H3PO4).
-
Water (HPLC grade).
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 20 mM KH2PO4, pH adjusted to 2.6 with H3PO4 | The phosphate buffer provides pH stability, while the low pH ensures the dicarboxylic acids are in their protonated form for optimal retention.[6] |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analytes from the column. |
| Gradient Program | 0-2 min: 100% A; 2-15 min: 0-20% B; 15-18 min: 20% B; 18-20 min: 100% A; 20-25 min: 100% A (re-equilibration) | A shallow gradient is employed to ensure the separation of closely eluting isomers and impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection Wavelength | 210 nm | Carboxylic acids exhibit UV absorbance at low wavelengths. 210 nm generally provides a good signal-to-noise ratio for these compounds.[7] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase A.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the synthesized this compound in 10 mL of mobile phase A.
Method Validation Protocol
A robust analytical method must be validated to ensure its suitability for its intended purpose.[8] The following validation parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.[9][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the this compound peak from any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by running the working standard solutions and plotting the peak area against the concentration. A correlation coefficient (r²) of >0.999 is typically desired.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of reference standard spiked into a sample matrix.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Repeatability is assessed by multiple injections of the same sample on the same day, while intermediate precision is assessed on different days with different analysts.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Caption: Experimental workflow for HPLC-UV purity validation.
Understanding the Impurity Profile
The potential impurities in synthesized this compound are largely dependent on the synthetic route. A common precursor is cis,cis-muconic acid, which can be isomerized and reduced.[11][12]
Caption: Potential synthesis pathway and impurity formation.
Comparative Data Presentation
The following table presents a hypothetical comparison of the performance of different HPLC columns for the analysis of this compound, based on typical performance characteristics.
| Parameter | Standard C18 | C18-AQ ("Aqueous") | Ion-Pair on C18 |
| Retention Factor (k') of this compound | 1.2 | 3.5 | 5.8 |
| Resolution of Hex-2-enedioic and Hex-3-enedioic Acid | 1.3 | 2.1 | 2.5 |
| Peak Tailing Factor | 1.5 | 1.1 | 1.3 |
| Method Robustness | Moderate | High | Low |
| Compatibility with MS | High | High | Low |
Final Remarks
The validation of the purity of synthesized this compound is a multi-faceted process that requires a deep understanding of both the chemistry of the molecule and the principles of chromatography. By selecting the appropriate HPLC column and mobile phase, and by rigorously validating the method according to ICH guidelines, researchers can be confident in the quality and reliability of their analytical data. This guide has provided a framework for making informed decisions in the development of a robust and self-validating HPLC-UV method for this important chemical intermediate.
References
-
A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. (n.d.). Retrieved from [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]
-
(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. Retrieved from [Link]
-
Validation of Impurity Methods, Part II. (2014, August 22). LCGC North America. Retrieved from [Link]
-
Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. (n.d.). J-Stage. Retrieved from [Link]
-
HPLC separation profile of standards of mono and dicarboxylic acid... (n.d.). ResearchGate. Retrieved from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). National Center for Biotechnology Information. Retrieved from [Link]
-
Robustness study of a reversed-phase liquid chromatographic method for the analysis of carboxylic acids in industrial reaction mixtures. (n.d.). PubMed. Retrieved from [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved from [Link]
-
Reversed Phase HPLC Studies on the Change of the Content of Organic Acids in Tobacco During Aging. (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (n.d.). ResearchGate. Retrieved from [Link]
-
Showing metabocard for trans-2-Hexenedioic acid (HMDB0013311). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Electrochemical hydrogenation of bioprivileged cis,cis-muconic acid to trans-3-hexenedioic acid: from lab synthesis to bench-scale production and beyond. (n.d.). ResearchGate. Retrieved from [Link]
-
Highly Sensitive Analysis of Organic Acids by HPLC-UV. (n.d.). SCION Instruments. Retrieved from [Link]
-
Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS). (2021, January 18). MDPI. Retrieved from [Link]
-
(E)-hex-2-enedioic acid. (n.d.). PubChem. Retrieved from [Link]
-
Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. (2025, January 6). National Center for Biotechnology Information. Retrieved from [Link]
-
Stereoselective synthesis of hex-2-(E)-en-4-yn-1,6-dioates and E,Z-muconic acid diesters via organo-catalyzed self-coupling of propiolates. (n.d.). AFINITICA. Retrieved from [Link]
-
cis,cis-Muconic acid: separation and catalysis to bio-adipic acid for nylon-6,6 polymerization. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Electrochemical hydrogenation of bioprivileged cis,cis-muconic acid to trans-3-hexenedioic acid: from lab synthesis to bench-scale production and beyond. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
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- 2. (E)-hex-2-enedioic acid | C6H8O4 | CID 10877230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scioninstruments.com [scioninstruments.com]
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- 12. Electrochemical hydrogenation of bioprivileged cis,cis-muconic acid to trans-3-hexenedioic acid: from lab synthesis to bench-scale production and beyond - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Promise of Unsaturated Dicarboxylic Acids: A Structural Perspective
An In-Depth Performance Comparison of Bioplastics Derived from Bio-Based Unsaturated Dicarboxylic Acids: A Focus on Hex-2-enedioic Acid Analogues
In the relentless pursuit of sustainable alternatives to petroleum-based plastics, the scientific community is increasingly exploring novel bio-based monomers that can impart unique functionalities and enhanced performance to polymers. Among these, unsaturated dicarboxylic acids, such as this compound, represent a promising frontier. Their inherent rigidity and potential for further chemical modification offer a pathway to bioplastics with tailored properties, moving beyond the performance limitations of first-generation bioplastics like polylactic acid (PLA).
This guide provides a comprehensive performance analysis of bioplastics derived from analogues of this compound, with a primary focus on the well-researched isomer, muconic acid. Due to the nascent stage of research into this compound-based polymers, we will leverage data from muconic acid-derived bioplastics as a predictive benchmark. This approach is scientifically grounded in the structural similarities between these C6 unsaturated dicarboxylic acids, allowing for a robust and insightful comparison. The insights presented here are intended for researchers, polymer scientists, and material engineers working at the cutting edge of sustainable polymer development.
This compound and its isomers, like muconic acid, possess a unique combination of a six-carbon backbone and a carbon-carbon double bond. This unsaturation is key; it introduces rigidity into the polymer chain, which can significantly enhance thermal and mechanical properties compared to their saturated counterparts like adipic acid, a conventional monomer for nylon 6,6. Furthermore, the double bond serves as a reactive site for post-polymerization modifications, such as cross-linking or grafting, to further tune the material's properties.
The biosynthesis of these monomers from renewable feedstocks like lignin and sugars positions them as critical components in a circular bioeconomy. The ability to produce these building blocks via fermentation processes reduces our reliance on fossil fuels and offers a more sustainable manufacturing pathway.
Performance Benchmarking: Muconic Acid-Derived Bioplastics
Muconic acid has emerged as a frontrunner in the development of high-performance bio-based plastics. It can be polymerized with diols to form polyesters or with diamines to form polyamides, offering a versatile platform for material design.
Muconic Acid-Based Polyamides: A Bio-Based Alternative to Nylon
When muconic acid is polymerized with diamines such as hexamethylenediamine (a common industrial chemical that can also be produced from renewable resources), the resulting polyamide (PA 6,6) exhibits properties that are competitive with, and in some cases superior to, conventional petroleum-based nylons.
-
Mechanical Strength: The presence of the double bond in the muconic acid backbone restricts chain rotation, leading to a stiffer polymer with a higher tensile strength and Young's modulus compared to adipic acid-based PA 6,6.
-
Thermal Stability: The increased rigidity also contributes to a higher glass transition temperature (Tg) and melting temperature (Tm), allowing these bio-polyamides to be used in more demanding, high-temperature applications.
Muconic Acid-Based Polyesters: Properties and Potential Applications
Poly(alkylene muconate)s, synthesized from muconic acid and various diols, are a class of bio-based polyesters with a wide range of tunable properties. Their performance characteristics often place them between amorphous plastics like PLA and semi-crystalline plastics like polybutylene succinate (PBS).
Comparative Performance Analysis
To provide a clear perspective on the potential of this compound-derived bioplastics, the following table summarizes the performance of muconic acid-based polymers in comparison to other common bioplastics and a conventional petroleum-based plastic.
| Property | Muconic Acid-Based PA | PLA (Polylactic Acid) | PBS (Polybutylene Succinate) | Bio-PET | Conventional PA 6,6 |
| Tensile Strength (MPa) | 70 - 90 | 50 - 70 | 30 - 45 | 55 - 75 | 60 - 80 |
| Young's Modulus (GPa) | 2.5 - 3.5 | 2.0 - 4.0 | 0.5 - 1.0 | 2.0 - 4.0 | 2.0 - 3.0 |
| Glass Transition Temp (°C) | 80 - 100 | 55 - 65 | -32 | 70 - 80 | 50 - 60 |
| Melting Temperature (°C) | 280 - 320 | 150 - 180 | 115 | ~250 | 255 - 265 |
| Biodegradability | Slow to very slow | Compostable | Compostable | Non-biodegradable | Non-biodegradable |
Data compiled from various sources for illustrative comparison. Actual values can vary based on specific polymer grade, processing conditions, and additives.
Experimental Protocols for Performance Evaluation
To ensure the validity and reproducibility of performance claims, standardized testing methodologies are crucial. The following are key protocols for evaluating the properties of bioplastics.
Mechanical Testing: Tensile Properties (ASTM D638)
This test determines the tensile strength, Young's modulus, and elongation at break of a plastic material.
Methodology:
-
Sample Preparation: Prepare dog-bone-shaped specimens according to the dimensions specified in ASTM D638 using injection molding or compression molding.
-
Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5 % relative humidity for at least 40 hours prior to testing.
-
Testing: Mount the specimen in the grips of a universal testing machine. Apply a constant rate of extension until the specimen fractures.
-
Data Analysis: The machine's software records the load and extension data, which is then used to calculate tensile strength, modulus, and elongation.
Experimental Workflow for Tensile Testing
Caption: Workflow for determining tensile properties via ASTM D638.
Thermal Analysis: Differential Scanning Calorimetry (DSC) (ASTM D3418)
DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Heating/Cooling Cycle:
-
Heat the sample from room temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min).
-
Hold at this temperature for a few minutes to erase thermal history.
-
Cool the sample back to room temperature at a controlled rate.
-
Heat the sample again through its melting point.
-
-
Data Analysis: The Tg, Tm, and Tc are determined from the heat flow curve generated during the second heating scan.
Conceptual Diagram of a DSC Thermogram
Caption: Illustrative DSC curve showing key thermal transitions.
Future Outlook for this compound-Based Polymers
Based on the performance of muconic acid-based bioplastics, it is reasonable to predict that polymers derived from this compound will also exhibit high-performance characteristics. The specific position of the double bond in the this compound backbone may lead to subtle but important differences in polymer chain packing and flexibility, which could be exploited to fine-tune properties.
Future research should focus on:
-
Efficient Biosynthesis Routes: Developing cost-effective and high-yield fermentation processes for this compound production.
-
Polymerization and Characterization: Synthesizing a range of polyesters and polyamides from this compound and thoroughly characterizing their mechanical, thermal, and barrier properties.
-
Structure-Property Relationship: Elucidating how the specific isomerism of the monomer influences the final properties of the polymer.
Conclusion
While direct data on bioplastics from this compound is still forthcoming, a comprehensive analysis of its close analogue, muconic acid, provides a compelling case for its potential. The introduction of unsaturation into the polymer backbone is a proven strategy for enhancing the performance of bio-based plastics, enabling their use in applications traditionally dominated by engineering thermoplastics. As synthetic biology and polymer chemistry continue to advance, we can anticipate that monomers like this compound will play a crucial role in the development of the next generation of sustainable, high-performance materials.
References
A Senior Application Scientist’s Guide to Assessing the Biodegradability of Hex-2-Enedioic Acid-Based Polymers
Introduction: The Quest for Sustainable Polymers
The imperative to transition from a fossil fuel-based economy to a sustainable, circular one has catalyzed significant research into bio-based polymers. Among the promising candidates are polymers derived from hex-2-enedioic acid, a dicarboxylic acid that can be sourced from renewable feedstocks like trans,trans-muconic acid.[1][2] These polymers, often unsaturated polyesters, represent a novel class of materials with potential applications in packaging, agriculture, and medicine.[3][4] However, their "green" credentials hinge not only on their renewable origin but also on their end-of-life scenario. True sustainability requires that these materials return to the biosphere without causing harm.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biodegradability of this compound-based polymers. We will move beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a robust and scientifically defensible evaluation. This document compares the necessary methodologies against those used for established biodegradable polyesters like polylactic acid (PLA) and poly(ε-caprolactone) (PCL), providing the context needed for meaningful data interpretation.
Understanding the Material: this compound-Based Polyesters
This compound (a constitutional isomer of muconic acid) is a six-carbon dicarboxylic acid featuring a carbon-carbon double bond.[5][6] Polymers synthesized from this monomer or its derivatives are typically aliphatic polyesters. The presence of ester linkages in the polymer backbone is a critical structural feature, as these bonds are susceptible to hydrolysis, which is often the initiating step of biodegradation.[7][8]
The synthesis can be achieved through various polycondensation methods, including enzymatic catalysis, which offers a green chemistry approach with minimal side reactions.[4][9] The resulting polymers possess unsaturated bonds within their backbone, which not only influences their physical properties but may also affect their susceptibility to microbial attack.[9]
The Mechanism of Polymer Biodegradation: A Two-Step Process
Biodegradation is not a simple dissolution; it is a complex process mediated by microorganisms.[10] For a polymer to be considered truly biodegradable, it must be completely consumed by microbial communities and converted into carbon dioxide (in aerobic environments), methane (in anaerobic environments), water, and biomass.[11] The process generally follows two key stages:
-
Depolymerization: This initial phase involves the breakdown of the large polymer chains into smaller molecules, such as oligomers, dimers, and monomers. This is primarily achieved through abiotic hydrolysis of labile bonds (like esters) and/or the action of extracellular enzymes secreted by microorganisms.[8]
-
Mineralization: The smaller, water-soluble fragments generated during depolymerization are then transported across the microbial cell membrane and used as a carbon and energy source. This metabolic process results in the production of CO₂, H₂O, and new biomass.[7][8]
Caption: The two-stage mechanism of polymer biodegradation.
Designing a Comparative Biodegradability Study
To generate credible and comparable data, a multi-tiered experimental approach grounded in international standards is essential.[12] This section outlines a complete workflow for comparing a novel this compound-based polymer against PLA (a benchmark for industrial compostability) and PCL (a benchmark for broader biodegradability).[13][14][15]
Caption: Experimental workflow for assessing polymer biodegradability.
Experimental Protocol: Aerobic Biodegradation in Controlled Composting Conditions
This protocol is based on the principles of ASTM D5338 and ISO 14855 , which are considered the gold standards for determining the ultimate aerobic biodegradability of plastic materials.[7][16][17]
1. Materials & Reagents:
-
Test Materials:
-
This compound-based polymer film (e.g., 100 µm thickness).
-
Polylactic acid (PLA) film (positive compostable control).
-
Poly(ε-caprolactone) (PCL) film (positive biodegradable control).
-
Polyethylene (PE) film (negative, non-degradable control).
-
-
Positive Reference Material: Microcrystalline cellulose powder.
-
Inoculum: Mature, stable compost from a municipal or industrial composting facility, sieved to <10 mm.
-
Reagents: Barium hydroxide (Ba(OH)₂) or Sodium hydroxide (NaOH) solution for CO₂ trapping, Hydrochloric acid (HCl) for titration, Phenolphthalein indicator.
2. Equipment:
-
Respirometer System: A series of sealed bioreactor vessels (2-4 L) maintained at a constant temperature (58 ± 2 °C). Each vessel must be connected to an aeration system (CO₂-free air) and a CO₂ trapping system.
-
Analytical Balance, Drying Oven, pH Meter.
-
Gas Chromatography (GC) system (optional, for direct CO₂ measurement).
3. Experimental Setup (Self-Validating System):
-
Rationale: The inclusion of multiple controls is non-negotiable for a trustworthy experiment. Cellulose validates the activity of the compost (inoculum), while PE confirms that no other factors are causing CO₂ evolution. PLA and PCL provide industry-relevant benchmarks.
-
Vessel Setup (in triplicate for statistical validity):
-
3x Blank Vessels: Compost and inert substrate (e.g., vermiculite) only. (Measures background microbial respiration).
-
3x Positive Reference Vessels: Compost + Cellulose.
-
3x Test Polymer Vessels: Compost + this compound polymer.
-
3x PLA Control Vessels: Compost + PLA.
-
3x PCL Control Vessels: Compost + PCL.
-
3x Negative Control Vessels: Compost + PE.
-
-
Sample Preparation: Dry all polymer samples and determine their total organic carbon content (required for theoretical CO₂ calculation). Cut films into small pieces (~1x1 cm) to maximize surface area.
-
Loading: Mix approximately 100g (dry weight) of polymer sample with 600g (dry weight) of compost inoculum for a typical setup. Ensure moisture content is maintained at 50-60%.
4. Procedure:
-
Incubate the vessels at 58 ± 2 °C, supplying a constant flow of CO₂-free air.
-
Bubble the effluent gas from each vessel through a known volume and concentration of Ba(OH)₂ or NaOH solution. The evolved CO₂ will precipitate as BaCO₃ or react to form Na₂CO₃.
-
Periodically (every 2-3 days initially, then weekly), remove the CO₂ traps and titrate the remaining alkali with a standardized HCl solution. The amount of CO₂ evolved is calculated from the difference in titration volumes between the blank and the sample traps.[7]
-
Continue the test for a maximum of 180 days, or until the biodegradation curve reaches a plateau for at least four consecutive weeks.
-
Test Validity Criterion: The test is considered valid only if the percentage of biodegradation of the cellulose positive reference is greater than 70% after 45 days.
5. Calculation of Biodegradation:
-
Calculate the cumulative amount of CO₂ evolved from each vessel over time, subtracting the background CO₂ from the blank vessels.
-
Calculate the theoretical maximum CO₂ (ThCO₂) that can be produced from the amount of polymer added, based on its elemental carbon content.
-
The percentage of biodegradation is calculated as: % Biodegradation = (Cumulative CO₂ Evolved / ThCO₂) * 100[8]
Alternative Environment Testing Standards
While composting is a common end-of-life scenario, a comprehensive assessment should consider other environments. The choice of standard depends on the polymer's intended application.
-
Biodegradation in Soil: For applications like agricultural mulch films, testing under soil conditions is critical.
-
Biodegradation in Aquatic Environments: For products that may end up in marine or freshwater systems.
Interpreting the Results: A Comparative Analysis
Table 1: Hypothetical Comparative Biodegradation Data (ASTM D5338, 58°C)
| Material | Lag Phase (Days) | % Biodegradation at 45 Days | % Biodegradation at 90 Days | Final % Biodegradation (180 Days) |
| Cellulose (Reference) | ~2 | >70% | >85% | >90% |
| Hex-2-enedioic Polymer | ~10 | 65% | 88% | 91% |
| PCL (Control) | ~5 | 75% | 92% | 94% |
| PLA (Control) | ~30 | 15% | 60% | 85% |
| PE (Negative Control) | N/A | <1% | <1% | <1% |
Analysis of Hypothetical Data:
-
This compound Polymer vs. PLA: The hypothetical data shows our test polymer has a significantly shorter lag phase and much faster initial biodegradation rate compared to PLA.[21] While both eventually reach a high level of mineralization, the rapid onset of degradation for the hex-2-enedioic polymer is a significant advantage for industrial composting cycles, which are often shorter than 180 days.
-
This compound Polymer vs. PCL: PCL demonstrates the fastest biodegradation, serving as a high-water mark for readily biodegradable polyesters under these conditions.[13][15] The hex-2-enedioic polymer shows a slightly slower but comparable degradation profile, placing it in the category of highly biodegradable materials.
-
Influence of Polymer Properties: The degradation rate is intrinsically linked to the polymer's properties.[18][22] Factors to consider include:
-
Crystallinity: Enzymes typically attack the amorphous regions of a polymer first. A lower degree of crystallinity can lead to faster degradation.[13]
-
Hydrophilicity: Polymers that allow for greater water penetration will hydrolyze more quickly, accelerating the first step of biodegradation.
-
Molecular Weight: Lower molecular weight polymers generally degrade faster as they have more chain ends accessible to enzymatic attack.[18]
-
Conclusion
Assessing the biodegradability of novel polymers like those derived from this compound requires a methodical, evidence-based approach. Simply being "bio-based" is insufficient; a material's performance in relevant disposal environments must be quantified against established benchmarks using internationally recognized standards.
This guide provides the scientific framework for such an assessment. By employing a self-validating experimental design with appropriate controls (Cellulose, PE, PLA, PCL) and adhering to rigorous standards like ASTM D5338, researchers can generate trustworthy and authoritative data. The comparison shows that a hypothetical this compound-based polymer could offer a significant advantage over PLA in terms of degradation speed in composting environments, positioning it as a highly promising material for a circular economy. The ultimate goal is to ensure that the sustainable materials of tomorrow are designed not just for performance, but for a seamless return to the natural world.
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A Senior Application Scientist's Guide to the Thermal Analysis of Hex-2-enedioic Acid Copolymers: A Comparative Approach
For researchers and drug development professionals exploring novel biodegradable and functional polymers, understanding the material's thermal behavior is paramount. It dictates processing parameters, storage stability, and end-use performance. This guide provides a comprehensive framework for the thermal analysis of copolymers derived from hex-2-enedioic acid, a promising bio-based monomer.
Given the nascent stage of research into this compound copolymers, this document adopts a comparative methodology. We will establish best-practice experimental protocols grounded in authoritative standards and interpret the anticipated thermal events by drawing parallels with structurally analogous and well-characterized unsaturated polyesters. This approach provides a robust predictive tool for scientists navigating the frontiers of polymer development.
The Foundational Pillars of Polymer Thermal Analysis: TGA & DSC
Thermal analysis is not merely about heating a sample; it's about interrogating a material's response to a controlled temperature program to reveal a wealth of information about its composition, structure, and stability. For copolymers, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the two most critical techniques.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2][3] Its primary output, the TGA curve, provides a quantitative measure of thermal stability. Key parameters derived from TGA are the onset of decomposition (Td,onset) and the temperature of maximum decomposition rate (Td,max), which are critical for defining the upper temperature limit for processing and application.[1]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[4][5][6] This technique is exceptionally sensitive to physical transitions and chemical reactions, allowing us to identify:
-
Glass Transition Temperature (Tg): The reversible transition in amorphous regions from a rigid, glassy state to a more flexible, rubbery state. It appears as a step-change in the heat capacity on the DSC thermogram.[7] Tg is a critical indicator of a material's mechanical properties and useable temperature range.
-
Crystallization Temperature (Tc): The temperature at which an amorphous polymer organizes into crystalline domains upon cooling. This is an exothermic process, appearing as a peak on the DSC curve.
-
Melting Temperature (Tm): The temperature at which crystalline domains break down into a disordered, liquid state. This is an endothermic process, seen as a peak on the DSC heating curve.[4][5]
-
Curing/Cross-linking Reactions: For unsaturated polymers, DSC can detect the exothermic heat flow associated with the cross-linking of double bonds, providing insights into cure kinetics.[8][9]
-
Together, TGA and DSC provide a comprehensive thermal profile, enabling scientists to make informed decisions in material selection and process optimization.[9]
Experimental Design: A Self-Validating Protocol
Adherence to standardized methodology is the bedrock of trustworthy and reproducible data. The following protocols are based on internationally recognized ASTM standards, ensuring the integrity of your results.
Experimental Workflow for Thermal Characterization
The logical flow of analysis ensures that each step informs the next, from sample preparation to data interpretation.
Caption: General workflow for the thermal analysis of novel copolymers.
Protocol 2.1: Thermogravimetric Analysis (TGA)
This protocol is designed to determine the thermal stability and composition of this compound copolymers, adhering to the principles of ASTM E1131.[1][2]
Objective: To determine the onset temperature of decomposition (Td,onset) and the temperature of maximum decomposition rate (Td,max).
Methodology:
-
Sample Preparation: Ensure the copolymer sample (5-10 mg) is thoroughly dried to remove any volatile solvents or moisture, which could be misinterpreted as early-stage degradation.[3]
-
Instrument Setup:
-
Pan: Use an open platinum or ceramic pan for optimal heat transfer and to allow evolved gases to escape.
-
Atmosphere: Perform the primary analysis under an inert atmosphere (Nitrogen) at a flow rate of 50 mL/min. This prevents oxidative degradation and isolates the inherent thermal stability of the polymer backbone.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A 10 °C/min rate is standard for screening and provides a good balance between resolution and experiment time.
-
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the Td,onset as the temperature at which a significant weight loss begins (commonly defined as 5% weight loss).
-
Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve corresponds to Td,max, the temperature at which the rate of degradation is fastest.[10]
-
Protocol 2.2: Differential Scanning Calorimetry (DSC)
This protocol is designed to identify the key thermal transitions (Tg, Tc, Tm) of the copolymer, based on ASTM D3418.[4][11][12]
Objective: To determine the glass transition, crystallization, and melting temperatures.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried copolymer into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Reference: An empty, sealed aluminum pan is used as the reference.
-
Atmosphere: Maintain an inert nitrogen atmosphere (50 mL/min flow rate) throughout the experiment.
-
Temperature Program (Heat-Cool-Heat Cycle): This cycle is crucial for erasing the sample's prior thermal history and observing its intrinsic properties.
-
First Heat: Ramp from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point but below the Td,onset determined by TGA (e.g., 200 °C) at a rate of 10 °C/min. This scan reveals the properties of the material "as-is".
-
Isothermal Hold: Hold at the upper temperature for 3-5 minutes to ensure complete melting.
-
Controlled Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to a low temperature (e.g., -50 °C). This scan reveals the crystallization behavior (Tc).
-
Second Heat: Ramp from the low temperature back to the upper temperature at 10 °C/min. This second heating scan provides the most reliable data for Tg and Tm, free from the influence of previous processing conditions.[6]
-
-
-
Data Analysis:
-
Analyze the second heating curve to determine the Tg (midpoint of the step transition) and Tm (peak of the endotherm).
-
Analyze the cooling curve to determine the Tc (peak of the exotherm).
-
Interpreting Thermal Data: A Comparative Guide
Since direct experimental data for this compound copolymers is not yet widely published, we can predict their behavior by comparing them to structurally similar bio-based polyesters. The key structural feature of this compound is its C6 backbone with a single C=C double bond. This unsaturation is expected to increase rigidity compared to a saturated analogue like adipic acid (C6), but be more flexible than shorter or more highly unsaturated diacids like maleic acid (C4, one C=C) or muconic acid (C6, two C=C).
Decision Tree for DSC Thermogram Interpretation
Caption: Decision-making process for interpreting DSC results.
Comparative Data Table
The following table summarizes typical thermal properties for relevant polyester classes. This serves as a baseline for predicting the properties of a hypothetical poly(alkylene hex-2-enedioate).
| Property | Hypothetical Poly(alkylene hex-2-enedioate) | Poly(alkylene muconate) Analogues | Poly(alkylene succinate)s (Saturated C4) | Unsaturated Polyesters (Maleate/Fumarate based) |
| Glass Transition (Tg) | Expected to be low, but higher than saturated C6 (adipate) analogues due to C=C bond rigidity. | Tg may not be observed in highly crystalline samples.[11] | -29 to -15 °C (for PGSuc).[13] | 60–97 °C (highly variable based on cross-linking).[14] |
| Melting Temp. (Tm) | Dependent on comonomer diol length and crystallinity. Likely lower than muconate esters. | Tm observed between 75-115 °C for TBHM-based polyesters.[11] | 64 to 118 °C.[15] | Not typically observed in cross-linked thermosets. |
| Decomposition (Td,max) | ~360-430 °C. The C=C bond may offer a site for initial degradation compared to fully saturated polyesters. | ~360-435 °C for TBHM-based polyesters.[11] | ~420-430 °C.[15] | ~250-350 °C (multi-stage degradation is common).[10] |
Analysis and Predictions:
-
Thermal Stability (TGA): Copolymers of this compound are predicted to exhibit high thermal stability, with decomposition temperatures likely falling in the 360-430 °C range, similar to other aliphatic-unsaturated polyesters like those from muconic acid derivatives.[11] The stability will be slightly lower than fully saturated analogues like poly(alkylene succinate)s, whose Td,max can exceed 420 °C.[15] The presence of the double bond introduces a potential site for the initiation of thermal degradation.
-
Glass Transition (DSC): The Tg will be highly dependent on the diol used as a comonomer. For a flexible diol like 1,6-hexanediol, the Tg of a poly(hexamethylene hex-2-enedioate) would be expected to be low, likely above the -15 °C seen for some poly(glycerol succinate)s due to the stiffening effect of the double bond.[13]
-
Melting and Crystallinity (DSC): The ability of these copolymers to crystallize will depend on the stereochemistry of the double bond (trans being more favorable for packing) and the overall chain regularity. If crystallization occurs, the melting point Tm is expected to be moderate, likely in the range of 70-120 °C, consistent with data from polyesters made from a reduced form of muconic acid.[11] The presence of the double bond may disrupt chain packing compared to a fully saturated analogue, potentially leading to lower crystallinity and melting points.
Conclusion
While research on this compound copolymers is still emerging, a robust framework for their characterization can be built upon established thermal analysis principles and comparative data from structural analogues. By following standardized TGA and DSC protocols, researchers can reliably determine the thermal stability, glass transition, and melting behavior of these novel materials.
The predictive data presented here, based on comparisons with muconate, succinate, and other unsaturated polyesters, suggests that this compound copolymers will be thermally stable materials suitable for melt processing, with tailorable physical properties governed by the choice of comonomer. This guide serves as a foundational tool for scientists and developers, enabling them to accelerate the research and application of this promising new class of bio-based polymers.
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Fidanovski, B. Z., et al. (2018). Synthesis and characterization of fully bio-based unsaturated polyester resins. Journal of Materials Science, 53(6), 4635–4644. ([Link])
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Comparative Guide to the Kinetic Studies of Hex-2-enedioic Acid Polymerization Reactions
This guide provides an in-depth, objective comparison of the polymerization kinetics of hex-2-enedioic acid, a promising bio-based monomer, against established alternatives. Designed for researchers, scientists, and professionals in drug development and polymer science, this document synthesizes technical data with field-proven insights to support informed monomer selection and experimental design. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.
Introduction: The Imperative for Bio-Based Monomers
The transition from a petrochemical-based economy to a sustainable, bio-based one is a paramount challenge for the chemical industry. This compound, commonly known in its isomeric form as muconic acid, has emerged as a key platform chemical derivable from renewable resources like lignin and sugars.[1] Its structure, featuring two carboxylic acid groups and a conjugated diene system, makes it an exceptionally versatile monomer for producing a range of polymers, from polyesters and polyamides to novel thermoplastic elastomers.[2]
Understanding the polymerization kinetics of this compound is critical. The rate and mechanism of polymerization directly dictate the final polymer's molecular weight, microstructure, and, consequently, its material properties. This guide delves into the kinetic nuances of its primary polymerization pathways and benchmarks its performance against key industrial monomers.
Polymerization Pathways: A Mechanistic Overview
This compound's unique bifunctionality allows it to undergo polymerization through several distinct mechanisms. The choice of pathway is dictated by the desired polymer architecture.
-
Free-Radical Polymerization: The conjugated double bonds are susceptible to radical attack, enabling chain-growth polymerization to create polymers with unsaturation in the backbone. This pathway is analogous to the polymerization of other conjugated dienes like 1,3-butadiene.[3][4] The residual double bonds in the polymer backbone are valuable sites for post-polymerization modification and cross-linking.[2]
-
Polycondensation: The two carboxylic acid groups can react with co-monomers like diols or diamines in a step-growth mechanism to form polyesters or polyamides, respectively.[2][5] In this context, muconic acid is a direct bio-based substitute for adipic acid in the synthesis of Nylon-6,6.[1][6]
-
Ring-Opening Polymerization (ROP): While not a direct polymerization of the acid, this compound can be chemically converted into cyclic monomers like lactones. These derivatives can then undergo ROP, a powerful method for producing high-molecular-weight polyesters with controlled architectures, often driven by the release of ring strain.[7][8]
The following diagram illustrates the decision-making process for selecting a polymerization route based on the target polymer class.
Caption: Decision tree for selecting a polymerization method.
Comparative Kinetics: this compound vs. Alternatives
A monomer's performance is best understood in context. Here, we compare the kinetic behavior of this compound with two key monomers: itaconic acid , another bio-based unsaturated diacid, and adipic acid , the conventional petrochemical for polyamides.
Free-Radical Polymerization: A Tale of Two Unsaturations
Both this compound (as its ester, dialkyl muconate) and itaconic acid (as dialkyl itaconate) can be used to create unsaturated polyesters. However, the nature of their double bonds leads to significant kinetic differences.
-
Reactivity: The conjugated diene system of muconates results in relatively slow polymerization rates compared to vinyl monomers.[2] The radical formed is resonance-stabilized, which can lower its reactivity towards the next monomer addition. Itaconic acid's exo-double bond is conjugated with only one carbonyl group, leading to different radical stability and propagation kinetics.[9]
-
Cross-linking: A major challenge in the bulk polymerization of itaconates is the tendency of the double bond to act as a cross-linker, which can lead to premature gelation. This often necessitates the use of radical inhibitors during initial oligomer formation.[9] While muconates can also cross-link, their polymerization is often conducted in solution to achieve high molecular weights, offering a different mode of control.[2]
-
Isomerization: A critical factor for this compound is the stereochemistry of its double bonds. The bio-produced cis,cis-isomer readily isomerizes to the cis,trans- and ultimately the more stable trans,trans-isomer under acidic or thermal conditions.[10] This isomerization competes with polymerization and significantly impacts the final polymer's microstructure and properties, as the trans,trans isomer is sterically less hindered and often preferred for polymerization.[2]
| Parameter | Dialkyl Muconate (from this compound) | Dialkyl Itaconate |
| Double Bond Type | Conjugated (1,3-diene) | Exo-vinyl, conjugated to one carbonyl |
| Polymerization Rate | Relatively slow | Moderate, but requires careful control |
| Key Kinetic Challenge | Slow propagation; potential for cis/trans isomerization | Tendency for premature cross-linking/gelation |
| Typical Conditions | Solution polymerization, elevated temperatures (e.g., 120°C for 48h)[2] | Bulk polymerization, often with inhibitors[9] |
| Resulting Polymer | Unsaturated backbone, high molecular weight achievable in solution[2] | Can achieve very high molecular weight (>800 kDa) with optimized synthesis[9] |
| Table 1: Kinetic comparison for free-radical polymerization. |
Polycondensation: A Bio-based Challenger to Adipic Acid
In polycondensation reactions, the kinetics are largely governed by the reactivity of the carboxylic acid end-groups and the efficiency of removing the condensation byproduct (e.g., water).
-
Reactivity: The fundamental reactivity of the carboxyl groups in this compound is comparable to that of adipic acid. The rate of polymerization in both cases will be highly dependent on the catalyst used (e.g., titanium-based catalysts), temperature, and pressure (vacuum) to drive the reaction to completion.[5][9]
-
Property Differences: The primary distinction lies not in the polymerization kinetics but in the properties of the resulting polymer. Using this compound instead of the saturated adipic acid introduces double bonds into the polymer backbone. This creates a more rigid chain, potentially increasing the glass transition temperature (Tg), and provides sites for subsequent cross-linking or functionalization, a feature absent in standard Nylon-6,6.[2] The longer chain of suberic acid (C8) compared to adipic acid (C6) generally imparts more flexibility and lower melting points to polymers.[11] this compound (C6) offers a direct length-equivalent replacement for adipic acid with added functionality.
| Monomer | Type | Key Feature in Polymer | Impact on Properties |
| This compound | Unsaturated C6 Diacid | Conjugated double bonds in backbone | Increased rigidity, potential for cross-linking |
| Adipic Acid | Saturated C6 Diacid | Saturated aliphatic backbone | Flexible, established benchmark for Nylon-6,6[11] |
| Suberic Acid | Saturated C8 Diacid | Longer saturated aliphatic backbone | Increased flexibility, lower Tg and Tm vs. Adipic Acid polymers[11] |
| Table 2: Monomer comparison for polycondensation reactions. |
Experimental Protocols for Kinetic Studies
To ensure trustworthiness and reproducibility, protocols must be robust and self-validating. Below are methodologies for studying the kinetics of free-radical and polycondensation reactions.
Protocol 1: Kinetic Study of Free-Radical Solution Polymerization of Diethyl Muconate
This protocol outlines a method to determine the rate of polymerization by monitoring monomer conversion over time using ¹H NMR spectroscopy.
Rationale: Solution polymerization is chosen to prevent premature gelation and achieve high molecular weight.[2] Diethyl muconate is used to enhance solubility.[2] ¹H NMR provides a non-destructive way to quantify the disappearance of monomer vinyl protons relative to a stable internal standard.
Step-by-Step Methodology:
-
Monomer Purification: Purify diethyl muconate (trans,trans-isomer) by recrystallization to remove inhibitors and impurities. Dry thoroughly under vacuum.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add diethyl muconate (e.g., 5 g), a suitable solvent (e.g., 20 mL of anhydrous toluene), an initiator (e.g., AIBN, azobisisobutyronitrile), and an internal standard for NMR (e.g., 1,3,5-trimethoxybenzene).
-
Deoxygenation: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger and can introduce a non-reproducible induction period.[12]
-
Initiation: Place the sealed flask in a preheated oil bath set to the desired reaction temperature (e.g., 70°C). Start a timer (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 min), carefully withdraw an aliquot (approx. 0.1 mL) using a nitrogen-purged syringe.
-
Quenching: Immediately add the aliquot to a vial containing a radical inhibitor (e.g., hydroquinone in deuterated chloroform, CDCl₃) to quench the polymerization.
-
Analysis: Analyze the quenched sample by ¹H NMR. Calculate the monomer conversion by integrating the vinyl proton signals of the monomer and comparing this area to the integral of the internal standard's protons.
-
Data Processing: Plot monomer conversion versus time. The initial slope of this curve is proportional to the initial rate of polymerization (Rp). The rate law can be determined by varying the initial monomer and initiator concentrations.[13][14]
The following diagram outlines the general workflow for this kinetic experiment.
Caption: Workflow for a free-radical polymerization kinetic study.
Visualizing the Free-Radical Mechanism
The underlying mechanism involves initiation, propagation, and termination steps. For a conjugated diene like this compound, 1,4-addition is typically favored, which preserves one double bond in the polymer backbone.
Caption: Mechanism of free-radical chain polymerization.
Conclusion
This compound presents a compelling, bio-based alternative to traditional petrochemical monomers. Its polymerization kinetics are nuanced, heavily influenced by the interplay between its conjugated diene and dicarboxylic acid functionalities, as well as its cis/trans isomerism.
-
As a free-radical monomer , it allows for the synthesis of polymers with backbone unsaturation, offering tunable properties through post-polymerization modification. Its kinetics are distinct from monomers like itaconic acid, requiring different control strategies.
-
As a polycondensation monomer , it serves as a drop-in replacement for adipic acid, with the significant advantage of introducing functionality into the polymer backbone, paving the way for advanced materials like recyclable thermosets or functional nylons.
The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to harness the potential of this versatile bio-monomer. By understanding and controlling its polymerization kinetics, the scientific community can accelerate the development of the next generation of sustainable, high-performance polymers.
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Špírková, M., et al. (2017). Simple One-Pot Synthesis of Fully Biobased Unsaturated Polyester Resins Based on Itaconic Acid. Biomacromolecules. [Link]
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A Comparative Guide to the Environmental Impact of Hex-2-enedioic Acid Synthesis Routes
This guide provides a comprehensive comparison of the primary synthesis routes for hex-2-enedioic acid and its isomers, with a critical evaluation of their respective environmental impacts. As the chemical industry pivots towards sustainability, understanding the ecological footprint of producing platform chemicals is paramount for researchers, scientists, and process development professionals. This compound and its isomers, particularly muconic acids, are key precursors to adipic acid, the monomer for nylon-6,6, making their synthesis a focal point for green chemistry innovation.
Introduction: The Drive for Greener Dicarboxylic Acids
This compound is a C6 dicarboxylic acid that, along with its isomers like cis,cis-muconic acid (ccMA), represents a valuable bio-based platform chemical.[1][2] The primary industrial driver for their synthesis is the potential for hydrogenation to adipic acid. The conventional production of adipic acid from petroleum-based cyclohexane is a major contributor to industrial greenhouse gas emissions, specifically nitrous oxide (N₂O), a gas with a global warming potential nearly 300 times that of carbon dioxide.[3][4] This significant environmental liability has catalyzed extensive research into cleaner, more sustainable synthesis pathways using renewable feedstocks and environmentally benign catalysts.
This guide will dissect and compare three principal approaches to C6 dicarboxylic acid synthesis: the conventional petroleum-based route, modern chemo-catalytic alternatives, and emerging biocatalytic pathways.
Synthesis Routes: A Head-to-Head Environmental Comparison
Route 1: The Conventional Petrochemical Process
The incumbent industrial method does not produce this compound directly but rather its saturated analogue, adipic acid. The process begins with petroleum-derived cyclohexane, which is oxidized to a mixture of cyclohexanol and cyclohexanone (KA oil). This mixture is then treated with strong nitric acid.
-
Environmental Impact: The critical flaw in this process is the use of nitric acid as an oxidant, which is reduced to produce significant quantities of N₂O.[3][5] It is estimated that adipic acid production accounts for up to 10% of annual global N₂O emissions.[5] Furthermore, this route is entirely dependent on fossil fuels and involves high-energy inputs and hazardous reagents.
Route 2: Advanced Chemo-Catalytic Synthesis
To mitigate the severe environmental drawbacks of the nitric acid process, researchers have developed alternative chemo-catalytic methods. These routes often start from different petroleum-derived precursors or utilize cleaner oxidants.
-
Oxidation of Cyclohexene: An alternative pathway involves the oxidation of cyclohexene using hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) as the primary oxidant.[4][6] This approach successfully avoids the generation of N₂O. However, it often requires complex catalyst systems, such as those based on noble metals or polyoxometalates, and may involve the use of organic solvents.[4][6] The atom economy can be reduced by the need for co-oxidants or initiators.
-
Ozonolysis of Catechol: A promising route to cis,cis-muconic acid (an isomer of this compound) involves the ring-opening of catechol using ozone.[2][7] Recent advancements have shown that performing this ozonation at low temperatures in the presence of a base can achieve yields up to 56%.[7] This method aligns with green chemistry principles by reducing the use of toxic chemicals and simplifying the synthesis into a single step.[7]
Route 3: Biocatalytic and Fermentative Synthesis
The most significant paradigm shift in producing C6 dicarboxylic acids comes from biotechnology. These methods utilize renewable feedstocks like glucose, xylose, or aromatic compounds derived from lignin, and employ engineered microorganisms to perform the chemical conversions.[8][9][10]
-
De Novo Biosynthesis from Sugars: The landmark work in this area involved constructing an artificial metabolic pathway in Escherichia coli to convert glucose into cis,cis-muconic acid.[1] This process typically involves converting sugars into intermediates like protocatechuic acid (PCA), which is then decarboxylated to catechol, and finally oxidized to ccMA using a dioxygenase enzyme.[1]
-
Environmental Advantages & Challenges: The core environmental benefit is the use of renewable, non-fossil feedstocks and operation under mild aqueous conditions (low temperature and pressure).[1][8] This pathway completely eliminates the use of hazardous chemicals and the production of N₂O. However, industrial-scale implementation faces hurdles, including the need for sterile, low-concentration fermentation media to avoid microbial toxicity and complex, energy-intensive downstream processes for product extraction and purification.[2][7] Life cycle assessments (LCA) of lignin-based production predict a potential 62% to 78% reduction in greenhouse gas emissions compared to the conventional route.[3]
The overall landscape of these synthesis routes can be visualized as a strategic shift from a linear, fossil-based economy to a circular, bio-based one.
Caption: High-level comparison of synthesis pathways for C6 dicarboxylic acids.
Quantitative and Qualitative Comparison
To provide an objective assessment, the following table summarizes the key performance and environmental metrics for each synthesis route.
| Metric | Conventional Petrochemical | Advanced Chemo-Catalytic | Biocatalytic / Fermentative |
| Primary Feedstock | Cyclohexane (Fossil) | Catechol, Cyclohexene (Fossil) | Glucose, Lignin (Renewable) |
| Key Reagents/Catalysts | Nitric Acid, Cu/V Catalyst | Ozone, H₂O₂, Noble Metals | Engineered Microorganisms, Enzymes |
| Operating Conditions | High Temperature & Pressure | Low to Moderate Temperature | Ambient Temperature & Pressure |
| Major Byproducts | Nitrous Oxide (N₂O) , NOx | Varies (e.g., organic side products) | Biomass, CO₂, Water |
| Greenhouse Gas Emissions | Very High (4.87+ kg CO₂eq/kg)[3] | Moderate to Low | Very Low (as low as 0.77 kg CO₂eq/kg)[3] |
| Key Advantages | Mature, Economically Competitive | Avoids N₂O, Higher Yields Possible | Sustainable, Low Toxicity, Renewable |
| Key Disadvantages | High Environmental Impact, Unsafe | Catalyst Cost, Solvent Use | Scalability, Downstream Processing Costs |
| Technology Readiness | TRL 9 (Commercial) | TRL 4-6 (Lab/Pilot) | TRL 3-5 (Lab/Pilot) |
Featured Experimental Protocols
To ensure this guide is actionable for laboratory professionals, two detailed protocols for greener synthesis routes are provided below.
Protocol: Ozonolysis of Catechol for cis,cis-Muconic Acid Synthesis
This protocol is adapted from a method demonstrating improved yield through the use of a base.[7]
Objective: To synthesize cis,cis-muconic acid (ccMA) via oxidative ring-opening of catechol using ozone.
Materials:
-
Catechol
-
Sodium hydroxide (NaOH)
-
Methanol (solvent)
-
Ozone generator
-
Low-temperature reaction vessel (-78°C, e.g., with a dry ice/acetone bath)
-
HPLC for analysis
Procedure:
-
Dissolve catechol in methanol in the reaction vessel and cool the solution to -78°C.
-
In a separate flask, prepare a solution of NaOH in methanol.
-
Begin bubbling ozone gas through the catechol solution at a steady rate.
-
Simultaneously, add the methanolic NaOH solution dropwise to the reaction mixture. The base helps to stabilize the ccMA product and prevent degradation by excess ozone.
-
Monitor the reaction progress using HPLC analysis to determine the consumption of catechol and the formation of ccMA.
-
Upon completion, purge the solution with nitrogen gas to remove any residual ozone.
-
Acidify the mixture to precipitate the ccMA product.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
Caption: Experimental workflow for the ozonolysis of catechol to ccMA.
Protocol: Biosynthesis of cis,cis-Muconic Acid from Glucose
This protocol outlines a general fermentative approach using an engineered E. coli strain.[1]
Objective: To produce ccMA from glucose via fed-batch fermentation.
Materials:
-
Engineered E. coli strain capable of ccMA production.
-
Fermentation medium (e.g., M9 minimal medium) supplemented with glucose.
-
Bioreactor (5-L scale) with pH, temperature, and dissolved oxygen control.
-
Inducer (e.g., IPTG) if the expression system is inducible.
-
Acids/bases for pH control (e.g., H₃PO₄, NH₄OH).
Procedure:
-
Inoculum Preparation: Grow a seed culture of the engineered E. coli strain overnight in a rich medium (e.g., LB broth).
-
Fermentation: Inoculate the 5-L bioreactor containing the defined minimal medium with the seed culture.
-
Growth Phase: Maintain the culture at 37°C with controlled pH (e.g., 7.0) and aeration. Feed a concentrated glucose solution to sustain growth to a high cell density (e.g., OD₆₀₀ > 50).
-
Induction & Production Phase: Once the desired cell density is reached, add the inducer (if required) to trigger the expression of the biosynthetic pathway genes. Reduce the temperature (e.g., to 30°C) to enhance protein stability and product formation.
-
Fed-Batch Operation: Continue to feed glucose at a controlled rate to maintain a low residual concentration, preventing overflow metabolism.
-
Harvesting & Extraction: After the fermentation period (e.g., 48-72 hours), harvest the culture broth. Separate the cells from the supernatant via centrifugation.
-
Purification: Lower the pH of the supernatant to < 2.0 to precipitate the ccMA. The crude product can then be recovered by filtration and further purified by recrystallization.
Conclusion and Future Outlook
The synthesis of this compound and its isomers is at a critical juncture. While the conventional petrochemical route for the related adipic acid remains economically dominant, its severe environmental impact is unsustainable. Advanced chemo-catalytic methods offer a near-term solution to mitigate the most harmful emissions, particularly N₂O.
However, the future of sustainable chemical production undoubtedly lies in biocatalysis. Fermentative routes starting from renewable biomass present a pathway with the lowest potential environmental footprint.[3] The primary obstacles are not scientific but engineering and economic: improving titers, developing cost-effective downstream processing, and scaling up production to be competitive with the incumbent, highly optimized petrochemical industry.[3][11] Continued innovation in metabolic engineering, enzyme discovery, and bioprocess optimization will be crucial to realizing the full potential of these green manufacturing platforms and contributing to a more sustainable chemical industry.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Hex-2-enedioic Acid Detection
Introduction: The Imperative for Rigorous Analytical Method Validation
In the landscape of pharmaceutical development and scientific research, the integrity of analytical data is non-negotiable. The ability to accurately and reliably quantify an analyte underpins critical decisions, from impurity profiling in drug substances to metabolic research. Hex-2-enedioic acid, a dicarboxylic acid, serves as a pertinent example of a molecule whose precise measurement may be crucial in various contexts, including its potential role as a biomarker or process-related impurity.
This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the detection of this compound. More importantly, it details the process of cross-validation , a critical exercise where two distinct analytical methods are used to analyze the same set of samples to ensure the results are equivalent and reliable.[1][2] This approach moves beyond single-method validation to establish a higher echelon of data trustworthiness, a cornerstone of scientific integrity. Our framework is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[3][4][5][6]
Choosing the Methodologies: A Tale of Two Techniques
The selection of analytical methods is the first critical decision. The choice should be deliberate, based on the specific requirements of the analysis and the chemical nature of the analyte. For this compound, a small, polar organic acid, we compare a workhorse of the industry with a high-sensitivity specialist.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a staple in quality control laboratories. It separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light. For dicarboxylic acids, which often lack a strong chromophore, detection is typically performed at low UV wavelengths (e.g., 200-210 nm).[7][8] Its strengths lie in its robustness, cost-effectiveness, and straightforward operation.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and specificity. After chromatographic separation, the analyte is ionized and detected based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. For small, polar molecules like this compound, derivatization is often employed to enhance chromatographic retention on reverse-phase columns and improve ionization efficiency, leading to significantly lower detection limits.[9][10][11]
The Cross-Validation Framework: A Self-Validating System
Cross-validation serves to demonstrate that a validated analytical procedure produces consistent and accurate results across different methodologies.[1] This process is essential when transferring a method or when corroborating data for regulatory submissions. The core of this process involves assessing key validation parameters as defined by ICH Q2(R1).[3][6][12]
Key Validation Parameters for Comparison:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. LC-MS/MS is inherently more specific due to its reliance on mass transitions, while HPLC-UV's specificity depends on chromatographic resolution.[5]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of test results to the true value, typically assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following diagram illustrates the logical workflow for cross-validating the two selected analytical methods.
Caption: Workflow for cross-validation of HPLC-UV and LC-MS/MS methods.
Experimental Protocols
The following protocols are representative methodologies for the quantification of this compound.
Protocol 1: HPLC-UV Method
-
1. Reagents and Standards:
-
1.1. Mobile Phase: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.
-
1.2. This compound Standard Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of standard in 10 mL of water.
-
1.3. Calibration Standards: Prepare a series of dilutions from the stock solution in water to cover the range of 1 µg/mL to 100 µg/mL.
-
-
2. Sample Preparation:
-
2.1. For simple matrices (e.g., aqueous solutions), dilute the sample to fall within the calibration range.
-
2.2. For complex matrices (e.g., plasma), perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma, vortex, centrifuge, and collect the supernatant. Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
Run Time: 15 minutes.
-
Protocol 2: LC-MS/MS Method with Derivatization
-
1. Reagents and Standards:
-
1.1. Derivatization Reagent: 100 mM 3-nitrophenylhydrazine (3-NPH) in 50:50 acetonitrile:water.
-
1.2. Coupling Agent: 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in water.
-
1.3. Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₆-hex-2-enedioic acid) at 1 µg/mL.
-
1.4. Calibration Standards: Prepare dilutions from 1 ng/mL to 1000 ng/mL and spike with the internal standard.
-
-
2. Sample Preparation and Derivatization:
-
2.1. To 50 µL of sample, standard, or blank, add 25 µL of IS solution.
-
2.2. Add 50 µL of derivatization reagent (3-NPH) and 50 µL of coupling agent (EDC).
-
2.3. Vortex and incubate at 40 °C for 30 minutes.
-
2.4. Cool to room temperature and add 825 µL of 90:10 water:acetonitrile to quench the reaction and dilute for injection.
-
-
3. LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization: Heated Electrospray Ionization, Negative Mode (HESI-).
-
MRM Transitions: Monitor for precursor ion > product ion transitions specific to the 3-NPH derivative of this compound and its internal standard.
-
Comparative Data Summary
The following tables summarize the expected performance characteristics from the validation of each method. These values represent typical outcomes and serve as a basis for comparison.
Table 1: Linearity and Range Comparison
| Parameter | HPLC-UV | LC-MS/MS | Causality and Insight |
|---|---|---|---|
| Linear Range | 1 – 100 µg/mL | 1 – 1000 ng/mL | The derivatization and high sensitivity of the mass spectrometer give the LC-MS/MS method a significantly lower and wider dynamic range. |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | Both methods are expected to show excellent linearity. The use of a stable isotope-labeled internal standard in the LC-MS/MS method corrects for matrix effects and variability, often resulting in a slightly better correlation. |
| Calibration Model | Linear, 1/x weighting | Linear, 1/x² weighting | Weighting is chosen based on the heteroscedasticity of the data, which is typically more pronounced at the low end of the wide LC-MS/MS range. |
Table 2: Accuracy and Precision Comparison (Based on QC Sample Analysis)
| QC Level | Parameter | HPLC-UV | LC-MS/MS | Causality and Insight |
|---|---|---|---|---|
| Low QC (3 µg/mL / 3 ng/mL) | Accuracy (% Recovery) | 95.5% | 102.1% | LC-MS/MS often shows better accuracy at low concentrations due to its superior specificity, which minimizes interference from matrix components that might co-elute in the HPLC-UV method. |
| Precision (%RSD) | 4.5% | 3.8% | ||
| Mid QC (50 µg/mL / 500 ng/mL) | Accuracy (% Recovery) | 99.8% | 100.5% | Both methods perform with high accuracy and precision in the mid-range where signal-to-noise is strong. |
| Precision (%RSD) | 2.1% | 1.9% | ||
| High QC (80 µg/mL / 800 ng/mL) | Accuracy (% Recovery) | 101.2% | 98.9% | The internal standard in the LC-MS/MS method effectively normalizes any variations during sample processing, contributing to consistent high performance across the range. |
| | Precision (%RSD) | 1.8% | 1.5% | |
Table 3: Sensitivity and Specificity Comparison
| Parameter | HPLC-UV | LC-MS/MS | Causality and Insight |
|---|---|---|---|
| LOD | ~0.3 µg/mL | ~0.3 ng/mL | The thousand-fold increase in sensitivity for LC-MS/MS is its primary advantage, making it suitable for trace-level analysis.[13] |
| LOQ | 1.0 µg/mL | 1.0 ng/mL | The LOQ is the lowest point on the calibration curve that can be measured with acceptable accuracy and precision. |
| Specificity | Moderate | High | HPLC-UV specificity relies solely on chromatographic separation. In complex matrices, endogenous components may co-elute. LC-MS/MS adds a second dimension of separation (mass), making it highly specific and less prone to interference.[9] |
Conclusion: Synthesizing the Data for a Trustworthy Result
This comparative guide demonstrates that both HPLC-UV and LC-MS/MS can be validated as reliable methods for the quantification of this compound. The choice of method is dictated by the application's requirements.
-
HPLC-UV is a robust, cost-effective method ideal for routine analysis where analyte concentrations are expected to be relatively high (in the µg/mL range), such as in the quality control of a bulk substance.
-
LC-MS/MS is the superior choice for applications requiring high sensitivity and specificity, such as biomarker discovery, impurity profiling at trace levels, or analysis in complex biological matrices.
The true power of this guide lies in the cross-validation workflow. By analyzing the same set of quality control samples with two validated, orthogonal methods, we establish an unparalleled level of confidence in the analytical results. When the data from both methods align within pre-defined acceptance criteria, it provides a self-validating system, ensuring that the reported concentrations are accurate and defensible—the ultimate goal for any researcher, scientist, or drug development professional.
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A Senior Application Scientist's Guide to the Mechanical Properties of Muconic Acid-Based Polymers Versus Conventional Alternatives
Abstract
Hex-2-enedioic acid, commonly known as muconic acid, is a bio-based platform chemical poised to redefine performance standards in the polymer industry.[1][2] Derived from renewable resources like sugars and lignin, it offers a sustainable alternative to petroleum-based monomers.[3][4] This guide provides an in-depth comparison of the mechanical properties of polymers synthesized with muconic acid against those formulated with traditional dicarboxylic acids, such as adipic acid and terephthalic acid. We will explore the molecular architecture that dictates these properties, present comparative experimental data, and detail the standardized protocols required to validate these findings, offering researchers and developers a comprehensive framework for innovation.
The Molecular Basis for Mechanical Performance: Structure Defines Function
The distinct mechanical behavior of polymers derived from muconic acid is rooted in its molecular structure. Unlike its saturated aliphatic counterpart, adipic acid, or its rigid aromatic alternative, terephthalic acid, muconic acid features conjugated double bonds within its six-carbon backbone.[2]
-
Impact of Unsaturation: The presence of these alkene functionalities introduces rigidity into the polymer chain.[3] This restricted flexibility generally leads to better chain packing, which can increase the material's melting point (T_m) and glass transition temperature (T_g).[3][5] The increased T_g is a direct indicator of improved performance at elevated temperatures.[5]
-
Structural Comparison:
-
Muconic Acid: Introduces rigidity and reactive sites for cross-linking.
-
Adipic Acid: A flexible, saturated aliphatic acid, leading to more pliable polymers. It is a key component in the production of nylon-6,6.[3]
-
Terephthalic Acid: An aromatic dicarboxylic acid that imparts high thermal stability and mechanical strength, as seen in polyethylene terephthalate (PET).[3]
-
Below is a diagram illustrating the structural differences between these key monomers.
Caption: Structural comparison of dicarboxylic acid monomers.
Comparative Analysis of Mechanical Properties
The incorporation of muconic acid into polymer backbones, particularly in polyesters and polyamides, yields materials with demonstrably different mechanical profiles compared to their traditional counterparts.
Studies have shown that incorporating muconic acid into polyesters increases the glass transition temperature.[5] While specific quantitative data for direct comparison of tensile and flexural strength across identical polymer systems is sparse in publicly available literature, the underlying principles of polymer chemistry allow for well-grounded inferences. The increased rigidity from the double bonds is expected to enhance tensile modulus and flexural strength, while potentially reducing elongation at break compared to flexible adipic acid-based polymers.[3][6] Aromatic polyamides generally exhibit superior thermal and mechanical resistance due to their rigid structure.[6]
| Property | Polymer with Muconic Acid | Polymer with Adipic Acid | Polymer with Terephthalic Acid | Rationale & Causality |
| Tensile Modulus (Stiffness) | Higher | Lower | Highest | The unsaturated and aromatic structures are more rigid than the flexible aliphatic chain of adipic acid, resisting deformation. |
| Tensile Strength | High | Moderate | Highest | Strong intermolecular forces in aromatic rings and potential for cross-linking in muconic polymers lead to higher strength. |
| Elongation at Break (Ductility) | Lower | Higher | Lower | The flexibility of the aliphatic adipic acid chain allows for more significant plastic deformation before fracture. |
| Glass Transition Temp. (T_g) | Higher | Lower | Highest | Chain rigidity restricts segmental motion, requiring more thermal energy for the transition from a glassy to a rubbery state.[5] |
| Thermal Stability | Good | Moderate | Excellent | Aromatic rings provide exceptional thermal stability. Muconic acid-based polymers also show good thermal stability.[3][7] |
Experimental Protocols for Mechanical Characterization
To ensure the trustworthiness and reproducibility of mechanical property data, standardized testing methodologies are critical. The following protocols, based on ASTM standards, represent a self-validating system for comparing these materials.
Protocol: Tensile Properties of Plastics (ASTM D638)
This test is fundamental for determining a material's strength, stiffness, and ductility under tension.[8]
Objective: To measure tensile strength, tensile modulus, and elongation at break.[9][10]
Methodology:
-
Specimen Preparation: Machine or injection-mold the polymer into a standard "dumbbell" or "dog-bone" shape (Type I specimen is preferred for rigid plastics).[11][12] This geometry is crucial as it concentrates stress in the central gauge section, ensuring a consistent and valid fracture pattern.[11]
-
Conditioning: Condition specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing. This minimizes the influence of environmental variables on viscoelastic properties.
-
Test Setup: Secure the specimen in the pneumatic grips of a Universal Testing Machine (UTM).[11] Attach a calibrated extensometer to the gauge section to ensure precise strain measurement.
-
Execution: Apply a constant rate of crosshead displacement (tensile force) until the specimen fractures or yields.[8] The rate is chosen based on the material's characteristics to ensure a quasi-static loading condition.
-
Data Analysis: The software records the force (stress) versus the extension (strain). From this curve, calculate:
Protocol: Flexural Properties of Plastics (ASTM D790)
This test measures a material's ability to resist bending forces, which is critical for components subjected to flexural loads in service.[13][14]
Objective: To determine flexural strength and flexural modulus.[15][16]
Methodology:
-
Specimen Preparation: Prepare rectangular bar specimens with standard dimensions (e.g., 12.7 mm width, 3.2 mm thickness, 127 mm length).[13]
-
Conditioning: Condition specimens as per the ASTM D638 protocol.
-
Test Setup: Place the specimen on two supports in a three-point bending fixture on a UTM.[17] The support span is typically set to a 16:1 ratio relative to the specimen thickness to ensure proper bending behavior.[14]
-
Execution: Apply a load to the center of the specimen at a constant rate until the specimen breaks or the outer fiber strain reaches 5%.[15] The 5% strain limit is a key parameter of this standard, ensuring that calculations remain valid and comparable, especially for ductile materials that may not break cleanly.[13]
-
Data Analysis: Record the load-deflection curve to calculate:
Protocol: Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique used to probe the viscoelastic properties of polymers as a function of temperature and frequency.[18][19]
Objective: To determine the glass transition temperature (T_g), storage modulus (E'), and loss modulus (E'').[20][21]
Methodology:
-
Specimen Preparation: Prepare a small, rectangular specimen suitable for the DMA clamp (e.g., dual cantilever or three-point bending mode).[22]
-
Test Setup: Mount the specimen in the DMA instrument.
-
Execution (Temperature Sweep): Apply a small, oscillating sinusoidal stress to the sample while slowly increasing the temperature at a controlled rate (e.g., 3°C/min).[18]
-
Data Analysis: The instrument measures the resultant strain and the phase lag between the stress and strain. This allows for the calculation of:
-
Storage Modulus (E'): Represents the elastic portion of the material's response (its ability to store energy). A sharp drop in E' indicates the onset of the glass transition.[21]
-
Loss Modulus (E''): Represents the viscous portion (energy dissipated as heat). The peak of the E'' curve is often used to define T_g.[21]
-
Tan Delta (tan δ): The ratio of E''/E'. The peak of the tan δ curve is another common and sensitive indicator of the glass transition temperature.[20]
-
The following diagram illustrates the workflow for comprehensive mechanical characterization.
Caption: Workflow for comprehensive mechanical characterization.
Field Insights and Application Potential
The choice between muconic acid and its alternatives is a trade-off guided by the target application's performance requirements.
-
For High-Strength, Rigid Applications: Materials requiring high stiffness and thermal stability, such as automotive components or electronic housings, would benefit from the properties imparted by muconic acid or terephthalic acid. The cross-linking potential of muconic acid offers an additional advantage for creating durable thermoset composites.[5]
-
For Flexible Applications: In applications demanding flexibility and high elongation, such as films, fibers, or elastomers, the saturated aliphatic structure of adipic acid remains a superior choice.
-
The Bio-Based Advantage: The primary driver for adopting muconic acid is sustainability.[1] It allows for the creation of "drop-in" replacements for chemicals like adipic acid (via hydrogenation) or performance-enhancing additives that reduce the carbon footprint of the final product.[3][23] This aligns with the growing demand for green chemistry and a circular economy in the materials industry.[7]
Conclusion
Hex-2-enedioic (muconic) acid is a versatile, bio-based monomer that provides a compelling alternative to traditional dicarboxylic acids. Its unsaturated structure imparts enhanced rigidity and a higher glass transition temperature to polymers, making them suitable for demanding applications. Furthermore, the reactive double bonds open new avenues for material design through cross-linking and other post-polymerization modifications. While petrochemically-derived monomers like adipic acid and terephthalic acid will continue to play a role, the unique property profile and sustainable origins of muconic acid position it as a key building block for the next generation of high-performance polymers. Rigorous adherence to standardized testing protocols is essential to fully characterize and capitalize on the advantages these novel materials offer.
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Maniar, D., Fodor, C., Adi, I. K., et al. (2021). Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. Polymers, 13(15), 2498. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Hex-2-enedioic Acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of hex-2-enedioic acid, a compound also known by its isomeric forms, such as muconic acid. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.
The procedures outlined below are grounded in established safety protocols and regulatory standards. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Part 1: Hazard Assessment and Pre-Disposal Safety
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This foundational knowledge informs every subsequent step of the process.
Identifying the Hazards
This compound, in its various isomeric forms (e.g., trans,trans-muconic acid, cis,cis-muconic acid), is classified as a hazardous substance.[1][2][3][4] The primary risks include:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3][5][6]
-
Serious Eye Irritation: The compound can cause significant irritation if it comes into contact with the eyes.[1][2][3][5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][5][7][8]
-
Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[1][9]
Due to these hazards, this compound must be managed as a regulated hazardous waste.[3][4] It should never be disposed of down the drain or in regular solid waste streams.[4][10]
Required Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure. The principle of causality here is simple: creating a barrier between the individual and the hazardous substance mitigates the risk of contact.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[11] | Protects against accidental splashes or airborne dust particles entering the eyes.[5][9] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile) inspected prior to use.[5][9] | Prevents direct skin contact and subsequent irritation.[1][2] |
| Body Protection | A standard laboratory coat or appropriate protective clothing.[2][9] | Protects skin on the arms and body from contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[9] Use a NIOSH-approved respirator if dust generation is unavoidable.[5] | Prevents inhalation of irritating dust particles. |
Part 2: Step-by-Step Disposal Protocol
This section details the operational workflow for collecting, storing, and disposing of this compound waste. The entire process is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" approach for hazardous waste management.[12][13][14]
Workflow for this compound Disposal
Caption: Disposal workflow for this compound waste.
Detailed Procedural Steps
Step 1: Preparation (The Foundation of Safety)
-
Don PPE: Before handling the chemical or its waste, put on all required PPE as detailed in the table above.
-
Designate a Satellite Accumulation Area (SAA): Identify a location in the laboratory at or near the point of waste generation to accumulate the waste.[15][16] This area must be under the control of the laboratory personnel.
-
Select an Appropriate Waste Container:
-
Compatibility is Key: The container must be compatible with this compound. High-density polyethylene (HDPE) or glass containers are typically appropriate.[17][18] Do not use metal containers for acidic waste.[17]
-
Condition: The container must be in good condition, with no leaks, cracks, or residues on the outside.[10][15][19]
-
Secure Lid: It must have a tightly sealing lid to prevent spills and evaporation.[10][15][19]
-
Step 2: Waste Collection (Containment and Segregation)
-
Solid Waste: Carefully transfer solid this compound, or materials contaminated with it (e.g., weighing paper, gloves, paper towels), into the designated waste container.[1][4]
-
Liquid Waste: Solutions containing this compound should be poured carefully into a designated liquid waste container.
-
Segregation: Do not mix this compound waste with incompatible chemicals. While specific incompatibility data for this compound is limited, as a general rule for acids, keep it segregated from strong bases and oxidizing agents.[4][18][20]
-
Keep Containers Closed: The waste container must remain tightly closed at all times, except when you are actively adding waste.[10][15][19] This is a critical regulatory requirement that prevents the release of vapors and reduces the risk of spills.
Step 3: Labeling and Storage (Communication and Compliance)
-
Proper Labeling: As soon as the first particle of waste enters the container, it must be labeled. The label must include:
-
Storage in SAA: Store the labeled container in your designated SAA.[16] This ensures the waste is managed in a known, controlled location.
Step 4: Final Disposal (The Regulated Hand-Off)
-
Adherence to Limits: Be aware of accumulation limits for your SAA, which are regulated by the EPA. Typically, this includes a volume limit (e.g., 55 gallons) and a time limit.[16]
-
Arrange for Professional Disposal: The final step is to arrange for the removal of the waste.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[15][16]
-
If operating independently, you must use a licensed hazardous waste disposal company.[3][5]
-
These entities are trained and permitted to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.[3][12][13]
-
Part 3: Emergency Procedures and Spill Management
A self-validating safety protocol must include clear instructions for managing unexpected events.
Spill Cleanup Protocol
Caption: Decision workflow for managing a this compound spill.
-
Evacuate if Necessary: For large spills or if you feel unprepared to handle the situation, evacuate the area and contact your institution's EHS or emergency line.[18]
-
Control Ignition Sources: While this compound itself has no listed flash point and is not considered flammable, this is a good laboratory practice.[1][9]
-
Ventilate the Area: Ensure adequate ventilation.[1]
-
Contain and Collect: For small, manageable spills, use an inert absorbent material to sweep or vacuum up the solid.[1][7] Do not create dust.[1] Place all contaminated materials (absorbent, gloves, etc.) into your designated hazardous waste container.[10]
-
Decontaminate: Clean the spill area with soap and water.[9]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][9]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation occurs.[1][9]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink 2-4 cupfuls of milk or water. Seek medical attention.[1]
By following these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, upholding the highest standards of scientific integrity and operational safety.
References
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Material Safety Data Sheet - trans, trans-Muconic acid, 97% . Cole-Parmer. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]
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Laboratory Chemical Waste Guidelines . Stanford Environmental Health & Safety. [Link]
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Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
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Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
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Safety Data Sheet cis,cis-Muconic acid . Metascience. [Link]
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Safety Data Sheet trans,trans-Muconic acid . Metascience. [Link]
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Waste, Chemical, and Cleanup Enforcement . US Environmental Protection Agency (EPA). [Link]
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What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. [Link]
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trans,trans-Muconic Acid Excretion in Relation to Environmental Exposure to Benzene . PubMed. [Link]
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High-performance Liquid Chromatographic Determination of Urinary Trans, Trans-Muconic Acid Excreted by Workers Occupationally Exposed to Benzene . Biomedical and Environmental Sciences. [Link]
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DETERMINATION OF URINARY TRANS, TRANS- MUCONIC ACID BY GAS CHROMATOGRAPHY IN GASOLINE SERVICE ATTENDANTS . ThaiScience. [Link]
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Guidelines: Handling and Disposal of Chemicals . Purdue College of Engineering. [Link]
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Lack of specificity of trans, trans-muconic acid as a benzene biomarker after ingestion of sorbic acid-preserved foods . ResearchGate. [Link]
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(E)-hex-2-enedioic acid | C6H8O4 | CID 10877230 . PubChem. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Hex-2-enedioic Acid
As researchers and scientists at the forefront of drug development, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling novel or uncommon reagents like hex-2-enedioic acid (CAS 4440-68-0) demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in the fundamental principles of chemical hazard mitigation. Here, we will dissect the 'why' behind each procedural step, ensuring that our safety protocols are not just followed, but understood.
Hazard Analysis: Understanding this compound
This compound is a solid organic compound.[1] While comprehensive toxicological data is limited, the available safety information classifies it as a substance that requires careful handling to avoid irritation.[1] To build a robust safety profile, we can also reference data for structurally similar compounds, such as hexa-2,4-dienoic acid (sorbic acid), which is also a skin, eye, and respiratory irritant.[2][3]
The primary hazards associated with this compound are summarized below.
| Hazard Classification | Description | GHS Code | Source |
| Skin Irritation | Causes skin irritation upon contact. | H315 | [1][3] |
| Serious Eye Irritation | Causes serious eye irritation and potential damage upon contact. | H319 | [1][3] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | H335 | [3] |
These hazards dictate a stringent requirement for personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.[4][5]
Core Protective Measures: Selecting Your PPE
The foundation of safe chemical handling lies in a multi-layered defense strategy, where PPE is the critical last line of defense after engineering and administrative controls.[6] For this compound, the selection of PPE must directly address the risks of skin, eye, and respiratory exposure.
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical insults.[7] Dust particles or splashes of solutions containing this compound can cause serious irritation.[1]
-
Mandatory: At a minimum, chemical safety goggles that meet the ANSI Z87.1 standard for impact and splash protection are required for all handling activities.[8] These provide a full seal around the eyes, unlike standard safety glasses.[9]
-
Recommended for High-Risk Tasks: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during dissolution in a heated solvent), a full-face shield must be worn in addition to safety goggles.[5][10] The face shield protects the entire face from splashes and is a crucial secondary barrier.
Skin and Body Protection
Given its classification as a skin irritant (H315), preventing dermal contact is paramount.[1]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling small quantities of solid this compound and its solutions.[5][10] However, it is critical to recognize that nitrile gloves offer limited resistance to prolonged chemical exposure.[10] Should a glove become contaminated, it must be removed and replaced immediately after washing your hands.
-
Body Protection: A standard laboratory coat should be worn at all times, buttoned completely, to protect skin and personal clothing.[10] For procedures with a higher splash potential, such as transferring solutions or performing vigorous mixing, a chemical-resistant apron worn over the lab coat is advised.[9]
-
Footwear: Closed-toe shoes are a baseline requirement in any laboratory setting. Shoes that fully cover the top of the foot are necessary to protect against spills.[8]
Respiratory Protection
The dust from corrosive or irritant solids presents a significant inhalation hazard.[7] The precautionary statement P261, "Avoid breathing dust," underscores this risk for this compound.[1]
-
Primary Engineering Control: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood.[7][10] This is the most effective way to control exposure to airborne dust.
-
Secondary Respiratory Protection: In the rare event that a fume hood is not available or feasible for a specific task, respiratory protection is required. A NIOSH-approved air-purifying respirator fitted with a P100 (or N95 for solids) particulate filter is necessary.[5][11] All personnel requiring the use of a respirator must be properly fit-tested and trained in accordance with OSHA regulations (29 CFR 1910.134).[12]
Operational Plan: From Preparation to Disposal
A safe workflow is a self-validating system. The following protocols integrate PPE use into the entire handling lifecycle of this compound.
Experimental Workflow and PPE Decision Logic
The level of PPE required is dictated by the specific task and the associated risk. The following diagram illustrates a logical workflow for determining the appropriate level of protection.
Caption: PPE selection workflow based on task-specific risk assessment.
Step-by-Step Protocol: Donning and Doffing PPE
Correctly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to training.
-
Eye Protection: Put on safety goggles. If required, place the face shield over the goggles.
-
Gloves: Put on your gloves last, ensuring the cuffs go over the sleeves of your lab coat.
Doffing Sequence (Taking Off):
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands (e.g., peel one glove off, then use the clean hand to slide under the cuff of the other). Dispose of them immediately in the designated waste container.
-
Face Shield/Apron (if used): Remove by handling the straps or ties.
-
Goggles: Remove by handling the strap, not the front.
-
Lab Coat: Remove by rolling it outwards, keeping the contaminated exterior away from your body.
-
Respirator (if used): Remove last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal and Decontamination Plan
Proper disposal protects you, your colleagues, and the environment.
Chemical Waste Disposal
This compound is an acid and must be disposed of as hazardous chemical waste.
-
Solid Waste: Unused solid acid and grossly contaminated items (e.g., weigh boats, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.
-
Aqueous Waste: Acidic aqueous solutions should be collected in a designated, labeled hazardous waste container.
-
Neutralization: Many institutions allow for the in-lab neutralization of simple acidic waste streams.[13][14] If permitted by your institution's safety department, slowly add the acidic waste to a stirred solution of a weak base (e.g., sodium bicarbonate) until the pH is between 6 and 8. This neutralized salt solution may then be eligible for drain disposal, but you must confirm this with your local environmental health and safety (EHS) office.[14]
Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
PPE Disposal
-
Contaminated Gloves and Consumables: Dispose of in the solid hazardous waste stream. Do not place in the regular trash.
-
Reusable PPE: Decontaminate goggles, face shields, and respirators according to manufacturer and institutional guidelines after each use.
By adhering to this comprehensive guide, you are not merely complying with regulations; you are fostering a culture of safety and scientific excellence. This structured approach to PPE and handling ensures that the risks associated with this compound are effectively managed, allowing you to focus on achieving your research objectives with confidence and integrity.
References
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- Personal Protective Equipment - Standards.
- Personal Protective Equipment - Overview.
- Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS.
- PPE Requirements – OSHA. Tucker Safety.
- OSHA PPE Standards: Essential Workplace Guidelines.
- Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School.
- This compound | 4440-68-0. Sigma-Aldrich.
- Corrosive Materials. Princeton University Environmental Health & Safety.
- General Use SOP - Corrosive Materials. Stanford University Environmental Health & Safety.
- Safety D
- Safety Data Sheet: Hexa-2,4-dienoic acid. Chemos GmbH & Co.KG.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.
- In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
